Technical Documentation Center

2-(4-Methylpiperazinyl)-1-phenylethylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methylpiperazinyl)-1-phenylethylamine
  • CAS: 775349-54-7

Core Science & Biosynthesis

Foundational

2-(4-Methylpiperazinyl)-1-phenylethylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine For inquiries, please contact: Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

For inquiries, please contact:

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-methylpiperazinyl)-1-phenylethylamine, a versatile building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development. It details two primary synthetic routes, emphasizing the underlying chemical principles, experimental protocols, and analytical characterization. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction: The Significance of 2-(4-Methylpiperazinyl)-1-phenylethylamine

2-(4-Methylpiperazinyl)-1-phenylethylamine is a key intermediate in the synthesis of various bioactive molecules. Its structure, featuring a phenylethylamine core and a methylpiperazine moiety, makes it a valuable component in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The piperazine ring is a common feature in many pharmaceuticals, often incorporated to improve aqueous solubility and bioavailability.[2][3][4] The unique structural characteristics of this compound allow for specific interactions with biological targets, making it a compound of interest in drug discovery and neuropharmacology.[1]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most strategic approach involves a two-step synthesis commencing from commercially available precursors. This pathway is centered around the formation of a key ketone intermediate, which is subsequently converted to the desired primary amine.

G Target: 2-(4-Methylpiperazinyl)-1-phenylethylamine Target: 2-(4-Methylpiperazinyl)-1-phenylethylamine Intermediate: 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone Intermediate: 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone Target: 2-(4-Methylpiperazinyl)-1-phenylethylamine->Intermediate: 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone Reductive Amination Starting Material 1: 2-Bromo-1-phenylethanone Starting Material 1: 2-Bromo-1-phenylethanone Intermediate: 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone->Starting Material 1: 2-Bromo-1-phenylethanone Nucleophilic Substitution Starting Material 2: N-Methylpiperazine Starting Material 2: N-Methylpiperazine Intermediate: 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone->Starting Material 2: N-Methylpiperazine Nucleophilic Substitution

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Nucleophilic Substitution and Reductive Amination

This robust two-step pathway is the most common and efficient method for the synthesis of 2-(4-methylpiperazinyl)-1-phenylethylamine.

Step 1: Synthesis of 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone

The initial step involves the N-alkylation of N-methylpiperazine with 2-bromo-1-phenylethanone (also known as 2-bromoacetophenone).[5] This reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism. The nucleophilic secondary amine of N-methylpiperazine attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.

G cluster_0 Step 1: Nucleophilic Substitution (SN2) 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone Reaction Stir at RT 2-Bromo-1-phenylethanone->Reaction N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Work-up Aqueous Work-up & Extraction Reaction->Work-up Intermediate 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanone Work-up->Intermediate G cluster_1 Alternative Pathway: Direct Reductive Amination Acetophenone Acetophenone Reaction Stir at RT Acetophenone->Reaction 1-Amino-4-methylpiperazine 1-Amino-4-methylpiperazine 1-Amino-4-methylpiperazine->Reaction Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)->Reaction Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Work-up Quench, Extraction, & Purification Reaction->Work-up Target 2-(4-Methylpiperazinyl)-1-phenylethylamine Work-up->Target

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Introduction 2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound featuring a phenethylamine backbone, a structure shared by a wide array of neuroactive substances, including endogenous neurotransmitters an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound featuring a phenethylamine backbone, a structure shared by a wide array of neuroactive substances, including endogenous neurotransmitters and synthetic drugs.[1] The addition of a 4-methylpiperazine moiety at the 2-position of the ethylamine chain suggests a complex pharmacological profile, likely involving modulation of monoaminergic systems within the central nervous system (CNS).[2] While direct experimental data on this specific molecule is limited, its structural components provide a strong foundation for predicting its mechanism of action. This guide will provide a comprehensive analysis of the putative molecular targets and signaling pathways of 2-(4-Methylpiperazinyl)-1-phenylethylamine, drawing upon the established pharmacology of phenethylamines and piperazine-containing compounds. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS-active agents.

Chemical Structure and Properties

2-(4-Methylpiperazinyl)-1-phenylethylamine possesses a chiral center at the 1-position of the ethylamine chain, indicating the existence of two enantiomers, (R)- and (S)-2-(4-Methylpiperazinyl)-1-phenylethylamine. The overall structure combines the lipophilic phenyl group of phenethylamine with the more polar and basic 4-methylpiperazine ring. This combination is expected to influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValue
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Predicted LogP1.8 - 2.5
Predicted pKa8.5 - 9.5 (most basic nitrogen)

Hypothesized Mechanism of Action: A Dual-Moiety Contribution

The pharmacological activity of 2-(4-Methylpiperazinyl)-1-phenylethylamine is likely a composite of the actions of its two primary structural components: the phenethylamine core and the 4-methylpiperazine substituent.

The Phenethylamine Core: A Monoaminergic Modulator

The unsubstituted phenethylamine is an endogenous trace amine that acts as a neuromodulator and stimulant in the CNS.[3] Its primary mechanisms of action include:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Phenethylamine is a potent agonist of TAAR1, a G-protein coupled receptor (GPCR) that modulates the activity of monoamine transporters.[3]

  • Monoamine Transporter Interaction: Phenethylamines can act as substrates for and/or inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction can lead to the release of these neurotransmitters from presynaptic terminals and/or inhibition of their reuptake, thereby increasing their synaptic concentrations.[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Phenethylamine can also inhibit VMAT2, which is responsible for packaging monoamines into synaptic vesicles. This leads to an increase in cytosolic monoamine concentrations, further promoting their release.

The 4-Methylpiperazine Moiety: A Versatile Pharmacophore

The piperazine ring is a common scaffold in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[2] Its incorporation into the phenethylamine structure is predicted to confer additional pharmacological properties:

  • Serotonin Receptor Affinity: Many arylpiperazine and related piperazine derivatives exhibit significant affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[5]

  • Dopamine Receptor Affinity: The piperazine moiety is also a key feature of several dopamine receptor antagonists (e.g., typical and atypical antipsychotics) and partial agonists.

  • Monoamine Transporter Inhibition: Piperazine derivatives have been developed as potent inhibitors of SERT and NET, forming the basis of some antidepressant medications.[6] The N-methyl group on the piperazine ring can influence the potency and selectivity of this inhibition.[7]

Putative Molecular Targets and Signaling Pathways

Based on the combined properties of its structural components, 2-(4-Methylpiperazinyl)-1-phenylethylamine is hypothesized to interact with the following primary targets:

  • Monoamine Transporters (DAT, NET, SERT): The compound likely acts as a substrate and/or inhibitor of these transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): The 4-methylpiperazine moiety may confer direct agonist, partial agonist, or antagonist activity at these receptors, further modulating serotonergic neurotransmission.

  • Dopamine Receptors (e.g., D2-like receptors): Interaction with dopamine receptors, potentially as an antagonist or partial agonist, is also plausible given the piperazine scaffold.

  • Trace Amine-Associated Receptor 1 (TAAR1): The phenethylamine backbone suggests potential agonism at TAAR1, which would indirectly modulate monoamine transporter function.

The downstream signaling pathways activated by 2-(4-Methylpiperazinyl)-1-phenylethylamine will depend on the nature of its interaction with these targets (i.e., agonist vs. antagonist) and the cell types in which these targets are expressed. A simplified, hypothetical signaling pathway is depicted below:

Signaling_Pathway Hypothetical Signaling Pathway of 2-(4-Methylpiperazinyl)-1-phenylethylamine cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 2-(4-Methylpiperazinyl)- 1-phenylethylamine DAT DAT Compound->DAT Inhibits/Reverses NET NET Compound->NET Inhibits/Reverses SERT SERT Compound->SERT Inhibits/Reverses TAAR1 TAAR1 Compound->TAAR1 Agonist VMAT2 VMAT2 Compound->VMAT2 Inhibits Dopamine_syn Dopamine DAT->Dopamine_syn Release Norepinephrine_syn Norepinephrine NET->Norepinephrine_syn Release Serotonin_syn Serotonin SERT->Serotonin_syn Release TAAR1->DAT Modulates TAAR1->NET Modulates TAAR1->SERT Modulates Dopamine Dopamine VMAT2->Dopamine Norepinephrine Norepinephrine VMAT2->Norepinephrine Serotonin Serotonin VMAT2->Serotonin D2R D2 Receptor Dopamine_syn->D2R Alpha_AR α/β Adrenergic Receptors Norepinephrine_syn->Alpha_AR HTR1A 5-HT1A Receptor Serotonin_syn->HTR1A HTR2A 5-HT2A Receptor Serotonin_syn->HTR2A Downstream Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) D2R->Downstream Alpha_AR->Downstream HTR1A->Downstream HTR2A->Downstream

Caption: Hypothetical signaling pathway of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanism of action of 2-(4-Methylpiperazinyl)-1-phenylethylamine, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the compound for a panel of receptors and transporters.

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., DAT, SERT, 5-HT1A, D2 receptors).

    • Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).

    • Add increasing concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine to compete with the radioligand for binding.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

2. Neurotransmitter Uptake Assays:

  • Objective: To assess the functional effect of the compound on monoamine transporter activity.

  • Methodology:

    • Use synaptosomes or cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT).

    • Pre-incubate the cells/synaptosomes with varying concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

    • Add a radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Incubate for a short period to allow for uptake.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for uptake inhibition.

3. Neurotransmitter Release Assays:

  • Objective: To determine if the compound induces neurotransmitter release.

  • Methodology:

    • Load synaptosomes or brain slices with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Wash to remove excess unincorporated label.

    • Perfuse the preparation with buffer and collect fractions over time.

    • Apply 2-(4-Methylpiperazinyl)-1-phenylethylamine and continue to collect fractions.

    • Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

In Vivo Studies

1. Microdialysis:

  • Objective: To measure the effect of the compound on extracellular neurotransmitter levels in the brains of awake, freely moving animals.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin and norepinephrine).

    • Administer 2-(4-Methylpiperazinyl)-1-phenylethylamine systemically (e.g., via intraperitoneal injection).

    • Collect dialysate samples at regular intervals.

    • Analyze the samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

2. Behavioral Pharmacology:

  • Objective: To characterize the behavioral effects of the compound and correlate them with its neurochemical actions.

  • Methodology:

    • Locomotor Activity: To assess stimulant or sedative effects.

    • Conditioned Place Preference/Aversion: To evaluate rewarding or aversive properties.

    • Drug Discrimination: To compare the subjective effects of the compound to known drugs of abuse or therapeutic agents.

Conclusion

2-(4-Methylpiperazinyl)-1-phenylethylamine is a structurally intriguing molecule with the potential for complex interactions with the central nervous system. Based on a thorough analysis of its phenethylamine core and 4-methylpiperazine substituent, it is hypothesized to be a modulator of monoaminergic systems, likely acting on dopamine, norepinephrine, and serotonin transporters and receptors. The experimental protocols outlined in this guide provide a roadmap for elucidating the precise mechanism of action of this compound, which will be crucial for understanding its therapeutic potential and safety profile. Further research into this and related compounds could lead to the development of novel treatments for a variety of neurological and psychiatric disorders.

References

  • Cappelli, A., Giuliani, G., Gallelli, A., Valenti, S., Anzini, M., Mennuni, L., et al. (2005). Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. Bioorganic & Medicinal Chemistry, 13(10), 3455–3460. [Link]

  • de la Peña, J. B., Custodio, R. J., & Kim, B. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581–590. [Link]

  • Di, L., & Kerns, E. H. (2016). In Silico Prediction of ADMET Properties. In Drug-like Properties: Concepts, Structure-Based Design and Methods (pp. 239-261). Academic Press. [Link]

  • Galli, A., & DeFelice, L. J. (2006). A new model for amphetamine-induced dopamine release. The Journal of general physiology, 127(4), 361–364. [Link]

  • Glennon, R. A. (2003). Arylpiperazine and aryl-biguanide derivatives as 5-HT3 receptor antagonists. IDrugs : the investigational drugs journal, 6(4), 343–352. [Link]

  • King, G. R., & Ellinwood, E. H. (1987). Amphetamines and other stimulants. In Psychopharmacology: The Third Generation of Progress (pp. 1589-1599). Raven Press. [Link]

  • Lee, S. Y., Lee, A. R., & Kim, K. M. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 30(6), 543–552. [Link]

  • Li, Y., & He, X. (2019). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1556–1562. [Link]

  • Patel, A. (2024). In Silico Prediction and Forensic Detection of Cinnamylpiperazines Bio. [Link]

  • Knoll, J. (1995). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. General pharmacology, 26(6), 1233–1242. [Link]

  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Psychoactive Phenethylamine, Piperazine, and Pyrrolidinophenone Derivatives. Journal of Medical Toxicology, 4(1), 34–42. [Link]

  • Schröder, C., Klein, C., & Wurglics, M. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules (Basel, Switzerland), 26(16), 4947. [Link]

  • Seba, M. C., & Mathew, B. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 3(10), 1-8. [Link]

  • Kim, K. M., Kim, H. J., Lee, S. Y., & Pae, A. N. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 443–451. [Link]

  • El-Sayed, M. A. A., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules (Basel, Switzerland), 27(19), 6598. [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks: A Bulletin for Healthcare Professionals Who Manage Poisoned Patients. [Link]

  • Patel, A. (2024). In Silico Prediction and Forensic Detection of Cinnamylpiperazines Bio. [Link]

  • Lee, S. Y., Lee, A. R., & Kim, K. M. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 30(6), 543–552. [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Advances in pharmacology (San Diego, Calif.), 73, 75–120. [Link]

  • Cho, S. J., Garsiya, A., & Lee, K. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & medicinal chemistry letters, 24(5), 1365–1371. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Sobaniec, W., & Wolfarth, S. (1997). Modulation of the inhibitory effect of phenylethylamine on spontaneous motor activity in mice by CPP-(+/-)-3-(2-carboxypiperazin-4-YL)-propyl-1-phosphonic acid. Pharmacology, biochemistry, and behavior, 57(1-2), 221–226. [Link]

Sources

Foundational

physical and chemical properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine Executive Summary This technical guide provides a comprehensive overview of the core . This compound, a de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Executive Summary

This technical guide provides a comprehensive overview of the core . This compound, a derivative of phenylethylamine incorporating a methylpiperazine moiety, is a significant building block in medicinal chemistry and pharmaceutical development. Its unique structure lends itself to applications in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This document details its chemical identity, physicochemical characteristics, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Interest in Medicinal Chemistry

2-(4-Methylpiperazinyl)-1-phenylethylamine belongs to the broad class of phenethylamines, a structural backbone found in many neuroactive compounds and pharmaceuticals. The incorporation of a 4-methylpiperazine ring introduces unique properties, including increased polarity and the presence of additional basic centers, which can significantly influence its pharmacological and pharmacokinetic profiles.

The piperazine ring is a common scaffold in drug design, known for improving aqueous solubility and bioavailability of parent compounds.[1][2] Consequently, 2-(4-Methylpiperazinyl)-1-phenylethylamine is recognized as a versatile intermediate for creating bioactive molecules, with researchers utilizing it in the development of treatments for neurological disorders.[2] Its structural features suggest potential interactions with various neurotransmitter systems, making it a valuable tool in neuropharmacology research.[1][2]

Chemical Identity and Structure

A precise understanding of a compound's identity is fundamental to all scientific investigation. The following section outlines the key identifiers for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • IUPAC Name: 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine

  • CAS Number: 775349-54-7[2]

  • Molecular Formula: C₁₃H₂₁N₃[2]

  • Appearance: The compound is described as a white to off-white solid.[2]

The molecule's architecture, featuring a chiral center at the benzylic carbon, is depicted below.

Figure 1: Chemical structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols and predicting its suitability as a drug candidate.

PropertyValueSource
Molecular Weight 219.33 g/mol [2]
Appearance White to off-white solid[2]
Boiling Point 334.9 ± 32.0 °C (Predicted)[3]
Density 1.038 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.39 ± 0.10 (Predicted)[3]
Storage Conditions Store at 0-8 °C[2]
Analysis of Physicochemical Data
  • Molecular Weight: At 219.33 g/mol , the compound has a relatively low molecular weight, which is often favorable for oral bioavailability as it falls within the parameters suggested by Lipinski's Rule of Five for drug-likeness.[2]

  • Basicity (pKa): The predicted pKa of 10.39 suggests that the molecule is basic.[3] This is expected due to the presence of the primary amine and the tertiary amines within the piperazine ring. The primary amine is the most likely contributor to this specific pKa value. This basicity means the compound will be protonated and positively charged at physiological pH, which typically enhances water solubility.

  • Solubility: While specific quantitative data is not available, the presence of multiple nitrogen atoms capable of hydrogen bonding suggests moderate solubility in aqueous solutions, particularly under acidic conditions where it would form a salt. Its structure is known to contribute to improved solubility in drug formulations.[1][2]

  • Boiling Point and Density: The predicted high boiling point is consistent with a molecule of its size and the presence of polar functional groups that lead to strong intermolecular forces.[3]

Chemical Reactivity and Stability

The reactivity of 2-(4-Methylpiperazinyl)-1-phenylethylamine is governed by its primary functional groups: the primary amine, the tertiary amines of the piperazine ring, and the phenyl group.

G cluster_molecule 2-(4-Methylpiperazinyl)-1-phenylethylamine cluster_reactivity Chemical Reactivity PA Primary Amine (-NH₂) R1 Salt Formation (Protonation) Acylation, Alkylation PA->R1 TA Tertiary Amines (Piperazine) R2 Nucleophilic Substitution Coordination Chemistry TA->R2 AR Aromatic Ring (Phenyl) R3 Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) AR->R3

Figure 2: Key functional groups and their associated chemical reactivity.

  • Primary Amine: This is the most reactive site for nucleophilic attack and is a primary determinant of the molecule's basicity. It can readily undergo reactions such as acylation, alkylation, and imine formation.

  • Tertiary Amines (Piperazine): The nitrogen atoms in the piperazine ring are also basic and can be protonated. The N-methyl group is sterically accessible, and the other nitrogen atom is involved in the ethylamine linkage.

  • Aromatic Ring: The phenyl group is susceptible to electrophilic aromatic substitution, although the activating/deactivating effects of the ethylamine side chain would influence regioselectivity.

Stability and Storage: The compound is stable under recommended storage conditions (0-8 °C).[2] As with many amines, it may be sensitive to air and light over long periods and could potentially absorb atmospheric carbon dioxide due to its basicity. Storing under an inert atmosphere is advisable for long-term preservation of purity.

Conceptual Synthesis Workflow

While specific synthesis protocols are proprietary or found in specialized literature, a conceptual workflow for the synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine can be proposed based on standard organic chemistry principles. A plausible route involves the reaction of a styrene oxide derivative with 1-methylpiperazine, followed by amination.

Start Styrene Oxide Step1 Step 1: Nucleophilic Ring Opening Reagent1 1-Methylpiperazine Intermediate1 Intermediate Alcohol 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-ol Step2 Step 2: Activation of Hydroxyl Group Intermediate1->Step2 Step1->Intermediate1 Intermediate2 Activated Intermediate (e.g., Tosylate or Halide) Step3 Step 3: Nucleophilic Substitution (Sₙ2) Step2->Intermediate2 Reagent2 Ammonia Source (e.g., NaN₃ followed by reduction) FinalProduct Final Product: 2-(4-Methylpiperazinyl)-1-phenylethylamine Step3->FinalProduct

Figure 3: A conceptual workflow for the synthesis of the target compound.

Experimental Rationale:

  • Ring Opening: The synthesis logically begins with the formation of the carbon-nitrogen bond between the ethylphenyl backbone and the piperazine ring. Using styrene oxide as a starting material allows for a regioselective attack by the secondary amine of 1-methylpiperazine at the less sterically hindered carbon, yielding the desired alcohol intermediate.

  • Hydroxyl Group Activation: The resulting hydroxyl group is a poor leaving group. Therefore, it must be activated, typically by converting it into a tosylate, mesylate, or a halide. This step is crucial for the subsequent nucleophilic substitution.

  • Amination: The final step involves introducing the primary amine. This is often achieved via an Sₙ2 reaction using an ammonia equivalent. A common and effective method is the Gabriel synthesis or the use of sodium azide followed by reduction to avoid over-alkylation of the resulting amine.

Applications in Research and Drug Development

2-(4-Methylpiperazinyl)-1-phenylethylamine is a valuable scaffold in pharmaceutical research for several key reasons:

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex pharmaceuticals, especially those targeting neurological disorders.[2]

  • Neurotransmitter Research: Its structural similarity to endogenous neurotransmitters makes it a useful tool for studying receptor interactions and signaling pathways in the central nervous system.[2]

  • Improved Drug Properties: The methylpiperazine group is often incorporated into drug candidates to enhance aqueous solubility and bioavailability, which are critical parameters for therapeutic efficacy.[1][2]

  • Ligand for Receptor Binding: It can act as a ligand in receptor binding assays, helping to identify and characterize new drug targets.[2]

Conclusion

2-(4-Methylpiperazinyl)-1-phenylethylamine is a well-defined chemical entity with a unique combination of a phenylethylamine core and a methylpiperazine substituent. Its physicochemical properties, including its solid-state form, high basicity, and potential for good aqueous solubility, make it an attractive building block for drug discovery. The reactive primary amine and the overall molecular architecture provide numerous opportunities for synthetic modification, enabling the exploration of a wide chemical space for potential therapeutic agents. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • 2-(4-methylpiperazinyl)-1-phenylethylamine - ChemicalBook.
  • [2-(4-Methylpiperazinyl)-1-Phenylethyl]Methylamine - Chem-Impex.
  • 2-(4-Methylpiperazinyl)-1-phenylethylamine - Chem-Impex.

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-amine: Synthesis, Properties, and Applications in CNS Drug Discovery

For distribution to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine, a molecule of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine, a molecule of significant interest in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). This document elucidates the compound's chemical identity, proposes a detailed synthetic pathway, discusses its physicochemical properties, and explores its potential pharmacological applications based on the well-established roles of its constituent phenylethylamine and piperazine scaffolds.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity.

IUPAC Name: 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine

Synonyms: While not extensively documented with common synonyms, variations in nomenclature may exist in literature and chemical databases.

Chemical Structure:

Figure 1: Chemical structure of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine.

Molecular Formula: C₁₃H₂₁N₃

Molecular Weight: 219.33 g/mol

Key Structural Features:

  • Phenylethylamine Backbone: This scaffold is a core component of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs, suggesting potential interactions with monoaminergic systems in the CNS.

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, the piperazine moiety is a common pharmacophore in CNS-active drugs, contributing to aqueous solubility and the ability to interact with various receptors.[1]

  • N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring can influence the compound's basicity, lipophilicity, and metabolic stability.

  • Chiral Center: The carbon atom bonded to the phenyl group and the primary amine is a chiral center, meaning the compound can exist as two enantiomers. The stereochemistry can significantly impact its pharmacological activity.

Proposed Synthesis Pathway

G StyreneOxide Styrene Oxide Intermediate 2-(4-methylpiperazin-1-yl) -1-phenylethanol StyreneOxide->Intermediate Step 1: Nucleophilic Ring Opening NMethylpiperazine N-Methylpiperazine NMethylpiperazine->Intermediate FinalProduct 2-(4-methylpiperazin-1-yl) -1-phenylethan-1-amine Intermediate->FinalProduct Step 2: Amination Ammonia Ammonia Source (e.g., NH3, NH4Cl) Ammonia->FinalProduct

Figure 2: Proposed two-step synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine.

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanol (Intermediate)

Reaction Principle: This step involves the nucleophilic attack of the secondary amine of N-methylpiperazine on the less sterically hindered carbon of the epoxide ring of styrene oxide. This reaction is typically carried out in a protic solvent, which facilitates the protonation of the epoxide oxygen, making it a better leaving group.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene oxide (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the styrene oxide in a suitable protic solvent such as ethanol or isopropanol. Add N-methylpiperazine (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired intermediate, 2-(4-methylpiperazin-1-yl)-1-phenylethanol.[2]

Step 2: Amination of 2-(4-methylpiperazin-1-yl)-1-phenylethanol

Reaction Principle: The secondary alcohol intermediate is converted to the primary amine. A common method for this transformation is the Ritter reaction, followed by hydrolysis, or through a reductive amination pathway after oxidation of the alcohol to the corresponding ketone. A more direct approach could involve activation of the hydroxyl group followed by nucleophilic substitution with an ammonia equivalent. A modern and efficient method for the direct amination of alcohols is through copper-catalyzed metallaphotoredox catalysis.[3]

Experimental Protocol (Illustrative example using a classical approach):

  • Activation of the Hydroxyl Group: Dissolve the intermediate alcohol (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a suitable activating agent, such as methanesulfonyl chloride (1.2 eq.), and a non-nucleophilic base, like triethylamine (1.5 eq.), dropwise. Stir the reaction at 0°C for 1-2 hours.

  • Nucleophilic Substitution: To the reaction mixture, add a source of ammonia, such as a concentrated solution of ammonia in methanol or liquid ammonia, and allow the reaction to proceed at room temperature in a sealed vessel. The reaction time can vary from several hours to overnight.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine, can be purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride).

Physicochemical Properties

Experimentally determined physicochemical properties for this specific molecule are not widely published. However, based on its structure, the following properties can be predicted:

PropertyPredicted Value/RangeJustification
Physical State Likely a viscous oil or a low-melting solid at room temperature.The presence of multiple nitrogen atoms and a phenyl group often leads to such physical states in molecules of this size.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, but should be soluble in acidic aqueous solutions due to the basic nitrogen atoms forming salts.The piperazine and amine groups can be protonated, increasing aqueous solubility. The phenyl group contributes to lipophilicity.
pKa Expected to have two pKa values, one for the primary amine (around 9-10) and another for the tertiary amine in the piperazine ring (around 7-8).These are typical pKa ranges for primary aliphatic amines and tertiary amines in a piperazine ring.
LogP (Lipophilicity) Estimated to be in the range of 2-3.This value suggests a good balance between lipophilicity and hydrophilicity, which is often a desirable trait for CNS drug candidates to cross the blood-brain barrier.

Analytical Characterization

The identity and purity of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the piperazine and amine groups, the protons of the piperazine ring, and the N-methyl protons.

    • ¹³C NMR will provide distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (219.33 g/mol ) should be observed, along with characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Potential Applications in Drug Development

The structural features of 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine make it a compelling scaffold for the development of novel CNS-active agents.

Rationale for CNS Activity

The phenylethylamine core is a well-established pharmacophore that interacts with various monoamine transporters and receptors, including those for dopamine, serotonin, and norepinephrine.[4] Modifications to this core structure, such as the introduction of the N-methylpiperazine moiety, can modulate the compound's affinity and selectivity for these targets. The piperazine ring itself is a key component of many successful CNS drugs, including antidepressants (e.g., vortioxetine) and antipsychotics (e.g., aripiprazole).[5]

G cluster_0 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine cluster_1 Potential CNS Targets Phenylethylamine Phenylethylamine Scaffold Serotonin Serotonin Receptors/Transporters Phenylethylamine->Serotonin Modulates Dopamine Dopamine Receptors/Transporters Phenylethylamine->Dopamine Modulates Norepinephrine Norepinephrine Receptors/Transporters Phenylethylamine->Norepinephrine Modulates Piperazine N-Methylpiperazine Moiety Piperazine->Serotonin Enhances Affinity/ Selectivity Piperazine->Dopamine Enhances Affinity/ Selectivity

Figure 3: Conceptual diagram illustrating the potential interactions of the core scaffolds with CNS targets.

Potential Therapeutic Areas
  • Depression and Anxiety: Many antidepressant and anxiolytic drugs act by modulating serotonergic and/or noradrenergic neurotransmission. The phenylethylamine and piperazine components of the target molecule suggest that it could be a valuable starting point for the design of novel antidepressants or anxiolytics.

  • Schizophrenia and Psychosis: Atypical antipsychotics often exhibit complex pharmacology, with activity at dopamine D₂ and serotonin 5-HT₂A receptors. The combined scaffolds in 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine provide a framework for developing compounds with such a mixed pharmacological profile.

  • Neurological Disorders: The versatility of the piperazine ring in drug design opens up possibilities for its use in developing treatments for a range of other neurological conditions.[6]

Conclusion

2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-amine is a strategically designed molecule that combines two privileged scaffolds in CNS drug discovery. Its synthesis is achievable through established chemical transformations, and its structure suggests a high potential for interaction with key neurotransmitter systems in the brain. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the synthetic chemistry and pharmacological profile of this promising compound and its derivatives in the quest for novel and effective CNS therapeutics.

References

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221).
  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82-S88.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Heterocyclic Chemistry, 55(2), 485-492.
  • Google Patents.
  • Wikipedia. Styrene oxide. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Google Patents.
  • MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

  • Semantic Scholar. Styrene Epoxidation in Aqueous over Triazine-Based Microporous Polymeric Network as a Metal-Free Catalyst. [Link]

  • National Center for Biotechnology Information. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. [Link]

  • Princeton University. Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Pharmacological Effects of 2-(4-Methylpiperazinyl)-1-phenylethylamine

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: This document provides a theoretical and prospective analysis of the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a theoretical and prospective analysis of the potential pharmacological effects of 2-(4-Methylpiperazinyl)-1-phenylethylamine. As of the latest literature review, specific pharmacological data for this compound is not publicly available. The information herein is based on the well-established pharmacology of its core structural motifs: the phenylethylamine scaffold and the N-methylpiperazine moiety. This guide is intended to serve as a foundational resource for researchers initiating an investigation into this novel chemical entity.

Introduction: Unveiling a Candidate Molecule

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic organic compound that presents a compelling structural framework for pharmacological exploration. It is recognized as a versatile building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1] The molecule's architecture, combining a phenylethylamine backbone with a methylpiperazine ring, suggests a potential for interaction with various neurotransmitter systems.[1] The phenylethylamine core is a well-known pharmacophore found in a plethora of endogenous neurotransmitters and synthetic central nervous system (CNS) stimulants, including amphetamines and catecholamines.[2][3] The piperazine ring is a common feature in numerous approved drugs, often conferring affinity for dopamine and serotonin receptors.[3]

This guide will deconstruct the potential pharmacology of 2-(4-Methylpiperazinyl)-1-phenylethylamine by examining its constituent parts, propose a rational framework for its initial pharmacological characterization, and provide detailed experimental protocols for its evaluation.

Theoretical Pharmacological Profile: A Structure-Based Hypothesis

The pharmacological activity of a molecule is intrinsically linked to its structure. By dissecting 2-(4-Methylpiperazinyl)-1-phenylethylamine, we can formulate a hypothesis regarding its potential biological targets.

The Phenylethylamine Core: A Gateway to Monoaminergic Systems

The unsubstituted phenylethylamine (PEA) is an endogenous trace amine that acts as a CNS stimulant.[2][4] Its primary mechanisms of action involve binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). The phenylethylamine structure is also the foundational template for a vast array of psychoactive substances, suggesting that 2-(4-Methylpiperazinyl)-1-phenylethylamine may exhibit stimulant properties.[3]

The N-Methylpiperazine Moiety: A Versatile Receptor Modulator

The N-methylpiperazine group is a privileged scaffold in medicinal chemistry, frequently incorporated into ligands for G-protein coupled receptors (GPCRs). Notably, many antipsychotics and antidepressants feature this moiety, which often imparts affinity for dopamine (D2-like) and serotonin (5-HT) receptors. The presence of this group in 2-(4-Methylpiperazinyl)-1-phenylethylamine strongly suggests a potential interaction with these receptor families.

Based on these structural components, it is hypothesized that 2-(4-Methylpiperazinyl)-1-phenylethylamine may act as a modulator of monoaminergic neurotransmission with potential affinity for dopamine, serotonin, and adrenergic receptors.

Proposed Research Cascade for Pharmacological Characterization

A systematic approach is essential to elucidate the pharmacological profile of a novel compound. The following experimental workflow is proposed to comprehensively characterize the in vitro and in vivo effects of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_binding Primary Receptor Screening (Dopamine, Serotonin, Adrenergic Panels) functional_assays Functional Assays (e.g., cAMP, Ca2+ mobilization) receptor_binding->functional_assays Determine functional activity (agonist, antagonist, inverse agonist) selectivity_profiling Secondary Selectivity Profiling (Extended GPCR Panel) functional_assays->selectivity_profiling Assess off-target effects pk_studies Pharmacokinetic Studies (ADME) selectivity_profiling->pk_studies Proceed if favorable in vitro profile behavioral_assays Behavioral Pharmacology (e.g., Locomotor activity, Novel object recognition) pk_studies->behavioral_assays Inform dose selection neurochemical_analysis Neurochemical Analysis (e.g., Microdialysis) behavioral_assays->neurochemical_analysis Correlate behavior with neurotransmitter levels

Figure 1: Proposed experimental workflow for the pharmacological characterization of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Detailed Experimental Protocols

The following section outlines detailed, step-by-step methodologies for key experiments in the proposed research cascade.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of 2-(4-Methylpiperazinyl)-1-phenylethylamine for a panel of CNS receptors.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

    • Add 50 µL of [3H]-Spiperone (a radiolabeled D2 antagonist) at a final concentration of 0.2 nM.

    • Add 50 µL of 2-(4-Methylpiperazinyl)-1-phenylethylamine at various concentrations (e.g., 10^-10 to 10^-5 M).

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail to each well.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 2-(4-Methylpiperazinyl)-1-phenylethylamine at its target receptors.

Protocol: cAMP Accumulation Assay for a Gi-Coupled Receptor (e.g., Dopamine D2)

  • Cell Culture:

    • Culture CHO cells stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production).

    • Add 2-(4-Methylpiperazinyl)-1-phenylethylamine at various concentrations.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., quinpirole).

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Lyse the cells and measure the luminescence using a luminometer.

  • Data Analysis:

    • For agonist activity, plot the luminescence signal against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration and determine the IC50 value.

Hypothetical Data Presentation

The following tables present hypothetical data for 2-(4-Methylpiperazinyl)-1-phenylethylamine to illustrate how experimental results would be summarized.

Table 1: Illustrative Receptor Binding Profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine

ReceptorKi (nM) [Hypothetical]
Dopamine D250
Dopamine D3120
Serotonin 5-HT1A85
Serotonin 5-HT2A250
Alpha-1 Adrenergic150
Alpha-2 Adrenergic400

Table 2: Illustrative Functional Activity of 2-(4-Methylpiperazinyl)-1-phenylethylamine

ReceptorFunctional AssayActivityEC50/IC50 (nM) [Hypothetical]
Dopamine D2cAMP AccumulationAntagonistIC50 = 75
Serotonin 5-HT1AcAMP AccumulationPartial AgonistEC50 = 110

Potential Therapeutic Implications and Future Directions

Based on the hypothetical pharmacological profile of a D2 antagonist and 5-HT1A partial agonist, 2-(4-Methylpiperazinyl)-1-phenylethylamine could be a candidate for the treatment of psychiatric disorders such as schizophrenia or bipolar disorder. This "atypical" antipsychotic profile is shared by several clinically effective drugs.

Future research should focus on:

  • Lead Optimization: Synthesizing and testing analogs to improve potency and selectivity.

  • In Vivo Efficacy: Evaluating the compound in animal models of psychosis and depression.

  • Safety Pharmacology: Assessing potential off-target effects and toxicity.

Conclusion

While the pharmacological landscape of 2-(4-Methylpiperazinyl)-1-phenylethylamine remains to be charted, its structural features provide a compelling rationale for its investigation as a novel CNS-acting agent. The proposed research cascade and detailed protocols in this guide offer a robust framework for elucidating its mechanism of action and therapeutic potential. Through systematic and rigorous scientific inquiry, the true pharmacological identity of this promising molecule can be revealed.

References

  • Iversen, L. (2013). β-phenylethylamine, a small molecule with a large impact. Microbial Biotechnology, 6(5), 471-472. [Link]

  • Kim, J. S., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 29(4), 443-452. [Link]

  • Aronson, J. K. (2016). Meyler's Side Effects of Drugs: The International Encyclopedia of Adverse Drug Reactions and Interactions (16th ed.). Elsevier.
  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

Sources

Exploratory

Introduction: The Critical Role of In Vitro Stability Assessment

An In-Depth Technical Guide to the In Vitro Stability of 2-(4-Methylpiperazinyl)-1-phenylethylamine Prepared by a Senior Application Scientist 2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile chemical entity uti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Prepared by a Senior Application Scientist

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile chemical entity utilized as a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to known neurotransmitters makes it a valuable scaffold in medicinal chemistry for exploring interactions with various receptor systems.[1] As with any promising drug candidate, a thorough understanding of its stability profile is a cornerstone of early-stage drug development. The ability of a compound to resist degradation in a biological environment—its metabolic stability—directly influences its pharmacokinetic properties, including half-life, bioavailability, and potential for drug-drug interactions.

This guide provides a comprehensive framework for assessing the in vitro stability of 2-(4-Methylpiperazinyl)-1-phenylethylamine. We will delve into the anticipated degradation pathways, present robust, self-validating experimental protocols, and discuss the analytical methodologies and data interpretation required to generate a reliable stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound's preclinical viability.

Physicochemical Properties and Structural Considerations

A foundational understanding of the molecule's physical and chemical properties is essential before designing stability studies.

PropertyValueSource
Molecular Formula C13H21N3[1]
Molecular Weight 219.33 g/mol [1]
Appearance White to off-white solid[1]
pKa (Predicted) 9.04 ± 0.10[3]
LogP (Predicted) 1.49[4]

The structure contains several key features that are likely points of metabolic or chemical instability:

  • Primary Amine: Susceptible to oxidative deamination by monoamine oxidases (MAOs).

  • Piperazine Ring: The tertiary amine within the ring and the adjacent methyl group are potential sites for N-dealkylation and oxidation by Cytochrome P450 (CYP) enzymes.

  • Phenyl Group: A potential site for aromatic hydroxylation by CYP enzymes.

Anticipated Degradation Pathways

Based on the structure and extensive literature on phenylethylamine derivatives, we can anticipate several primary degradation routes.[5][6][7][8]

Metabolic (Enzymatic) Degradation

The liver is the primary site of drug metabolism. In vitro, this is modeled using subcellular fractions like liver microsomes (containing CYPs) or more complete systems like hepatocytes.

  • Oxidative Deamination: The primary amine is a prime substrate for MAO. This reaction would convert the amine to an aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to a carboxylic acid metabolite (phenylacetic acid derivative).[5][6]

  • CYP-Mediated Oxidation:

    • N-Dealkylation: The N-methyl group on the piperazine ring can be removed by CYP enzymes (a common pathway for tertiary amines).

    • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para-position, by various CYP isoforms.

    • Piperazine Ring Oxidation: The carbon atoms alpha to the nitrogen atoms in the piperazine ring are also susceptible to hydroxylation.

The interplay of these enzymatic systems dictates the metabolic fate of the compound.

Metabolic Pathways Parent 2-(4-Methylpiperazinyl)- 1-phenylethylamine Aldehyde Phenylacetaldehyde Intermediate Parent->Aldehyde MAO AromaticOH Aromatic Hydroxylation Metabolite Parent->AromaticOH CYP450s NDealkylation N-Demethylated Metabolite Parent->NDealkylation CYP450s CarboxylicAcid Phenylacetic Acid Metabolite Aldehyde->CarboxylicAcid ALDH

Caption: Anticipated major metabolic pathways for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Chemical (Non-Enzymatic) Degradation

To ensure that the analytical method is stability-indicating and to understand non-enzymatic liabilities, forced degradation studies are essential.[9][10] Key factors affecting the stability of amine compounds include pH, temperature, and oxidation.[11][12]

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) coupled with elevated temperatures can potentially promote degradation.

  • Oxidation: The amine functionalities are susceptible to oxidation, especially in the presence of oxygen and metal ions.[11] This can lead to the formation of various oxidative degradation products.

A Framework for In Vitro Stability Assessment

A multi-faceted approach is required to build a comprehensive stability profile. We present two core protocols that form a self-validating system for assessment.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for determining a compound's intrinsic clearance by Phase I metabolic enzymes, primarily CYPs.

Expert Rationale: We use liver microsomes as they provide a concentrated source of CYP enzymes, allowing for a rapid assessment of oxidative metabolism.[13] The inclusion of the cofactor NADPH is critical, as it is required for CYP activity. Running a parallel incubation without NADPH serves as a crucial negative control to distinguish enzymatic degradation from chemical instability in the assay buffer.

Microsomal Stability Workflow Start Start: Prepare Reagents PrepareStock 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Start->PrepareStock PrepareHLM 2. Prepare HLM Suspension (e.g., 1 mg/mL in Buffer) Start->PrepareHLM Initiate 4. Initiate Reaction Add Compound (final 1 µM) & NADPH (final 1 mM) PrepareStock->Initiate PreIncubate 3. Pre-incubate HLM at 37°C PrepareHLM->PreIncubate PreIncubate->Initiate Timepoints 5. Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints +NADPH & -NADPH incubations Quench 6. Quench Reaction (e.g., Add ice-cold Acetonitrile with Internal Standard) Timepoints->Quench Process 7. Process Sample (Centrifuge to pellet protein) Quench->Process Analyze 8. Analyze Supernatant by LC-MS/MS Process->Analyze Calculate 9. Data Analysis (Plot ln(% Remaining) vs. Time) Analyze->Calculate End End: Determine t½ & CLint Calculate->End

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system or a 100 mM stock of NADPH in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension. Pre-incubate the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the test compound to achieve a final concentration of 1 µM. For the "+NADPH" wells, add NADPH to a final concentration of 1 mM. For the "-NADPH" control wells, add buffer.

    • The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound). The "0 minute" sample is quenched immediately after adding the test compound.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate the microsomal protein.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the protein.

    • Carefully transfer the supernatant to a new plate for analysis.

Protocol 2: Forced Degradation Study

This study is crucial for developing a stability-indicating analytical method and identifying potential non-metabolic liabilities. The compound is exposed to harsh conditions to intentionally induce degradation.

Expert Rationale: Following ICH guidelines, we expose the compound to acid, base, oxidative, thermal, and photolytic stress.[14] This allows us to confirm that the analytical method can distinguish the parent compound from any potential degradation products, a prerequisite for accurate stability assessment.[9][10]

Stress Conditions:

ConditionReagent/ProcedureTypical Duration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidative 3% H₂O₂24 hours at room temp
Thermal Stored at 60°C (in solution)48 hours
Photolytic Exposed to ICH-compliant light source24 hours

Analytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for in vitro stability analysis due to its superior sensitivity and specificity.[13]

  • Chromatography: Reversed-phase HPLC (e.g., using a C18 column) is typically used to separate the parent compound from its metabolites and degradation products.[10] A gradient elution with water and acetonitrile (both containing 0.1% formic acid to improve peak shape) is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor-to-product ion transition for the parent compound and its metabolites, providing high selectivity.

Data Analysis and Interpretation

1. Percent Remaining: The amount of parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Percent Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

2. Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the degradation rate constant (k).

  • Slope = -k

  • t½ = 0.693 / k

3. Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the metabolic capacity of the liver for the compound, is calculated from the half-life.

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Example Data Summary:

CompoundIncubation ConditionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Test Compound+NADPH2555.4
Test Compound-NADPH>120 (No significant degradation)< 11.5
Verapamil (High Clearance Control)+NADPH8173.3
Warfarin (Low Clearance Control)+NADPH11512.0

Interpretation: The significant difference in degradation between the "+NADPH" and "-NADPH" conditions strongly indicates that the instability is enzymatic and cofactor-dependent, consistent with CYP-mediated metabolism. The calculated half-life and clearance values allow the compound to be categorized (e.g., low, medium, or high clearance), which is a critical parameter for predicting in vivo pharmacokinetics.

Conclusion

A comprehensive in vitro stability assessment is a non-negotiable step in early drug discovery. For 2-(4-Methylpiperazinyl)-1-phenylethylamine, the molecular structure suggests a susceptibility to metabolism by both MAO and CYP enzymes. The protocols outlined in this guide provide a robust and scientifically sound framework for quantifying this stability. By combining microsomal stability assays with forced degradation studies and employing sensitive LC-MS/MS analysis, researchers can generate the high-quality data needed to make informed decisions, de-risk their programs, and confidently advance promising candidates toward clinical development.

References

  • Enzymatic Oxidation of 2‐Phenylethylamine to Phenylacetic Acid and 2‐Phenylethanol with Special Reference to the Metabolism of its Intermediate Phenylacetaldehyde. ResearchGate. [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

  • Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. [Link]

  • How to create a GMP-Compliant Stability Protocol? QbD Group. [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. Italian Association of Chemical Engineering. [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. National Center for Biotechnology Information. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Metabolic pathways of Phe with pathological interest. ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • THE STABILITY OF N-[2-(4-o-FLUOROPHENYLPIPERAZIN-1-YL)ETHYL]- 2,5-DIMETHYL-1-PHENYLPYRROLE-3,4-DICARBOXIMIDE IN AQUEOUS-ORGANIC SOLUTIONS. Acta Poloniae Pharmaceutica. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

  • ICH Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. European Medicines Agency. [Link]

  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. ResearchGate. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]

  • Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

  • Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. Sci-Hub. [Link]

  • 1-Phenethylamine. PubChem. [Link]

  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. [Link]

  • Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • L-1-Phenylethylamine. ChemBK. [Link]

  • 1-Phenethylamine, (-)-. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine in Various Solvents

For Immediate Release [City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 2-(4-Methylpiperazinyl)-1-phenylethylamine. Given its potential as a key intermediate in pharmaceutical development, particularly for neurological disorders, understanding its solubility is a critical first step in formulation and bioavailability assessment.[1] This guide outlines the foundational principles, predictive analysis, and detailed experimental protocols necessary for a thorough solubility profiling of this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3] For a drug to be absorbed, particularly after oral administration, it must first dissolve in the physiological fluids of the gastrointestinal tract.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption.[4] Therefore, a comprehensive understanding of a compound's solubility in various solvents is paramount during the preformulation stage.[2][3]

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[5][6][7][8][9] Drugs with high solubility (BCS Class I and III) generally exhibit more predictable bioavailability, while those with low solubility (BCS Class II and IV) often require enabling formulation strategies to enhance their absorption.[4][5][10] This guide will provide the necessary protocols to determine the solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine, a crucial step in its BCS classification.

Physicochemical Profile and Predicted Solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine

A preliminary analysis of the molecular structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine provides valuable insights into its expected solubility behavior.

Molecular Structure: C13H21N3 Molecular Weight: 219.33 g/mol [1]

The structure features a phenyl group, which is hydrophobic, and a methylpiperazinyl and an amine group, which are hydrophilic and capable of hydrogen bonding.[11] The presence of multiple amine groups suggests that the compound is basic and its solubility will be highly dependent on pH.[12][13] In acidic solutions, the amine groups will be protonated, forming salts that are generally more water-soluble. Conversely, in neutral or alkaline solutions, the compound will exist in its less soluble free base form.[14]

Based on this structure, it is predicted that 2-(4-Methylpiperazinyl)-1-phenylethylamine will exhibit:

  • Moderate to high solubility in acidic aqueous solutions.

  • Lower solubility in neutral and alkaline aqueous solutions.

  • Good solubility in polar organic solvents such as ethanol and methanol, due to the potential for hydrogen bonding.[11][15]

  • Solubility in non-polar organic solvents will likely be influenced by the phenyl group.

A summary of predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value/CharacteristicRationale
pKa Estimated to have multiple pKa values due to the two amine groups. The piperazine amine will have a pKa around 9-10, and the primary amine will have a pKa around 9-10.Based on similar amine-containing structures.
LogP Estimated to be in the range of 1.5 - 2.5Balance between the hydrophobic phenyl group and the hydrophilic amine and piperazine moieties.
Aqueous Solubility Highly pH-dependent.[16][17]Presence of ionizable amine groups.
Organic Solvent Solubility Likely soluble in polar protic and aprotic solvents.Potential for hydrogen bonding and dipole-dipole interactions.

Table 1: Predicted Physicochemical Properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This table provides an educated estimation of the compound's properties based on its chemical structure, guiding the experimental design for solubility determination.

Experimental Design for Solubility Determination

A robust experimental design is crucial for obtaining accurate and reproducible solubility data. This involves a systematic approach to solvent selection, equilibration time, and analytical quantification.

The choice of solvents should cover a range of polarities and pH values to provide a comprehensive solubility profile. A recommended set of solvents is detailed in Table 2.

Solvent ClassSpecific SolventsRationale
Aqueous Buffers (pH range) pH 1.2 (Simulated Gastric Fluid), pH 4.5, pH 6.8 (Simulated Intestinal Fluid)To assess solubility in physiologically relevant media and determine pH-solubility profile, as recommended by regulatory guidelines.[5]
Water Deionized WaterTo determine intrinsic aqueous solubility.
Polar Protic Solvents Ethanol, Methanol, IsopropanolCommonly used in pharmaceutical formulations; assess hydrogen bonding potential.
Polar Aprotic Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO)Relevant for analytical method development and as potential formulation vehicles.
Non-polar Solvents Hexane, TolueneTo understand the lipophilic character of the compound.

Table 2: Recommended Solvents for Solubility Profiling. A diverse set of solvents is essential for a comprehensive understanding of the compound's dissolution characteristics.

Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.[18][19][20]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound and is determined by incubating an excess of the solid compound in the solvent until equilibrium is reached.[19][20] This is the gold standard for preformulation studies.

  • Kinetic Solubility: A high-throughput method often used in early discovery, where the compound is first dissolved in a co-solvent (like DMSO) and then diluted into the aqueous buffer.[18][20][21][22] It measures the concentration at which the compound precipitates from a supersaturated solution.

This guide will focus on the determination of thermodynamic solubility using the gold-standard shake-flask method.[23][24]

G A Weigh excess compound B Add selected solvent A->B C Shake/Agitate at controlled temperature (e.g., 25°C or 37°C) B->C D Withdraw aliquot at time points C->D E Separate solid from liquid (centrifugation/filtration) D->E F Quantify concentration (HPLC/UV-Vis) E->F

Figure 1: Shake-Flask Method Workflow. A visual representation of the key steps in determining thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic solubility.[10][23]

4.1 Materials and Equipment

  • 2-(4-Methylpiperazinyl)-1-phenylethylamine (solid form)

  • Selected solvents (as per Table 2)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[25][26]

  • Volumetric flasks and pipettes

4.2 Step-by-Step Procedure

  • Preparation of Vials: Add an excess amount of 2-(4-Methylpiperazinyl)-1-phenylethylamine to several glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Addition of Solvent: Accurately add a known volume of the selected solvent to each vial.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[18][27] It is advisable to take samples at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.[27]

  • Sample Collection and Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.[27]

  • Sample Dilution: Immediately after separation, dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. This is crucial to prevent precipitation upon cooling or solvent evaporation.[27]

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[25][26][28]

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

4.3 Self-Validating System: Ensuring Data Integrity

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to verify that the measured concentration is stable and represents true equilibrium.[27]

  • Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no polymorphic transformation or solvation has occurred during the experiment, as this can affect solubility.

  • pH Measurement: For aqueous buffers, the pH of the solution should be measured at the end of the experiment to ensure it has not changed significantly.[27]

Analytical Method for Quantification

A validated analytical method is critical for accurate solubility determination.[25]

5.1 HPLC-UV Method

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component should be adjusted to ensure good peak shape.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure linearity and accuracy.

G A Prepare Standard Solutions B Inject Standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Concentration) B->C F Calculate Concentration using Calibration Curve C->F D Prepare and Inject Diluted Sample E Determine Peak Area of Sample D->E E->F G Calculate Original Solubility (accounting for dilution) F->G

Figure 2: HPLC Quantification Workflow. A logical flow diagram for determining solute concentration using HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL) ± SD (n=3)
pH 1.2 Buffer37Experimental Data
pH 4.5 Buffer37Experimental Data
pH 6.8 Buffer37Experimental Data
Deionized Water25Experimental Data
Ethanol25Experimental Data
Methanol25Experimental Data
Acetonitrile25Experimental Data
DMSO25Experimental Data

Table 3: Summary of Experimental Solubility Data. This structured format allows for a quick and effective comparison of the compound's solubility in different media.

The results from this table will provide a comprehensive understanding of the solubility profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This data is critical for:

  • Formulation Strategy: High solubility in aqueous buffers may suggest that a simple oral solid dosage form is feasible. Low aqueous solubility would indicate the need for solubility enhancement techniques such as salt formation, solid dispersions, or lipid-based formulations.[4]

  • BCS Classification: The solubility data, particularly in the pH range of 1.2-6.8, is a key component in determining the BCS class of the compound.[4][5]

  • In Vivo Performance Prediction: The pH-solubility profile can help predict where in the gastrointestinal tract the drug is likely to dissolve and be absorbed.

Conclusion

Determining the solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine is a foundational step in its development as a potential therapeutic agent. This technical guide provides a scientifically rigorous framework, from predictive analysis to detailed experimental protocols, to enable researchers to obtain accurate and reliable solubility data. By following these guidelines, drug development professionals can make informed decisions regarding formulation strategies and accelerate the progression of this promising compound through the development pipeline.

References

  • Solubility of Things. (n.d.). Phenylethylamine. Retrieved from [Link]

  • de Campos, V. E. B., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3). Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5033-5037. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • Lee, S. H., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids, 335, 116231. Retrieved from [Link]

  • ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Wang, Q., & Ma, Y. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(3), 6-12. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • CUTM Courseware. (n.d.). PREFORMULATION STUDIES. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Nowak, K., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4882. Retrieved from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Pharmaceutical Sciences, 110(1), 5-17. Retrieved from [Link]

  • University of Toronto. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Retrieved from [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link]

  • ScienceDirect. (2018). Preformulation Studies. Retrieved from [Link]

  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Retrieved from [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 2-(4-Methylpiperazinyl)-1-phenylethylamine. Given its structural resemblance to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 2-(4-Methylpiperazinyl)-1-phenylethylamine. Given its structural resemblance to the phenethylamine class of molecules, which are known to interact with a wide array of monoaminergic receptors, a thorough understanding of its binding affinity is critical for elucidating its pharmacological mechanism of action and therapeutic potential. This document outlines the theoretical underpinnings and provides a detailed, step-by-step protocol for conducting competitive radioligand binding assays, the gold-standard method for determining ligand affinity for G-protein coupled receptors (GPCRs). Furthermore, this guide details the principles of data analysis and interpretation, including the calculation of IC50 and Kᵢ values, and presents the canonical signaling pathways of the putative primary targets—dopamine, serotonin, and adrenergic receptors—to provide a holistic view of the compound's potential downstream effects.

Introduction: The Significance of 2-(4-Methylpiperazinyl)-1-phenylethylamine in Neuropharmacology

The compound 2-(4-Methylpiperazinyl)-1-phenylethylamine belongs to the broad class of phenethylamines, a scaffold present in numerous endogenous neurotransmitters such as dopamine and norepinephrine, as well as a multitude of synthetic psychoactive substances. The incorporation of a methylpiperazine moiety suggests potential interactions with a range of G-protein coupled receptors (GPCRs), which are pivotal in signal transduction and are the targets of a significant portion of modern pharmaceuticals.

Determining the receptor binding affinity of this novel compound is a foundational step in its pharmacological characterization. This process reveals the specific molecular targets with which the compound interacts and the strength of that interaction. Such data is invaluable for:

  • Mechanism of Action (MoA) Elucidation: Identifying the primary receptor targets provides insight into how the compound exerts its physiological effects.

  • Selectivity Profiling: Assessing the compound's affinity across a panel of receptors helps to predict its potential for off-target effects and informs its therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of the lead compound to enhance potency and selectivity.

  • Translational Research: Providing a basis for designing further in vitro and in vivo studies to explore its therapeutic efficacy and safety.

This guide will equip researchers with the necessary knowledge and protocols to robustly determine the receptor binding affinity of 2-(4-Methylpiperazinyl)-1-phenylethylamine and similar novel chemical entities.

The Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of pharmacology, allowing for the determination of the affinity of an unlabeled compound (the "competitor" or "test ligand") for a specific receptor.[1][2] The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand (a compound with a known high affinity for the receptor) for a finite number of receptor binding sites.

The assay is performed by incubating a constant concentration of the radiolabeled ligand with a preparation of the receptor (typically cell membranes expressing the receptor of interest) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radiolabeled ligand from the receptor, resulting in a decrease in the measured radioactivity bound to the receptors.

From the resulting concentration-response curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[1][2] This value is then used to calculate the inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.[3][4]

G cluster_0 Principle of Competitive Binding cluster_1 Low [Test Compound] cluster_2 High [Test Compound] Receptor Receptor Radioligand Radioligand (*) Radioligand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Competes Receptor1 Receptor Radioligand1 * Receptor1->Radioligand1 High Binding Receptor2 Receptor TestCompound2 Receptor2->TestCompound2 High Binding G Start Start Prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Suspension Start->Prep Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Terminate by Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Data Analysis and Interpretation

Calculation of Specific Binding

Specific binding is calculated by subtracting the non-specific binding (CPM in the presence of the high-concentration competitor) from the total binding (CPM in the absence of any competitor) and from the binding at each concentration of the test compound.

Specific Binding = Total Binding - Non-specific Binding

Generation of the Competition Curve

The specific binding data is then plotted against the logarithm of the test compound concentration. The resulting sigmoidal curve is fitted using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value.

Calculation of the Inhibition Constant (Kᵢ)

The Kᵢ value, which is a true measure of the affinity of the test compound, is calculated from the IC50 value using the Cheng-Prusoff equation. [5] Kᵢ = IC50 / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation: Illustrative Binding Profile

As no public data is available for 2-(4-Methylpiperazinyl)-1-phenylethylamine, the following table presents a hypothetical binding profile to illustrate how the results would be summarized.

Receptor SubtypeRadioligandKₔ (nM)Test Compound IC50 (nM)Test Compound Kᵢ (nM)
Dopamine Receptors
D₁[³H]-SCH233900.5>10,000>10,000
D₂[³H]-Spiperone0.215075
D₃[³H]-Spiperone0.3800400
Serotonin Receptors
5-HT₁ₐ[³H]-8-OH-DPAT1.02,5001,250
5-HT₂ₐ[³H]-Ketanserin0.85027.8
5-HT₂c[³H]-Mesulergine1.2300158
Adrenergic Receptors
α₁[³H]-Prazosin0.45,0002,500
α₂[³H]-Rauwolscine2.0950328
β₁[³H]-CGP121771.5>10,000>10,000

This is illustrative data and does not represent experimentally determined values.

Potential Downstream Signaling Pathways

Once the primary receptor targets of 2-(4-Methylpiperazinyl)-1-phenylethylamine are identified, the next logical step is to investigate its effects on the downstream signaling pathways associated with these receptors. Most dopaminergic, serotonergic, and adrenergic receptors are GPCRs that modulate intracellular second messenger systems.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. [6][]* D1-like receptors are typically coupled to Gₛ/Gₒₗf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). [6][]* D2-like receptors are coupled to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. [6][]

G cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R D2R D2/D3/D4 Receptor Dopamine->D2R Gs Gs/Golf D1R->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 ↑ cAMP AC1->cAMP1 PKA PKA cAMP1->PKA Response1 Cellular Response PKA->Response1 Gi Gi/Go D2R->Gi AC2 Adenylyl Cyclase Gi->AC2 cAMP2 ↓ cAMP AC2->cAMP2 Response2 Cellular Response cAMP2->Response2

Caption: Canonical Dopamine Receptor Signaling Pathways.

Serotonin Receptor Signaling

The serotonin (5-HT) receptor family is one of the most complex, with 7 distinct families (5-HT₁ to 5-HT₇). [8]Most are GPCRs, with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. [8][9]* 5-HT₁ receptors are coupled to Gᵢ/Gₒ, inhibiting adenylyl cyclase.

  • 5-HT₂ receptors are coupled to Gₒ/G₁₁, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

  • 5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gₛ, stimulating adenylyl cyclase.

G cluster_5ht1 5-HT1 Receptor Pathway cluster_5ht2 5-HT2 Receptor Pathway Serotonin Serotonin R_5HT1 5-HT1 Serotonin->R_5HT1 R_5HT2 5-HT2 Serotonin->R_5HT2 Gi Gi/Go R_5HT1->Gi AC1 Adenylyl Cyclase Gi->AC1 cAMP1 ↓ cAMP AC1->cAMP1 Resp1 Cellular Response cAMP1->Resp1 Gq Gq/11 R_5HT2->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Resp2 Cellular Response Ca_PKC->Resp2

Caption: Major Serotonin Receptor G-Protein Coupled Signaling Pathways.

Adrenergic Receptor Signaling

Adrenergic receptors are the targets of norepinephrine and epinephrine and are divided into α and β subtypes. [10][11]* α₁ receptors are coupled to Gₒ, activating PLC.

  • α₂ receptors are coupled to Gᵢ, inhibiting adenylyl cyclase. [10]* β receptors (β₁, β₂, β₃) are coupled to Gₛ, stimulating adenylyl cyclase. [12]

G cluster_alpha α-Adrenergic Pathways cluster_beta β-Adrenergic Pathway Norepinephrine Norepinephrine alpha1 α1 Norepinephrine->alpha1 alpha2 α2 Norepinephrine->alpha2 beta β1, β2, β3 Norepinephrine->beta Gq Gq alpha1->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Resp1 Cellular Response IP3_DAG->Resp1 Gi Gi alpha2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Resp2 Cellular Response cAMP->Resp2 Gs Gs beta->Gs AC2 Adenylyl Cyclase Gs->AC2 cAMP2 ↑ cAMP AC2->cAMP2 Resp3 Cellular Response cAMP2->Resp3

Caption: Canonical Adrenergic Receptor Signaling Pathways.

Conclusion

The characterization of the receptor binding affinity of 2-(4-Methylpiperazinyl)-1-phenylethylamine is a critical endeavor for understanding its pharmacological properties. The competitive radioligand binding assay, as detailed in this guide, provides a robust and reliable method for determining its affinity and selectivity for various monoaminergic receptors. The resulting data will be instrumental in guiding future research, including functional assays to determine agonist or antagonist activity, and in vivo studies to assess its therapeutic potential and safety profile. By following the principles of scientific integrity and logical experimental design outlined herein, researchers can confidently generate high-quality data to advance the field of neuropharmacology.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Pong, S. S., & DeFeo, J. J. (1982). Role of adrenergic receptor signalling in neuroimmune communication. Journal of neuroimmunology, 2(3), 229–242.
  • Hulme, E. C., & Trevethick, M. A. (2010). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 612, 35–64.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Okaty, B. W., Freret, T., & Hen, R. (2019). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of neurochemistry, 151(2), 148–167.
  • Bylund, D. B. (2004). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 259, 29–41.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. GeneGlobe. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Adrenergic receptor. Retrieved from [Link]

  • Cooper, D. M. (2020). Biochemistry, Dopamine Receptors. In StatPearls.
  • Wikipedia. (2023, December 2). Serotonin pathway. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Dopamine receptor. Retrieved from [Link]

  • QIAGEN. (n.d.). α-Adrenergic Signaling. GeneGlobe. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2022, March 27). Adrenergic Receptors - CHEAT SHEET!. YouTube. Retrieved from [Link]

  • Walther, D. J., & Bader, M. (2021). Novel and atypical pathways for serotonin signaling. The Journal of physiology, 599(11), 2821–2830.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Receptor Signaling. Comprehensive Molecular Anomaly, 1–21.
  • Ma, J., & Huang, Y. (2002). Novel beta2-adrenergic receptor signaling pathways. Sheng li ke xue jin zhan [Progress in physiology], 33(1), 21–26.
  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]

  • Baik, J. H. (2013). Dopamine signaling in reward-related behaviors. Frontiers in neural circuits, 7, 152.

Sources

Foundational

An In-Depth Technical Guide to Identifying Metabolites of 2-(4-Methylpiperazinyl)-1-phenylethylamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolites of 2-(4-Methylpiperazinyl)-1-phenylethylamine. Given its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolites of 2-(4-Methylpiperazinyl)-1-phenylethylamine. Given its chemical structure, a combination of established metabolic pathways for phenylethylamines and piperazine-containing compounds can be predicted and systematically investigated. This document offers field-proven insights and detailed protocols to navigate the complexities of metabolite identification, ensuring scientific integrity and trustworthiness in your findings.

Introduction to 2-(4-Methylpiperazinyl)-1-phenylethylamine and the Imperative of Metabolite Identification

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile compound with potential applications in pharmaceutical research and development, particularly as a scaffold in the synthesis of novel therapeutic agents.[1] Its structure suggests potential interactions with biological systems, making it a valuable candidate for medicinal chemistry exploration.[1]

Understanding the metabolic fate of any new chemical entity is a cornerstone of drug discovery and development. Metabolite profiling is critical for:

  • Pharmacokinetics and Pharmacodynamics: Metabolites may have their own pharmacological activity, contributing to the overall therapeutic effect or causing off-target effects.

  • Toxicology: Reactive metabolites can lead to cellular damage and toxicity. Identifying these is crucial for safety assessment.

  • Drug-Drug Interactions: The parent compound or its metabolites may inhibit or induce drug-metabolizing enzymes, affecting the disposition of co-administered drugs.

  • Regulatory Submission: Comprehensive metabolite identification data is a mandatory component of regulatory submissions for new drug candidates.

This guide will delineate a strategic approach to elucidating the metabolic pathways of 2-(4-Methylpiperazinyl)-1-phenylethylamine, from predictive modeling to definitive structural confirmation.

Predicted Metabolic Pathways

The structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine features several sites susceptible to metabolic transformation. Based on established knowledge of phenethylamine and piperazine metabolism, the following Phase I and Phase II reactions are anticipated.[2][3][4][5]

Phase I Reactions (Functionalization):

  • N-Dealkylation: The N-methyl group on the piperazine ring is a prime target for enzymatic removal, a common pathway for many piperazine-containing drugs.[5][6] This would yield 1-phenyl-2-(piperazin-1-yl)ethan-1-amine.

  • Oxidation: The piperazine ring can undergo oxidation to form N-oxides. The benzylic carbon is also susceptible to hydroxylation.

  • Aromatic Hydroxylation: The phenyl group may be hydroxylated, typically at the para-position, due to electronic directing effects.

  • Deamination: The primary amine of the phenylethylamine core can be a substrate for monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.[4]

Phase II Reactions (Conjugation):

  • Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[6]

  • Sulfation: Phenolic metabolites can also undergo sulfation.

The interplay of these pathways can lead to a complex mixture of metabolites.

Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(4-Methylpiperazinyl)- 1-phenylethylamine N-Dealkylation N-Dealkylation (CYP3A4, CYP2C19) Parent->N-Dealkylation -CH3 Aromatic_Hydroxylation Aromatic Hydroxylation (CYP2D6) Parent->Aromatic_Hydroxylation +OH Benzylic_Hydroxylation Benzylic Hydroxylation Parent->Benzylic_Hydroxylation +OH Piperazine_Oxidation Piperazine Oxidation Parent->Piperazine_Oxidation +O Deamination Oxidative Deamination (MAO) Parent->Deamination -NH2, +OOH Glucuronidation Glucuronidation (UGTs) Aromatic_Hydroxylation->Glucuronidation Benzylic_Hydroxylation->Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Experimental Design for Metabolite Identification

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive understanding of the metabolism of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Workflow HLM Human Liver Microsomes (Metabolic Stability & Pathway ID) Sample_Prep Sample Preparation (PPT, SPE) HLM->Sample_Prep Hepatocytes Hepatocytes (Phase I & II Metabolism) Hepatocytes->Sample_Prep rCYP Recombinant CYPs (Enzyme Phenotyping) rCYP->Sample_Prep Rodent Rodent Model (Rat/Mouse) (PK & Excretion) Rodent->Sample_Prep Urine, Plasma, Feces LC_MS LC-HRMS/MS Analysis (Detection & Identification) Sample_Prep->LC_MS NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR Isolate Metabolites

Caption: Overall experimental workflow for metabolite identification.

In Vitro Models: The First Line of Investigation

In vitro systems offer a controlled environment to study metabolism, identify major metabolites, and pinpoint the enzymes involved.

3.1.1. Human Liver Microsomes (HLMs)

HLMs are a subcellular fraction containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7]

  • Causality Behind Choice: HLMs are cost-effective and readily available, making them ideal for initial screening of metabolic stability and identifying major Phase I metabolites. The simplicity of the matrix facilitates sample cleanup and analysis.

Protocol: HLM Incubation for Metabolite Identification

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (pH 7.4)

    • 2-(4-Methylpiperazinyl)-1-phenylethylamine (final concentration, e.g., 1-10 µM)

    • HLMs (e.g., 0.5 mg/mL protein)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiate Reaction: Add a pre-warmed NADPH-regenerating system (to ensure continuous supply of the CYP cofactor).

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.

  • Control Samples: It is crucial to run parallel incubations without NADPH (to identify non-enzymatic degradation) and without the test compound (to identify interfering peaks from the matrix).

3.1.2. Cryopreserved Human Hepatocytes

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.

  • Causality Behind Choice: The presence of both Phase I and II enzymes allows for the identification of conjugated metabolites (e.g., glucuronides), which would be missed in HLM experiments. This provides a more physiologically relevant system.

3.1.3. Recombinant CYP Enzymes

Using individual, recombinantly expressed CYP enzymes helps to identify which specific isoforms are responsible for the metabolism of the compound.[8][9]

  • Causality Behind Choice: Pinpointing the specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) involved is critical for predicting potential drug-drug interactions.[8][10] For instance, if the compound is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor like ketoconazole could lead to dangerously elevated plasma levels.[11]

In Vivo Models: The Whole-System Perspective

While in vitro models are powerful, in vivo studies in animal models are necessary to understand the complete metabolic profile, including the relative abundance of metabolites in circulation and their excretion routes.

Protocol: Rodent (Rat) Study for Metabolite Profiling

  • Dosing: Administer 2-(4-Methylpiperazinyl)-1-phenylethylamine to a cohort of rats (e.g., via oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-dose. Collect urine and feces over a 24 or 48-hour period in metabolic cages.

  • Sample Processing:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Urine: Pool and record the total volume.

    • Feces: Homogenize with a suitable solvent.

  • Analysis: Analyze the processed samples using LC-MS to identify metabolites present in circulation and those excreted.

Analytical Methodologies for Detection and Structural Elucidation

The identification of unknown metabolites relies heavily on advanced analytical techniques, primarily mass spectrometry and NMR.[12][13][14][15]

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity; suitable for complex mixtures.[14]Provides limited structural information on its own.
LC-HRMS Provides accurate mass and elemental composition, greatly aiding in metabolite identification.[3][15]Higher initial instrument cost.
NMR The gold standard for unambiguous structure elucidation.[16][17][18][19][20]Lower sensitivity, requires larger sample amounts and metabolite isolation.
Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the metabolites of interest.

  • Protein Precipitation (PPT): A simple and rapid method for plasma and microsomal samples, typically using a cold organic solvent like acetonitrile.

  • Solid-Phase Extraction (SPE): A more selective technique that can be tailored to the physicochemical properties of the expected metabolites, providing a cleaner sample and better sensitivity.[21]

LC-MS Based Analysis

Liquid chromatography coupled with mass spectrometry is the workhorse for metabolite identification.

  • Liquid Chromatography (LC): Separates the parent compound from its various metabolites based on their physicochemical properties (e.g., polarity).

  • High-Resolution Mass Spectrometry (HRMS): After separation by LC, the HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition of the parent drug and its metabolites, providing strong clues to the metabolic transformations that have occurred (e.g., an increase of 15.9949 Da corresponds to the addition of an oxygen atom).

NMR Spectroscopy for Definitive Structure Elucidation

While MS provides the molecular formula, it often cannot distinguish between isomers. For definitive structural confirmation, metabolites need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][19]

  • Causality Behind Choice: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including the exact position of a hydroxyl group or the stereochemistry of the molecule.[17][18] The use of 1D and 2D NMR experiments can fully resolve the structure of a novel metabolite.[17]

Data Analysis and Interpretation

The process involves comparing the analytical data from dosed samples with control samples.

  • Metabolite Spotting: Use software to overlay chromatograms from control and incubated/dosed samples. Peaks present only in the dosed samples are potential metabolites.

  • Mass Shift Analysis: For each potential metabolite peak, determine the mass difference from the parent compound. This mass shift corresponds to a specific metabolic transformation.

  • MS/MS Fragmentation Analysis: Fragment the metabolite ion in the mass spectrometer and analyze the resulting fragment ions. The fragmentation pattern provides clues about the structure of the metabolite and can help to pinpoint the site of modification.

  • Database Searching: Utilize metabolomics databases to check if the observed metabolites have been previously reported for similar compounds.[16][19]

Table: Predicted Metabolites and Expected Mass Shifts

Metabolite IDPredicted TransformationMass Shift (Da)Expected m/z [M+H]+
M1N-Demethylation-14.0157218.1657
M2Aromatic Hydroxylation+15.9949248.1763
M3Benzylic Hydroxylation+15.9949248.1763
M4Piperazine N-Oxidation+15.9949248.1763
M5M2 + Glucuronidation+192.0270440.2033

Parent Compound (C13H21N3) Monoisotopic Mass: 219.1735; [M+H]+: 220.1814

Conclusion

The identification of metabolites for a novel compound like 2-(4-Methylpiperazinyl)-1-phenylethylamine is a systematic process that relies on a logical progression from in silico prediction and in vitro screening to in vivo confirmation and definitive structural elucidation. By employing a combination of human liver microsomes, hepatocytes, and appropriate in vivo models, coupled with advanced analytical techniques like LC-HRMS and NMR, researchers can build a comprehensive metabolic profile. This knowledge is not merely an academic exercise; it is a critical component of drug development that ensures the safety and efficacy of new therapeutic agents. The self-validating nature of this workflow, which progresses from broad screening to specific enzyme phenotyping and definitive structural analysis, provides the trustworthiness required for regulatory and scientific scrutiny.

References

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. Available at: [Link]

  • McQuade, P. S. (1984). Analysis and the effects of some drugs on the metabolism of phenylethylamine and phenylacetic acid. PubMed. Available at: [Link]

  • Request PDF. (2025). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. Available at: [Link]

  • PubMed. (2025). Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches. PubMed. Available at: [Link]

  • PubMed. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available at: [Link]

  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. PMC. Available at: [Link]

  • Chem-Impex. (n.d.). 2-(4-Methylpiperazinyl)-1-phenylethylamine. Chem-Impex. Available at: [Link]

  • PubMed. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. Available at: [Link]

  • NIH. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). FooDB. Available at: [Link]

  • ResearchGate. (2025). Metabolite Identification in NMR-based Metabolomics. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analytical techniques for the detection of novel psychoactive substances and their metabolites. ResearchGate. Available at: [Link]

  • PubMed. (2004). Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. PubMed. Available at: [Link]

  • MDPI. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • CFSRE. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. CFSRE. Available at: [Link]

  • mediaTUM. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Available at: [Link]

  • MDPI. (1989). NMR Spectroscopy for Metabolomics Research. MDPI. Available at: [Link]

  • Revista Brasileira de Criminalística. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística. Available at: [Link]

  • Sci-Hub. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Sci-Hub. Available at: [Link]

  • Nature. (n.d.). Native mass spectrometry-based metabolomics identifies metal-binding compounds. Nature. Available at: [Link]

  • Frontiers. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers. Available at: [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • PubMed. (n.d.). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. PubMed. Available at: [Link]

  • NIH. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. Available at: [Link]

Sources

Exploratory

theoretical neurochemical profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine

An In-depth Technical Guide to the Theoretical Neurochemical Profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine Abstract This technical guide provides a comprehensive theoretical analysis of the neurochemical profile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Neurochemical Profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Abstract

This technical guide provides a comprehensive theoretical analysis of the neurochemical profile of the novel compound 2-(4-Methylpiperazinyl)-1-phenylethylamine. Leveraging established principles of medicinal chemistry and the known pharmacology of its core structural motifs—phenylethylamine and 4-methylpiperazine—we delineate a hypothesized mechanism of action centered on the modulation of monoaminergic systems. This document is intended for researchers, scientists, and drug development professionals. It offers a structured framework for the initial characterization of this compound, detailing its predicted interactions with key central nervous system targets and providing robust, validated protocols for the empirical verification of these hypotheses. Our approach underscores the synergy between predictive pharmacology and rigorous experimental design in the early stages of neuro-therapeutics research.

Introduction and Molecular Scaffolding

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound that merges two pharmacologically significant scaffolds: the endogenous trace amine phenylethylamine (PEA) and the frequently utilized heterocyclic moiety, 4-methylpiperazine. This unique combination suggests a potential for complex interactions within the central nervous system (CNS).[1] The foundational phenylethylamine structure is the backbone for a wide array of psychoactive substances, including stimulants and antidepressants, primarily acting on monoamine neurotransmission.[2][3] The piperazine ring is a common feature in many approved drugs, known to confer a range of pharmacological activities and favorable pharmacokinetic properties.[4]

The strategic incorporation of the 4-methylpiperazine group at the second carbon of the phenylethylamine chain introduces a bulky, basic substituent that is expected to significantly modify the pharmacological profile compared to the parent PEA molecule. This guide will systematically deconstruct the probable neurochemical interactions based on these structural components.

PropertyValueSource
Molecular FormulaC13H21N3Chem-Impex[1]
Molecular Weight219.33 g/mol Chem-Impex[1]
AppearanceWhite to off-white solidChem-Impex[1]
CAS Number775349-54-7Chem-Impex[1]

Theoretical Neurochemical Profile

Based on the structure-activity relationships (SAR) of analogous compounds, we can construct a theoretical neurochemical profile for 2-(4-Methylpiperazinyl)-1-phenylethylamine. The primary hypothesis is that this compound will function as a modulator of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems, with a potential for both transporter and receptor interactions.

Predicted Interactions with Monoamine Transporters

The phenylethylamine core is a well-established substrate for monoamine transporters.[5][6] The addition of the bulky 4-methylpiperazine substituent likely sterically hinders efficient transport into the presynaptic terminal, suggesting that the compound may act more as a reuptake inhibitor than a releasing agent.

  • Dopamine Transporter (DAT): Phenylethylamine and its derivatives are known to interact with DAT, leading to increased extracellular dopamine levels.[5][6] We predict that 2-(4-Methylpiperazinyl)-1-phenylethylamine will exhibit affinity for DAT and inhibit dopamine reuptake.

  • Norepinephrine Transporter (NET): There is a high degree of correlation between the affinity of phenylethylamine derivatives for DAT and NET.[7] The norepinephrine transporter is also known to play a role in the clearance of dopamine in certain brain regions.[8][9][10] Therefore, it is highly probable that the compound will also bind to and inhibit NET.

  • Serotonin Transporter (SERT): While some phenylethylamines have affinity for SERT, it is often lower than for DAT and NET.[7][11] The bulky substituent may confer some affinity, and this interaction should be experimentally determined.

Predicted Interactions with Monoamine Receptors

The 4-methylpiperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

  • Serotonin Receptors (5-HTR): Substituted phenylethylamines can have significant affinity for serotonin receptors, especially of the 5-HT2A subtype.[12] The piperazine ring is also a key component of many 5-HT receptor ligands.[4] It is plausible that 2-(4-Methylpiperazinyl)-1-phenylethylamine will exhibit antagonist or partial agonist activity at certain 5-HT receptor subtypes.

  • Dopamine Receptors (DR): The parent compound, beta-phenylethylamine, has been shown to exert its effects through the dopamine D1 receptor.[13] While direct receptor binding of the title compound is unknown, indirect dopaminergic effects are expected.

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenylethylamine is an endogenous agonist for TAAR1, a receptor that modulates monoaminergic neurotransmission.[14] The N-substitution may alter this activity, but it remains a potential target.

Predicted Behavioral Effects

Given the predicted interactions with monoamine systems, the compound is expected to have stimulant-like behavioral effects. These may include increased locomotor activity, stereotyped behaviors, and potential rewarding properties.[13][15][16][17]

Proposed Signaling Pathways and Mechanisms

The following diagram illustrates the hypothesized interactions of 2-(4-Methylpiperazinyl)-1-phenylethylamine at a monoaminergic synapse.

Theoretical_Neurochemical_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO DA_NE_5HT Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) DA_NE_5HT->VMAT2 Storage DA_NE_5HT->MAO Metabolism DAT DAT DAT->DA_NE_5HT Reuptake NET NET NET->DA_NE_5HT Reuptake SERT SERT SERT->DA_NE_5HT Reuptake Compound 2-(4-Methylpiperazinyl) -1-phenylethylamine Compound->DAT Inhibition Compound->NET Inhibition Compound->SERT Inhibition? DA_NE_5HT_released Increased Extracellular DA, NE, 5-HT D_receptors Dopamine Receptors DA_NE_5HT_released->D_receptors A_receptors Adrenergic Receptors DA_NE_5HT_released->A_receptors S_receptors Serotonin Receptors DA_NE_5HT_released->S_receptors Postsynaptic Effects Postsynaptic Effects D_receptors->Postsynaptic Effects A_receptors->Postsynaptic Effects S_receptors->Postsynaptic Effects Compound_receptor Compound Compound_receptor->S_receptors Direct Interaction?

Caption: Hypothesized mechanism of action at a monoaminergic synapse.

Experimental Protocols for Profile Validation

To empirically validate the theoretical neurochemical profile, a tiered experimental approach is proposed, progressing from in vitro binding and functional assays to in vivo neurochemical and behavioral studies.

In Vitro Characterization

This initial screen will determine the affinity of 2-(4-Methylpiperazinyl)-1-phenylethylamine for the primary hypothesized targets.

Objective: To determine the binding affinities (Ki) of the test compound for human DAT, NET, and SERT, as well as a panel of key dopamine and serotonin receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant transporters (hDAT, hNET, hSERT) and receptors (e.g., D1, D2, 5-HT1A, 5-HT2A). Prepare membrane homogenates according to standard protocols.

  • Assay Conditions:

    • DAT: Use [³H]WIN 35,428 as the radioligand.

    • NET: Use [³H]nisoxetine as the radioligand.

    • SERT: Use [³H]citalopram as the radioligand.[18]

    • Receptors: Use appropriate high-affinity radioligands for each receptor subtype (e.g., [³H]SCH 23390 for D1, [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • Detection: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from rat striatum (rich in DAT), hippocampus (rich in NET and SERT), and prefrontal cortex.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

    • Initiate uptake by adding a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

    • Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity.

  • Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

In Vivo Neurochemical and Behavioral Studies

Objective: To measure the effect of systemic administration of 2-(4-Methylpiperazinyl)-1-phenylethylamine on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of awake, freely moving rats.

Methodology:

  • Surgical Implantation: Stereotaxically implant microdialysis guide cannulae into target brain regions, such as the nucleus accumbens and prefrontal cortex.

  • Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect baseline dialysate samples.

  • Drug Administration: Administer 2-(4-Methylpiperazinyl)-1-phenylethylamine (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.

  • Data Analysis: Express post-injection neurotransmitter levels as a percentage of the baseline.

Objective: To characterize the behavioral effects of the compound in rodent models of locomotor activity and reward.

Methodology:

  • Locomotor Activity:

    • Acclimate mice or rats to open-field arenas.

    • Administer various doses of 2-(4-Methylpiperazinyl)-1-phenylethylamine and record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems.

  • Conditioned Place Preference (CPP):

    • This paradigm assesses the rewarding or aversive properties of a drug.

    • The procedure involves three phases: pre-conditioning (baseline preference for two distinct chambers is measured), conditioning (the drug is repeatedly paired with one chamber and vehicle with the other), and post-conditioning (preference is re-assessed in a drug-free state).

    • A significant increase in time spent in the drug-paired chamber indicates rewarding properties.

The following diagram outlines the proposed experimental workflow for compound characterization.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Profile Generation binding Radioligand Binding Assays (Determine Ki for DAT, NET, SERT, Receptors) uptake Neurotransmitter Uptake Assays (Determine IC50 for DA, NE, 5-HT) binding->uptake Inform Functional Assay Design analysis Synthesize Data (Affinity, Potency, Neurochemical & Behavioral Effects) binding->analysis microdialysis In Vivo Microdialysis (Measure Extracellular DA, NE, 5-HT) uptake->microdialysis Guide In Vivo Dose Selection uptake->analysis behavior Behavioral Pharmacology (Locomotor Activity, CPP) microdialysis->behavior Correlate Neurochemistry with Behavior microdialysis->analysis behavior->analysis profile Establish Neurochemical Profile analysis->profile

Caption: Tiered experimental workflow for neurochemical profiling.

Conclusion

The structural architecture of 2-(4-Methylpiperazinyl)-1-phenylethylamine provides a strong rationale for predicting its activity as a modulator of monoaminergic systems. The theoretical profile presented in this guide—characterized by potential inhibition of dopamine and norepinephrine transporters and possible interactions with serotonin receptors—offers a scientifically grounded starting point for its empirical investigation. The detailed experimental protocols outlined herein provide a clear and robust pathway for elucidating the compound's true neurochemical signature. This systematic approach, blending predictive science with validated experimental methodologies, is crucial for accelerating the discovery and development of novel neurotherapeutics.

References

  • (PDF) Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). Biomolecules & Therapeutics. Retrieved January 23, 2026, from [Link]

  • The behavioural effects of phenelzine and phenylethylamine may be due to amine release. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Structure Modeling of the Norepinephrine Transporter - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and pharmacological evaluation of phenylethynyl[12][13][15]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (n.d.). Retrieved January 23, 2026, from [Link]

  • Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Introduction 2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile chemical compound with significant applications in pharmaceutical research and development. It serves as a crucial building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile chemical compound with significant applications in pharmaceutical research and development. It serves as a crucial building block in the synthesis of various bioactive molecules and therapeutic agents, particularly those targeting neurological disorders.[1][2] Its structural similarity to neurotransmitters makes it a valuable tool in studying receptor interactions and signaling pathways.[1] Furthermore, this compound is utilized as a reference standard in analytical methods to ensure the accuracy of drug formulation and quality control.[1][2]

Given its importance, robust and reliable analytical methods for the detection, quantification, and characterization of 2-(4-Methylpiperazinyl)-1-phenylethylamine are paramount. This guide provides detailed application notes and validated protocols for the analysis of this compound using state-of-the-art analytical techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products.

Core Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the need for qualitative or quantitative data. This guide will focus on the most widely applied and effective methods for the analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, offering high precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For both qualitative and quantitative analysis, particularly for volatile derivatives and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Method Validation: The Cornerstone of Reliable Analysis

Before implementation, any analytical method must be validated to ensure it is suitable for its intended purpose.[3][4] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for the quantitative analysis of non-volatile and thermally labile compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine in pharmaceutical formulations. A validated reversed-phase HPLC (RP-HPLC) method provides the necessary accuracy and precision for quality control and stability testing.[6]

Principle of the Method

This method utilizes a reversed-phase C18 column to separate 2-(4-Methylpiperazinyl)-1-phenylethylamine from potential impurities and degradation products. The mobile phase composition is optimized to achieve a good peak shape and retention time. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed to enhance detection.[8]

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a general procedure. Method parameters should be optimized and validated for the specific sample matrix and instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical grade phosphoric acid or phosphate buffer.

  • Reference standard of 2-(4-Methylpiperazinyl)-1-phenylethylamine (purity ≥ 99%).[1]

  • Sample of interest (e.g., drug substance, formulation).

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 2.5) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm (or wavelength of maximum absorbance)

3. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer and adjust the pH with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use. Mix with acetonitrile in the desired ratio.

  • Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase. The concentration should fall within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing concentrations to construct a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to 2-(4-Methylpiperazinyl)-1-phenylethylamine based on the retention time of the standard.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

5. Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides good retention for the moderately polar analyte.

  • Acidic Mobile Phase: The low pH ensures that the amine groups are protonated, leading to better peak shape and avoiding tailing.

  • UV Detection at 215 nm: Phenyl-containing compounds typically exhibit absorbance in the lower UV region. A PDA detector can be used to determine the optimal wavelength.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Sample C->F D->E E->F G Identify Peak by Retention Time F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] For phenethylamines, which can be prone to adsorption, derivatization is often employed to improve chromatographic performance and obtain more informative mass spectra.[10]

Principle of the Method

The sample is first derivatized to increase its volatility and thermal stability. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound. Quantification can be achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for GC-MS analysis. Optimization of derivatization and instrument parameters is crucial for achieving desired results.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Trifluoroacetic anhydride (TFAA)).

  • High-purity helium as the carrier gas.

  • Reference standard of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • Sample of interest.

2. Derivatization Procedure (Example with BSTFA):

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., acetonitrile, pyridine).

  • Add the derivatization reagent (BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes).

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550 (Full Scan) or specific ions for SIM

4. Analysis Procedure:

  • Inject the derivatized standard to determine its retention time and mass spectrum.

  • Inject the derivatized sample.

  • Identify the derivatized analyte in the sample by comparing its retention time and mass spectrum with the standard.

  • For quantification, create a calibration curve using derivatized standards and analyze the sample in SIM mode.

5. Causality Behind Experimental Choices:

  • Derivatization: Silylation with BSTFA or acylation with TFAA replaces active hydrogens on the amine groups, reducing polarity and improving thermal stability and peak shape.

  • DB-5ms Column: This is a common, robust, and relatively non-polar column suitable for a wide range of underivatized and derivatized compounds.

  • Electron Ionization (EI): This hard ionization technique produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample/Standard B Add Solvent A->B C Add Derivatization Reagent B->C D Heat and Cool C->D E Inject into GC-MS D->E F Separation in GC Column E->F G Ionization and Fragmentation in MS F->G H Identify by Retention Time & Mass Spectrum G->H I (Optional) Quantify using SIM H->I

Caption: Workflow for the analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(4-Methylpiperazinyl)-1-phenylethylamine.[11] It provides detailed information about the chemical environment of each atom in the molecule.

Principle of the Method

The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Reference standard of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

3. NMR Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR (optional): Techniques like COSY and HSQC can be used to further confirm the structure by showing correlations between protons and carbons.

4. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and coupling constants.

5. Expected ¹H NMR Signals (in CDCl₃, approximate):

  • Phenyl group: ~7.2-7.4 ppm (multiplet, 5H)

  • CH-phenyl: ~3.5-3.7 ppm (triplet or doublet of doublets, 1H)

  • CH₂-piperazine: ~2.3-2.7 ppm (multiplet, 2H)

  • Piperazine ring protons: ~2.3-2.8 ppm (broad multiplet, 8H)

  • Methyl group: ~2.2-2.3 ppm (singlet, 3H)

  • NH₂: Variable, often a broad singlet.

6. Causality Behind Experimental Choices:

  • Deuterated Solvents: These are used to avoid large solvent signals that would obscure the analyte signals.

  • High-Field NMR: Higher magnetic field strengths provide better resolution and sensitivity, which is crucial for complex molecules.

Logical Relationship for NMR Structural Confirmation

NMR_Logic cluster_data NMR Spectral Data cluster_interpretation Structural Information A Chemical Shifts (δ) E Chemical Environment of Nuclei A->E B Integration F Relative Number of Protons B->F C Multiplicity (Splitting Patterns) G Neighboring Protons C->G D Coupling Constants (J) H Connectivity of Atoms D->H Structure Confirmed Molecular Structure E->Structure F->Structure G->Structure H->Structure

Caption: Logical flow from NMR data to structural confirmation.

Summary of Analytical Methods

Analytical TechniquePrimary ApplicationAdvantagesDisadvantages
HPLC-UV Quantitative analysis, purity assessmentHigh precision and accuracy, robust, widely availableRequires chromophore for good sensitivity, moderate specificity
GC-MS Identification, quantification, impurity profilingHigh sensitivity and specificity, structural information from mass spectraRequires derivatization for polar compounds, not suitable for non-volatile compounds
NMR Spectroscopy Unambiguous structural elucidation and confirmationProvides detailed structural information, non-destructiveLower sensitivity compared to MS, expensive instrumentation

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules, 25(21), 5087. Retrieved January 23, 2026, from [Link]

  • Supporting Information For: S1. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-Phenethylamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved January 23, 2026, from [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved January 23, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2014). Analytical Methods, 6(1), 156-163. Retrieved January 23, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 23, 2026, from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International, 325, 110884. Retrieved January 23, 2026, from [Link]

  • HPLC chromatograms of 2-phenylethylamine metabolites. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Retrieved January 23, 2026, from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). International Journal of Molecular Sciences, 19(9), 2748. Retrieved January 23, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Abstract This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2-(4-Methylpiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This compound is a key structural motif and intermediate in pharmaceutical development, particularly in neuropharmacology and medicinal chemistry.[1][2] The method presented herein is designed for reliability and ease of implementation in research, quality control, and drug development settings. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring high standards of accuracy, precision, and specificity.[3][4]

Introduction and Scientific Rationale

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile amine compound utilized as a building block in the synthesis of various bioactive molecules.[1] Its structural similarity to known neurotransmitters makes it a compound of interest in studies targeting neurological disorders.[2] Accurate quantification is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final active pharmaceutical ingredients (APIs).

High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[5] For compounds containing a chromophore, such as the phenyl group in the target analyte, UV detection provides a simple, robust, and cost-effective means of quantification.[6]

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: This mode was selected due to its wide applicability in pharmaceutical analysis for separating compounds with moderate to low polarity.[7][8] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar, allowing for the effective retention and separation of the analyte based on its hydrophobic interactions with the C18 alkyl chains.[9]

  • Acidified Mobile Phase: The analyte contains two amine functional groups which are basic in nature. By maintaining the mobile phase at an acidic pH (e.g., pH 3.0), these amine groups are protonated. This ensures a consistent ionization state, leading to reproducible retention times and improved chromatographic peak shape by minimizing interactions with residual silanol groups on the silica-based stationary phase.

  • UV Detection at 254 nm: The phenylethylamine moiety contains a phenyl group, which is a strong chromophore. A detection wavelength of 254 nm is commonly used for aromatic compounds and provides excellent sensitivity for the analyte without requiring derivatization, which can be a necessary step for aliphatic amines lacking a UV-active group.[6][10]

Experimental

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • 2-(4-Methylpiperazinyl)-1-phenylethylamine reference standard (Purity ≥ 99%)[1]

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Detailed Protocols

Protocol 1: Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): a. Dissolve approximately 2.94 g of sodium phosphate monobasic in 1 L of HPLC grade water. b. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. c. Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation (Acetonitrile : Buffer, 35:65 v/v): a. Carefully measure 350 mL of HPLC grade acetonitrile. b. Add it to 650 mL of the prepared 25 mM Phosphate Buffer (pH 3.0). c. Mix thoroughly and degas for 15 minutes in an ultrasonic bath or using an online degasser.

  • Analyte Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 2-(4-Methylpiperazinyl)-1-phenylethylamine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Working Standard and Calibration Solutions: a. Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: a. Accurately weigh the sample containing the analyte. b. Dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: HPLC Analysis Workflow

The overall workflow from sample preparation to final quantification is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Buffer P2 Prepare Standard Stock Solution P3 Prepare Sample Solution S1 Equilibrate System with Mobile Phase P3->S1 S2 Perform System Suitability Test (SST) S1->S2 S3 Inject Standards (Calibration Curve) S2->S3 S4 Inject Samples S3->S4 D2 Generate Calibration Curve (Linear Regression) S3->D2 D1 Integrate Peak Areas S4->D1 D1->D2 D3 Calculate Analyte Concentration D1->D3 D2->D3

Caption: HPLC analysis workflow from preparation to data processing.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a working standard solution (e.g., 25 µg/mL) six consecutive times. The system is deemed suitable for analysis if it meets the criteria in Table 2.

  • Calibration Curve: Inject each calibration standard once, from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a standard solution after every 10-15 sample injections to monitor system performance.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[11] The validation parameters and acceptance criteria are outlined below.

G cluster_params Core Validation Parameters (ICH Q2) Method Validated HPLC Method Specificity Specificity Distinguishes analyte from interferences Specificity->Method Linearity Linearity & Range Proportional response over a range Linearity->Method Accuracy Accuracy Closeness to true value (% Recovery) Accuracy->Method Precision Precision Repeatability & Intermediate Precision (%RSD) Precision->Method Limits LOD & LOQ Lowest detectable & quantifiable levels Limits->Method Robustness Robustness Insensitive to small method variations Robustness->Method

Caption: Core parameters for analytical method validation per ICH guidelines.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for n=6 injections
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo sample. No interfering peaks were observed at the retention time of the 2-(4-Methylpiperazinyl)-1-phenylethylamine peak. Peak purity was also assessed using a PDA detector, confirming the homogeneity of the analyte peak in spiked samples.

Linearity and Range

The linearity was evaluated by constructing a calibration curve with six concentration levels ranging from 1 to 100 µg/mL.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by performing a recovery study on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 25 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)% RSD
80% (20 µg/mL)99.5%0.8%
100% (25 µg/mL)100.2%0.6%
120% (30 µg/mL)99.8%0.7%
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision

Precision was assessed for repeatability and intermediate precision.[3]

  • Repeatability (Intra-day precision): Six individual preparations of the analyte at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

Precision Type% RSD of Assay Results
Repeatability (n=6) 0.7%
Intermediate Precision (n=6) 1.1%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked for each condition.

Varied ParameterVariationResult
Flow Rate ± 0.1 mL/minSystem suitability passed
Column Temperature ± 2 °CSystem suitability passed
Mobile Phase pH ± 0.2 unitsSystem suitability passed
Organic Phase Composition ± 2%System suitability passed

Conclusion

The developed HPLC-UV method for the quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine is simple, specific, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose and can be reliably used for routine analysis in a quality control or research environment. The comprehensive validation approach ensures the integrity and trustworthiness of the data generated.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
  • Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2020, March 13). Spectrophotometric Assay of Piperazine Hexahydrate in its Pharmaceutical Formulation(syrup) with 3,5-Dinitrosalicylic Acid Reagent. Retrieved from [Link]

  • PubMed Central. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive guide for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine in biological matrices, such as plasma and urine. The methodology is centered arou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine in biological matrices, such as plasma and urine. The methodology is centered around Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for the analysis of illicit drugs and pharmaceutical compounds[1]. Given the polar nature of the target analyte, this guide provides detailed protocols for sample preparation, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by a critical derivatization step to enhance volatility and chromatographic performance. The described method is designed to be validated in accordance with international guidelines from the FDA and EMA to ensure data integrity for pharmacokinetic, toxicokinetic, and forensic applications.

Introduction: The Analytical Imperative

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound with a structure that incorporates both a phenethylamine backbone and a piperazine moiety. Its structural similarity to known psychoactive substances and its potential as a building block in pharmaceutical synthesis necessitate the development of sensitive and selective analytical methods for its detection and quantification in biological samples[1][2]. Such methods are critical for a range of applications, from monitoring drug metabolism and pharmacokinetics in clinical trials to forensic toxicology investigations.

Gas Chromatography (GC) is a powerful separation technique, but the direct analysis of polar, amine-containing compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine is challenging due to poor peak shape and low volatility. Chemical derivatization is, therefore, a crucial step to convert the analyte into a less polar and more volatile derivative, making it amenable to GC analysis[3][4]. This application note details a complete workflow, from sample extraction to GC-MS analysis, providing researchers with the necessary protocols to establish a reliable and reproducible method in their own laboratories.

Methodological Framework: A Validated Approach

The analytical workflow is designed as a self-validating system, grounded in established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram:

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction (LLE or SPE) Sample Collection->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis (SIM Mode) Derivatization->GC-MS Analysis Quantification Quantification & Data Review GC-MS Analysis->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: Experimental workflow for the GC-MS analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Detailed Protocols

Sample Preparation: Isolating the Analyte

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the sample matrix, desired throughput, and available resources. Both methods are effective for extracting basic compounds like the target analyte.

3.1.1. Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For basic compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine, adjusting the pH of the aqueous sample is critical to ensure it is in its neutral, more organic-soluble form.

Step-by-Step LLE Protocol:

  • Sample Aliquoting: To a 2 mL polypropylene tube, add 1 mL of the biological sample (plasma or urine).

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide to adjust the sample pH to >10. Vortex for 30 seconds. This step is crucial for neutralizing the amine groups, making the analyte more soluble in organic solvents.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol). Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase[5][6].

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

3.1.2. Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE. A mixed-mode cation exchange sorbent is recommended for basic compounds.

Step-by-Step SPE Protocol:

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample (1 mL of biological fluid, acidified with 100 µL of 2% formic acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube[7].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization: Enhancing Volatility

Derivatization with a fluoroacylating agent, such as trifluoroacetic anhydride (TFAA), is a common and effective strategy for improving the GC performance of amines.

Step-by-Step Derivatization Protocol:

  • Reagent Addition: To the dried extract from the LLE or SPE procedure, add 50 µL of ethyl acetate and 50 µL of TFAA[4].

  • Reaction: Cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis: Separation and Detection

The following GC-MS parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: GC-MS Operating Conditions

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for a wide range of derivatized compounds[1].
Injection Volume1 µL
Inlet Temperature250°CEnsures complete vaporization of the derivatized analyte.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 minAn optimized temperature program is crucial for good chromatographic resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns[1].
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantitative analysis[8].
SIM Ions (Hypothetical) m/z values to be determined empiricallyBased on the mass spectrum of the derivatized analyte. Key fragments will likely arise from cleavage of the ethylamine side chain and fragmentation of the piperazine ring.

Rationale for SIM Mode: Selected Ion Monitoring (SIM) significantly enhances the sensitivity and selectivity of the analysis by monitoring only a few characteristic ions of the target analyte, rather than scanning the entire mass range. This is particularly beneficial for trace-level quantification in complex biological matrices[8]. The specific ions to be monitored should be determined by analyzing a standard of the derivatized 2-(4-Methylpiperazinyl)-1-phenylethylamine in full scan mode to identify the most abundant and specific fragment ions.

Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method should be performed according to the guidelines of the FDA and/or EMA to ensure the reliability of the data[9][10]. The key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (based on FDA/EMA guidelines)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix.To ensure that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.To demonstrate a proportional relationship between analyte concentration and instrument response.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).To assess the closeness of measured values to the true value and the reproducibility of the method.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10.To define the lower limit of reliable quantification.
Recovery Consistent and reproducible extraction recovery across the calibration range.To evaluate the efficiency of the extraction process.
Matrix Effect To be assessed to ensure that components of the biological matrix do not suppress or enhance the analyte signal.To ensure the absence of matrix-induced bias.
Stability Analyte stability to be evaluated under various conditions (freeze-thaw, short-term bench-top, long-term storage).To ensure the integrity of the analyte in the biological matrix during sample handling and storage.

Data Interpretation and Quantification

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the corresponding concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine in biological samples. By employing a systematic approach that includes efficient sample preparation, chemical derivatization, and selective MS detection, this method is well-suited for applications in clinical and forensic toxicology. Adherence to the principles of bioanalytical method validation is paramount to ensuring the generation of high-quality, defensible data.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Phenethylamine | C8H11N | CID 1001. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Collision-induced dissociation of phenethylamides: role of ion-neutral complex. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • Derivatives of n-methylpiperazine. (n.d.). Google Patents.
  • Automatic Derivatization System for Phenethylamine Drugs. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct. Retrieved January 23, 2026, from [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). KoreaScience. Retrieved January 23, 2026, from [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (n.d.). Google Patents.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-(4-Methylpiperazinyl)-1-phenylethylamine as a Research Chemical Standard

Introduction: A Versatile Scaffold in Neuropharmacology and Analytical Chemistry 2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile phenethylamine derivative that holds significant interest for researchers in neur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Neuropharmacology and Analytical Chemistry

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile phenethylamine derivative that holds significant interest for researchers in neuropharmacology, medicinal chemistry, and analytical sciences. Its structural architecture, featuring a phenylethylamine core linked to a 4-methylpiperazine moiety, positions it as a valuable tool for a range of research applications. The phenethylamine backbone is a common motif in many centrally acting compounds, including neurotransmitters and psychoactive substances, making this compound a relevant subject for studies on receptor interactions and neurotransmitter transporter function.[1] The inclusion of the methylpiperazine group can influence its pharmacological profile, including its solubility, bioavailability, and receptor binding characteristics.[2]

This guide provides detailed application notes and protocols for the effective use of 2-(4-Methylpiperazinyl)-1-phenylethylamine as a research chemical standard. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies for its synthesis, analytical characterization, and application in in vitro pharmacological assays. The protocols herein are presented with an emphasis on scientific integrity, providing the causal reasoning behind experimental choices to ensure robust and reproducible results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research standard is fundamental to its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₁₃H₂₁N₃[2]
Molecular Weight 219.33 g/mol [2]
Appearance White to off-white solid[2]
Storage Conditions 0-8 °C[2]

Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

The synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine can be achieved through a reductive amination reaction, a widely used and versatile method for the formation of amines from carbonyl compounds.[3] This protocol describes a two-step, one-pot synthesis from a suitable ketone precursor.

Experimental Workflow: Synthesis

start Start: 2-bromoacetophenone and N-methylpiperazine intermediate Intermediate: 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-one start->intermediate Nucleophilic Substitution amination Reductive Amination with Ammonium Formate intermediate->amination product Product: 2-(4-Methylpiperazinyl)-1-phenylethylamine amination->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Synthetic workflow for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Protocol: Synthesis via Reductive Amination

Materials:

  • 2-bromoacetophenone

  • N-methylpiperazine

  • Ammonium formate

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Hydrochloric acid (for salt formation, optional)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Synthesis of the Ketone Intermediate:

    • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.

    • Add N-methylpiperazine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-one intermediate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Reductive Amination:

    • Dissolve the ketone intermediate (1.0 eq) in an anhydrous solvent like methanol.

    • Add ammonium formate (excess, e.g., 5-10 eq).

    • Carefully add a suitable reducing agent such as sodium cyanoborohydride (e.g., 1.5 eq) portion-wise to the mixture. The pH should be maintained between 6 and 7.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of methanol in dichloromethane or a mixture of ethyl acetate and triethylamine in hexane can be used as the eluent to afford the pure 2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • Salt Formation (Optional):

    • For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Methylpiperazinyl)-1-phenylethylamine standard must be rigorously confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for assessing the purity of the compound and for its quantification in various matrices.

Table 2: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol: Purity Assessment by HPLC-UV

  • Standard Solution Preparation: Prepare a stock solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure standard should exhibit a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation through the analysis of the compound's mass spectrum and fragmentation pattern. Due to the polarity and low volatility of the amine, derivatization is often necessary.

Table 3: GC-MS Method Parameters (Post-Derivatization)

ParameterRecommended Conditions
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injector Temperature 250 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Scan Range 40-500 m/z

Protocol: Derivatization and GC-MS Analysis

  • Derivatization: To a solution of the compound in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Interpretation: The mass spectrum should show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern will be characteristic of the phenylethylamine and piperazine moieties. Common fragment ions for phenethylamines include those arising from cleavage of the Cα-Cβ bond.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. The following are predicted chemical shifts based on the analysis of structurally similar compounds.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
7.20-7.40mAromatic protons (5H)
4.10-4.20ddCH-NH₂ (1H)
2.30-2.80mPiperazine protons (8H)
2.25sN-CH₃ (3H)
1.50-1.70br sNH₂ (2H)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
140-142Quaternary aromatic carbon
128-129Aromatic CH
127-128Aromatic CH
126-127Aromatic CH
60-62CH-NH₂
55-57Piperazine CH₂
53-55Piperazine CH₂
45-47N-CH₃

Application in In Vitro Pharmacological Assays

2-(4-Methylpiperazinyl)-1-phenylethylamine, due to its structural similarity to known monoamine reuptake inhibitors and receptor ligands, is a valuable tool for in vitro pharmacological profiling.

Dopamine Transporter (DAT) Reuptake Inhibition Assay

This assay determines the ability of the compound to inhibit the reuptake of dopamine into presynaptic neurons, a key mechanism of action for many psychostimulants.[5][6]

cells HEK-293 cells expressing hDAT treatment Pre-incubation with 2-(4-Methylpiperazinyl)-1-phenylethylamine cells->treatment radioligand Addition of [³H]-Dopamine treatment->radioligand incubation Incubation at 37°C radioligand->incubation wash Wash to remove unbound radioligand incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting lysis->scintillation analysis Data Analysis (IC₅₀ determination) scintillation->analysis

Caption: Workflow for the in vitro dopamine reuptake inhibition assay.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]-Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 2-(4-Methylpiperazinyl)-1-phenylethylamine stock solution

  • Positive control (e.g., cocaine or GBR-12909)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK-293 hDAT cells in appropriate media and conditions. Seed the cells in a 24- or 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine or the positive control for 10-20 minutes at 37 °C.

    • Initiate the uptake by adding [³H]-Dopamine (at a concentration near its Kₘ for DAT) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-Dopamine uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of the compound for specific neurotransmitter receptors, such as dopamine and serotonin receptors. This protocol provides a general framework for a competitive binding assay.[7][8][9]

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., human D₂ dopamine receptor or 5-HT₂ₐ serotonin receptor)

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors)

  • Assay buffer

  • 2-(4-Methylpiperazinyl)-1-phenylethylamine stock solution

  • Unlabeled competing ligand for non-specific binding determination (e.g., haloperidol for D₂ receptors)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine in the assay buffer.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8]

Application in Forensic and Toxicological Analysis

As a research chemical standard, 2-(4-Methylpiperazinyl)-1-phenylethylamine is crucial for the development and validation of analytical methods for the detection and quantification of designer drugs and related compounds in forensic and toxicological samples.[10][11] Its well-characterized analytical properties allow it to be used as a positive control and for the calibration of analytical instruments.

Conclusion

2-(4-Methylpiperazinyl)-1-phenylethylamine is a multifaceted research tool with applications spanning synthetic chemistry, analytical methodology, and in vitro pharmacology. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently utilize this compound as a standard in their investigations. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the complex interplay between chemical structure and biological activity in the realm of neuropharmacology.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Semantic Scholar. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). Biomolecules & Therapeutics. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. (2013). PLOS ONE. [Link]

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (n.d.). PMC - NIH. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). PMC - NIH. [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2009). ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). MDPI. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for H. (2021). American Chemical Society. [Link]

  • Application of CE-ESI-MS in forensic toxicology: Identification of piperazine-derived designer drugs in Ecstasy tablets and of. (n.d.). gtfch.org. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

  • Development and validation of RP-HPLC method for estimation of Tapentadol hydrochloride. (2016). ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). MDPI. [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. (n.d.). Office of Justice Programs. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). ACS Publications. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022). ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). unodc.org. [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (n.d.). [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (n.d.).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PMC - PubMed Central. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). University of Pretoria. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). NIH. [Link]

  • Analytical methods for the screening and determination of designer piperazines in oral fluid. (n.d.). ResearchGate. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. (2021). PubMed. [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024). ACG Publications. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkivoc. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). [Link]

  • Tutorial 7: Structure-based design simulation of selective small molecule dopamine receptor antago. (n.d.). Meiler Lab. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (n.d.). Der Pharma Chemica. [Link]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. (2013). ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: Solubilization of 2-(4-Methylpiperazinyl)-1-phenylethylamine for Cell Culture Applications

Abstract This document provides a detailed protocol and technical guidance for the solubilization and preparation of 2-(4-Methylpiperazinyl)-1-phenylethylamine for use in in vitro cell-based assays. As a novel compound w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guidance for the solubilization and preparation of 2-(4-Methylpiperazinyl)-1-phenylethylamine for use in in vitro cell-based assays. As a novel compound with potential applications in neuropharmacological research, establishing a robust and reproducible method for its dissolution is paramount to ensuring data integrity. This guide outlines the compound's key physicochemical properties, a rationale for solvent selection, step-by-step protocols for creating concentrated stock solutions and sterile working solutions, and critical quality control measures to validate the final preparation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for their experimental workflows.

Compound Profile and Physicochemical Rationale

2-(4-Methylpiperazinyl)-1-phenylethylamine is a solid, amine-containing organic molecule with a molecular structure suggestive of its potential as a bioactive agent, particularly in neurotransmitter research. Understanding its fundamental properties is the first step in developing a successful dissolution protocol.

Table 1: Physicochemical Properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine

PropertyValueSource
CAS Number 775349-54-7
Molecular Formula C₁₃H₂₁N₃
Molecular Weight 219.33 g/mol
Appearance White to off-white solid
Recommended Storage 0-8 °C (as solid)

The structure incorporates a phenylethylamine core, common in neuroactive compounds, and a methylpiperazine moiety. The presence of multiple amine groups confers a basic character to the molecule. This basicity is a critical consideration; while it may limit solubility in neutral aqueous solutions like phosphate-buffered saline (PBS), it suggests that the compound can be readily dissolved in organic solvents or slightly acidic aqueous solutions where it can form a more soluble salt.

Given the limited publicly available empirical solubility data for this specific compound, this protocol is based on established best practices for similar phenylethylamine derivatives used in research. The primary strategy is to first create a high-concentration stock solution in a suitable organic solvent, which can then be precisely diluted into aqueous cell culture medium for final application.

Strategic Solvent Selection for In Vitro Assays

The choice of a primary solvent is a critical decision that balances solubilizing power with cellular toxicity.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Expertise & Rationale: DMSO is a superior aprotic, water-miscible solvent capable of dissolving a wide array of organic compounds that are otherwise poorly soluble in water. For compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine, DMSO effectively disrupts the crystal lattice of the solid, enabling molecular dispersion. Its miscibility with water is crucial, as it allows for the subsequent dilution of the stock solution into the aqueous environment of the cell culture medium without immediate precipitation. While DMSO can be toxic to cells, most cell lines can tolerate final concentrations up to 0.5% (v/v) without significant off-target effects, although the ideal final concentration is typically ≤0.1%.

  • Alternative Solvent: Ethanol (EtOH)

    • Expertise & Rationale: Anhydrous (200 proof) ethanol is another viable option. It is generally less toxic to cells than DMSO. However, its polarity makes it a less potent solvent for many complex organic molecules. It should be considered a secondary choice if DMSO is found to be incompatible with a specific cell line or experimental endpoint.

The overarching workflow is designed to minimize the final concentration of the organic solvent in the cell culture well to ensure that the observed biological effects are due to the compound of interest and not the vehicle.

Protocol: Preparation of a Concentrated Stock Solution

This protocol details the steps to create a 50 mM stock solution in DMSO. This concentration is a practical starting point, providing flexibility for a wide range of final assay concentrations while requiring minimal solvent volume.

Materials and Equipment
  • 2-(4-Methylpiperazinyl)-1-phenylethylamine (solid)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile, 0.22 µm syringe filter (PVDF or PTFE recommended for chemical compatibility)

  • Sterile syringe (1 mL)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

As the toxicological properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine may not be fully characterized, handle the compound with care. Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood. Always wear appropriate PPE to avoid direct contact with skin and eyes.

Step-by-Step Dissolution Protocol
  • Equilibration: Before opening, allow the container of the compound to reach room temperature to prevent condensation of atmospheric moisture.

  • Calculation: Determine the mass of compound and volume of DMSO required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 219.33 g/mol × 1000 mg/g = 10.97 mg

  • Weighing: Carefully weigh out approximately 11.0 mg of the compound and place it into a sterile microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Based on the exact mass recorded, recalculate the precise volume of DMSO needed to achieve a 50 mM concentration.

    • Volume (µL) = [Mass (mg) / 219.33 ( g/mol )] / 0.050 (mol/L) × 1,000,000 (µL/L)

    • Add the calculated volume of DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • Troubleshooting: If dissolution is slow, sonication in a water bath for 5-10 minutes or gentle warming (to 37°C) can be applied. Do not overheat. Always cool the solution to room temperature before proceeding.

  • Sterilization: Draw the entire stock solution into a 1 mL sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, and clearly labeled microcentrifuge tube. This step is critical to remove any potential microbial contamination.

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store aliquots at -20°C or -80°C in the dark.

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound (e.g., 11.0 mg) add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso vortex 3. Vortex / Sonicate Until Dissolved add_dmso->vortex filter 4. Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile, concentrated stock solution.

Protocol: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the concentrated stock into the final cell culture medium.

  • Thaw Stock: Thaw one aliquot of the 50 mM stock solution at room temperature.

  • Intermediate Dilution (If Necessary): For very low final concentrations, a serial dilution may be necessary. For example, dilute the 50 mM stock 1:100 in sterile cell culture medium to create a 500 µM intermediate stock.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.

    • Example: To prepare 10 mL of medium with a final compound concentration of 10 µM from a 50 mM stock:

      • V₁ = (C₂ × V₂) / C₁

      • V₁ = (10 µM × 10 mL) / 50,000 µM = 0.002 mL = 2 µL

      • Add 2 µL of the 50 mM stock to 10 mL of medium.

  • Mixing: Immediately after adding the compound, mix the medium thoroughly by gentle inversion or pipetting to prevent localized high concentrations that could cause precipitation.

  • Application: Use the freshly prepared working solution to treat cells immediately.

G stock 50 mM Stock in DMSO final Final Working Solution (e.g., 10 µM) stock->final Add small volume (e.g., 2 µL) medium Cell Culture Medium medium->final Add to large volume (e.g., 10 mL)

Caption: Dilution principle to minimize solvent shock and precipitation.

Self-Validating Systems: Quality Control and Best Practices

To ensure the trustworthiness and reproducibility of your experimental results, incorporate the following validation steps.

  • Visual Inspection: After each dilution step (stock and working solution), visually inspect the solution for any signs of cloudiness or precipitate. If observed, this indicates the solubility limit has been exceeded.

  • Vehicle Control: This is the most critical control. Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO (or other solvent) as the cells receiving the highest concentration of the compound. This allows you to unequivocally attribute any observed cellular effects to the compound itself, rather than the solvent.

  • pH Verification: For high concentrations of the working solution, the basic nature of the amine compound could potentially alter the pH of a weakly buffered medium. If using concentrations >100 µM, it is good practice to measure the pH of the final working solution to ensure it remains within the optimal physiological range (typically 7.2-7.4).

  • Freeze-Thaw Limitation: Avoid more than 1-2 freeze-thaw cycles of the main stock solution. The use of single-use aliquots as described above is the best practice for maintaining compound integrity.

Troubleshooting Guide

Table 2: Common Dissolution Issues and Solutions

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO at 50 mM. Concentration is above the solubility limit in pure DMSO.Prepare a lower concentration stock solution (e.g., 25 mM or 10 mM).
Stock solution is clear, but precipitate forms when diluting into medium. The compound's solubility limit in the aqueous medium is exceeded ("crashing out").1. Ensure you are adding the small volume of DMSO stock to the large volume of medium and mixing immediately. 2. Prepare a lower concentration working solution. 3. Consider using medium supplemented with a small amount of serum (if compatible with the assay), as proteins like albumin can help stabilize some compounds.
Variability in results between experiments. Degradation of the compound in the stock solution.Use fresh aliquots for each experiment. Avoid repeated freeze-thaw cycles and prolonged storage of thawed stock at room temperature.
Effects observed in the vehicle control group. The final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration by preparing a more concentrated stock (if soluble) or by lowering the highest tested dose of the compound. Perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your cell line.

References

  • Gholami, S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859. [Link]

  • Atarod, D., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2024, 7586548. [Link]

  • Holm, R., et al. (2016). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949. [Link]

Application

Application Notes and Protocols for In Vivo Studies of 2-(4-Methylpiperazinyl)-1-phenylethylamine

A Guide for Preclinical Research in Neurology and Psychiatry Introduction 2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound featuring a phenylethylamine backbone and a methylpiperazine moiety. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Research in Neurology and Psychiatry

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound featuring a phenylethylamine backbone and a methylpiperazine moiety. Its structural resemblance to endogenous neurotransmitters and other psychoactive compounds suggests its potential as a modulator of monoaminergic systems in the central nervous system (CNS).[2] Phenylethylamines are known to influence dopamine, norepinephrine, and serotonin pathways, while piperazine derivatives are common scaffolds in the development of drugs targeting dopamine and serotonin receptors.[3][4]

Given its chemical architecture, it is hypothesized that 2-(4-Methylpiperazinyl)-1-phenylethylamine may act as a dopamine D2/D3 receptor modulator, and potentially interact with sigma receptors.[5] This positions the compound as a candidate for investigation in animal models of neurological and psychiatric disorders where these systems are implicated, such as Parkinson's disease, schizophrenia, depression, and substance use disorders.[6][7][8]

These application notes provide a comprehensive guide for researchers initiating in vivo studies with 2-(4-Methylpiperazinyl)-1-phenylethylamine. The protocols and dosage recommendations are extrapolated from studies on structurally and functionally related compounds.

Pharmacological Profile and Mechanistic Considerations

The pharmacological actions of 2-(4-Methylpiperazinyl)-1-phenylethylamine have not been extensively characterized. However, based on its structural components, we can infer its likely mechanisms of action:

  • Phenylethylamine Core: The phenylethylamine structure is the backbone for many CNS stimulants and neurotransmitters. It is known to interact with trace amine-associated receptors (TAARs) and can influence the release and reuptake of monoamines.[3]

  • Piperazine Moiety: The piperazine ring is a key feature in many compounds that exhibit affinity for dopamine (D2, D3) and serotonin (5-HT) receptors.[9][10] This suggests that 2-(4-Methylpiperazinyl)-1-phenylethylamine may function as an agonist, antagonist, or allosteric modulator at these receptors.

A plausible signaling pathway, assuming the compound acts as a dopamine D2 receptor agonist or positive allosteric modulator, is depicted below:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_release Dopamine Release VMAT2->DA_release D2R D2 Receptor Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Effector Downstream Effectors PKA->Effector DA_release->D2R binds Compound 2-(4-Methylpiperazinyl)- 1-phenylethylamine Compound->D2R modulates

Caption: Putative signaling pathway of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Dosage Considerations for In Vivo Animal Studies

Due to the absence of direct studies on 2-(4-Methylpiperazinyl)-1-phenylethylamine, a cautious dose-escalation approach is recommended. The following table summarizes dosages of related compounds from published literature, which can serve as a starting point for designing pilot studies.

Compound ClassSpecific CompoundAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference
Phenylethylamines β-phenylethylamineMouseIntraperitoneal (i.p.)6 - 100 mg/kgAnalgesia[2]
25I-NBOMeRatIntravenous (i.v.)1.0 - 3.0 mg/kgCardiovascular effects[11]
Piperazine Derivatives MM5RatPeripheral30 mg/kgDecreased extracellular serotonin[10]
MC1RatPeripheral30 - 40 mg/kgIncreased cortical dopamine[10][12]
Indazole-piperazine derivativeMouseNot specified10 - 40 mg/kgLocomotor effects[13]
Dopamine Receptor Modulators D2 PAMRatIntraperitoneal (i.p.)30 mg/kgPotentiation of L-DOPA effects[3]

Proposed Starting Dosage Range:

Based on the data from related compounds, a starting dose range of 5 - 10 mg/kg administered intraperitoneally (i.p.) is proposed for initial studies in mice or rats. This range is conservative and aims to establish a minimal effective dose while minimizing the risk of adverse effects.

Experimental Protocols

Protocol 1: Pilot Dose-Escalation Study for Acute Effects

Objective: To determine the acute behavioral and physiological effects of 2-(4-Methylpiperazinyl)-1-phenylethylamine and to establish a safe and effective dose range.

Materials:

  • 2-(4-Methylpiperazinyl)-1-phenylethylamine

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for injections and behavioral observation

Procedure:

  • Compound Formulation: Prepare a stock solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions for the different dose groups.

  • Animal Acclimation: Acclimate mice to the experimental room and handling for at least 3 days prior to the experiment.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg). A group size of n=6-8 is recommended.

  • Baseline Measurements: Record baseline behavioral and physiological parameters (e.g., locomotor activity, body temperature, general appearance) for 30 minutes before injection.

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-injection Monitoring: Immediately after injection, place the mice in an open-field arena and record locomotor activity for at least 60 minutes. Observe for any signs of toxicity, such as seizures, stereotypy, or changes in posture.

  • Data Analysis: Analyze the data to determine the dose-response relationship for the observed effects.

Caption: Workflow for a pilot dose-escalation study.

Protocol 2: Evaluation in a Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To assess the potential therapeutic efficacy of 2-(4-Methylpiperazinyl)-1-phenylethylamine in a rodent model of Parkinson's disease.

Materials:

  • 6-hydroxydopamine (6-OHDA)

  • Desipramine and pargyline

  • 2-(4-Methylpiperazinyl)-1-phenylethylamine

  • Apomorphine

  • Male Sprague-Dawley rats (200-250 g)

  • Stereotaxic apparatus

  • Rotational behavior monitoring system

Procedure:

  • 6-OHDA Lesioning: Induce a unilateral lesion of the nigrostriatal dopamine pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle. Pre-treat with desipramine and pargyline to protect noradrenergic and serotonergic neurons.

  • Post-lesion Recovery: Allow the animals to recover for at least 2 weeks.

  • Apomorphine-induced Rotations: Confirm the lesion by assessing rotational behavior induced by a low dose of apomorphine (a dopamine agonist).

  • Compound Administration: Administer the selected dose of 2-(4-Methylpiperazinyl)-1-phenylethylamine (determined from the pilot study) or vehicle to the lesioned rats.

  • Behavioral Assessment: Monitor rotational behavior (contralateral turns) for 60-90 minutes post-administration.

  • Data Analysis: Compare the number of rotations in the compound-treated group to the vehicle-treated group.

Conclusion

While direct in vivo data for 2-(4-Methylpiperazinyl)-1-phenylethylamine is currently lacking, a rational approach to designing initial animal studies can be formulated based on its structural similarity to other neuroactive compounds. The proposed starting dosages and experimental protocols provide a framework for researchers to begin investigating the pharmacological profile and therapeutic potential of this novel compound. It is imperative that all in vivo work is conducted with strict adherence to ethical guidelines and with a primary focus on animal welfare.

References

  • Analgesic effects of phenylethylamine and some mono-and dimethyl... - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. Available from: [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PubMed Central. Available from: [Link]

  • In Vitro and In Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor - PubMed. Available from: [Link]

  • Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - NIH. Available from: [Link]

  • 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed. Available from: [Link]

  • Rat Brain-Uptake Index for Phenylethylamine and Various Monomethylated Derivatives. Available from: [Link]

  • Effects of Dopamine D2/D3 Receptor Ligands on Food-Cocaine Choice in Socially Housed Male Cynomolgus Monkeys - PMC - NIH. Available from: [Link]

  • Effects of the Dopamine D2 Allosteric Modulator, PAOPA, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization | PLOS One - Research journals. Available from: [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex | Request PDF - ResearchGate. Available from: [Link]

  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis. Available from: [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed Central. Available from: [Link]

  • Editorial: Sigma Receptors - Frontiers. Available from: [Link]

  • Phenylethylamine derivatives - Google Patents.
  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - MDPI. Available from: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - PMC - PubMed Central. Available from: [Link]

  • Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists | Journal of Neuroscience. Available from: [Link]

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PubMed Central. Available from: [Link]

  • BZP/piperazines drug profile | - European Union. Available from: [Link]

  • (PDF) Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Available from: [Link]

  • Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - MDPI. Available from: [Link]

  • In-Vitro and In-Vivo Identification of Novel Positive Allosteric Modulators of the Human Dopamine D2 and D3 Receptor - ResearchGate. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Purification of 2-(4-Methylpiperazinyl)-1-phenylethylamine Hydrochloride Salt

Abstract These application notes provide a comprehensive, field-proven guide for the synthesis, purification, and hydrochloride salt formation of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This compound serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive, field-proven guide for the synthesis, purification, and hydrochloride salt formation of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting neurological disorders.[1][2] The described methodology follows a logical two-step synthesis commencing with the nucleophilic substitution of 2-bromo-1-phenylethanone with 1-methylpiperazine, followed by a robust reductive amination protocol. Detailed procedures for the purification of the free base via column chromatography and subsequent conversion to and recrystallization of the highly stable hydrochloride salt are provided. This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations to ensure reliable and reproducible outcomes.

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a key intermediate in pharmaceutical research due to its unique structural features, which include a chiral center and a basic piperazine moiety.[1][2] These characteristics make it an attractive scaffold for creating diverse libraries of compounds for drug discovery, enhancing properties such as solubility and bioavailability.[1] The synthesis of such diamines often relies on multi-step sequences, where control of purity and yield is paramount.

The method detailed herein employs a classic and efficient approach: the formation of an α-aminoketone intermediate followed by reductive amination. Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine (or ammonia) to form an imine, which is then reduced in situ to the desired amine.[3] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is a mild, selective reagent that is particularly effective for reductive aminations, tolerating a wide array of functional groups and minimizing side reactions.[3][4]

Following the synthesis, the protocol addresses the critical steps of purification. The final conversion to a hydrochloride salt is a common practice in pharmaceutical development to improve the stability, crystallinity, and handling properties of amine-containing compounds.[5]

Section 1: Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Principle and Rationale

The synthesis is accomplished in two primary stages, as illustrated in the workflow below.

  • Step A: Synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanone. This step involves a standard SN2 reaction. The nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbon of 2-bromo-1-phenylethanone, displacing the bromide ion. A mild base is used to neutralize the hydrobromide formed, driving the reaction to completion.

  • Step B: Reductive Amination. The ketone synthesized in Step A is converted to the target primary amine using ammonia as the nitrogen source. The ketone and ammonia exist in equilibrium with the corresponding imine. Sodium triacetoxyborohydride selectively reduces the C=N bond of the imine as it is formed, irreversibly shifting the equilibrium towards the amine product.[4] This one-pot reaction is highly efficient and avoids the isolation of the unstable imine intermediate.

Overall Synthetic Workflow

G A 2-bromo-1-phenylethanone + 1-methylpiperazine B Nucleophilic Substitution (S N 2) A->B Base (e.g., K2CO3) Solvent (e.g., ACN) C Crude 2-(4-methylpiperazin-1-yl)-1-phenylethanone B->C D Crude Aminoketone E Imine Formation & In Situ Reduction D->E NH3 source (e.g., NH4OAc) NaBH(OAc)3 Solvent (e.g., MeOH) F Crude 2-(4-Methylpiperazinyl)-1-phenylethylamine (Free Base) E->F

Caption: High-level workflow for the two-step synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityNotes
2-Bromo-1-phenylethanoneC₈H₇BrO199.04-10.0 g (50.2 mmol)Lachrymator, handle in fume hood.
1-MethylpiperazineC₅H₁₂N₂100.16-5.5 g (55.2 mmol)Corrosive, hygroscopic.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-13.9 g (100.4 mmol)Anhydrous.
Acetonitrile (ACN)CH₃CN41.05-200 mLAnhydrous.
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.08-38.7 g (502 mmol)Source of ammonia.
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94-12.8 g (60.2 mmol)Water-reactive.[6][7]
Methanol (MeOH)CH₃OH32.04-250 mLAnhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93-As neededFor extraction.
Saturated NaHCO₃ solution---As neededFor work-up.
Brine---As neededFor work-up.
Anhydrous MgSO₄ or Na₂SO₄---As neededFor drying.
Experimental Protocol: Synthesis

Step A: Synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanone

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone (10.0 g, 50.2 mmol), anhydrous potassium carbonate (13.9 g, 100.4 mmol), and anhydrous acetonitrile (200 mL).

  • Stir the suspension at room temperature.

  • Add 1-methylpiperazine (5.5 g, 55.2 mmol, 1.1 eq) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoketone as a yellow-brown oil. This crude product is typically used directly in the next step without further purification.

Step B: Reductive Amination

  • Transfer the crude 2-(4-methylpiperazin-1-yl)-1-phenylethanone into a 1 L round-bottom flask.

  • Dissolve the crude material in anhydrous methanol (250 mL) and add ammonium acetate (38.7 g, 502 mmol, 10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5°C.

  • CAUTION: Sodium triacetoxyborohydride reacts with water and protic solvents to release flammable gas.[7] Perform the next step with care in a well-ventilated fume hood.

  • Slowly add sodium triacetoxyborohydride (12.8 g, 60.2 mmol, 1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC until the aminoketone starting material is consumed.

Section 2: Work-up and Purification of the Free Base

Principle and Rationale

The work-up procedure is designed to quench the excess reducing agent, remove inorganic salts, and isolate the crude product. It involves a pH adjustment and liquid-liquid extraction. The basic nature of the target amine allows it to be separated from neutral or acidic impurities. Subsequent purification by column chromatography is necessary to remove unreacted starting materials and reaction byproducts, yielding the pure free base.

Experimental Protocol: Work-up and Chromatography
  • Quenching: Carefully pour the reaction mixture into a beaker containing saturated sodium bicarbonate (NaHCO₃) solution (300 mL). Stir until gas evolution ceases. This neutralizes the acidic byproducts and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 150 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH). A small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase to prevent the amine product from tailing on the acidic silica gel.

    • Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

    • Elute the column and collect fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to obtain pure 2-(4-Methylpiperazinyl)-1-phenylethylamine as a viscous oil or low-melting solid.

Section 3: Hydrochloride Salt Formation and Purification

Principle and Rationale

Converting the free base amine to its hydrochloride salt serves multiple purposes: it enhances stability, facilitates handling by converting an oil to a crystalline solid, and often improves solubility in aqueous media.[5] The process involves a simple acid-base reaction. The purified free base is dissolved in an anhydrous organic solvent, and a solution of hydrogen chloride is added, causing the salt to precipitate. Recrystallization is then performed to achieve high purity, taking advantage of the difference in solubility of the salt in a given solvent at high and low temperatures. The choice of solvent is critical; an ideal solvent will dissolve the salt when hot but have low solubility when cold.[8] Isopropanol is often a good choice for recrystallizing amine hydrochlorides.[8]

Workflow for Salt Formation and Purification

G A Purified Free Base (in Solvent e.g., IPA) B Add HCl Solution (e.g., HCl in IPA) A->B Stoichiometric amount C Precipitation of Crude HCl Salt B->C Stir at 0°C D Isolate by Filtration C->D E Crude Salt D->E F Recrystallization E->F Dissolve in min. hot IPA, cool slowly G Pure Crystalline Hydrochloride Salt F->G Filter & Dry

Caption: Workflow for the conversion and purification of the HCl salt.

Experimental Protocol: Salt Formation
  • Salt Formation:

    • Dissolve the purified free base (e.g., 5.0 g) in anhydrous isopropanol (IPA) or diethyl ether (50 mL) in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • While stirring, add a solution of 2 M HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (check with pH paper). A white precipitate should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation of Crude Salt:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to just dissolve the solid. Keep the solution heated and stir until fully dissolved.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, place the flask in a refrigerator or ice bath for 1-2 hours.

    • Collect the pure crystalline product by vacuum filtration, wash with a small volume of cold isopropanol, and dry in a vacuum oven at 40-50°C to a constant weight.

Expected Results
ParameterExpected Value
Product 2-(4-Methylpiperazinyl)-1-phenylethylamine hydrochloride
Appearance White to off-white crystalline solid[1][5]
Purity (HPLC) ≥ 98%
Overall Yield 40-60% (from 2-bromo-1-phenylethanone)
Storage Store at 0-8 °C, desiccated[1]

Section 4: Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[6][9]

  • 2-Bromo-1-phenylethanone: Is a potent lachrymator and skin irritant. Avoid inhalation and skin contact. Handle exclusively in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water, acids, and protic solvents to produce flammable hydrogen gas.[7] It should be handled under an inert atmosphere if possible and stored in a dry place.[6] Quench reactions carefully.

  • Solvents: Acetonitrile, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact.

  • Acids/Bases: Handle corrosive reagents like 1-methylpiperazine and HCl solutions with care.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]

  • 1-Phenylethylamine. Wikipedia. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: 2-Amino-1-phenylethanol. Carl ROTH. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Process for recovery of amines and volatile acids
  • Reductive amination of piperazine. Reddit. [Link]

  • SAFETY DATA SHEET: Sodium triacetoxyborohydride. Fisher Scientific. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Preparation of phenethylamine compounds.
  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. Chemwatch. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines. Organic Syntheses. [Link]

  • Sodium triacetoxyborohydride. Wikipedia. [Link]

  • Process for the preparation of phenethylamine derivatives.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of acetophenone. ResearchGate. [Link]

Sources

Application

Application Note: Structural Elucidation of 2-(4-Methylpiperazinyl)-1-phenylethylamine using NMR and Mass Spectrometry

Introduction 2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile building block in medicinal chemistry, recognized for its potential in the synthesis of novel therapeutic agents, particularly those targeting neurol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile building block in medicinal chemistry, recognized for its potential in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders. Its unique structure, combining a phenylethylamine core with a methylpiperazine moiety, allows for interactions that can enhance the efficacy, solubility, and bioavailability of drug candidates.[1] As with any compound intended for pharmaceutical development, unambiguous structural confirmation is a critical prerequisite. This application note provides a detailed guide to the characterization of 2-(4-Methylpiperazinyl)-1-phenylethylamine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a small molecule.[2] By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons, thereby assembling a complete structural picture.

Predicted ¹H and ¹³C NMR Data

While experimental spectra for this specific molecule are not widely published, highly accurate predictions can be generated using computational methods such as Density Functional Theory (DFT) or empirical algorithms like HOSE (Hierarchically Ordered Spherical Environment) codes.[3][4] The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-17.25-7.35m-5H
H-24.05dd9.0, 4.51H
H-3a2.75dd13.5, 9.01H
H-3b2.60dd13.5, 4.51H
H-4, H-82.40-2.60m-8H
H-52.30s-3H
NH₂1.80br s-2H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (ppm)
C-1'142.0
C-2', C-6'128.5
C-4'127.5
C-3', C-5'127.0
C-165.0
C-260.0
C-4, C-855.0
C-5, C-753.0
C-646.0

Disclaimer: The NMR data presented is based on computational predictions and may vary slightly from experimental values.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the steps for acquiring a comprehensive set of NMR data for structural elucidation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity 2-(4-Methylpiperazinyl)-1-phenylethylamine.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for this compound due to its good solubilizing properties for amines and its relatively clean spectral window.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1D NMR Acquisition:

  • Use a 500 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • ¹H NMR:
  • Acquire a standard single-pulse ¹H NMR spectrum.
  • Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Key parameters: spectral width of ~220 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve adequate sensitivity.

3. 2D NMR Acquisition for Structural Connectivity:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. This is crucial for tracing the ethylamine backbone and the piperazine ring protons.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon. This experiment is fundamental for assigning the carbon signals based on the more easily interpretable proton spectrum.
  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the phenyl ring to the ethylamine chain and the ethylamine chain to the piperazine ring.
NMR Data Interpretation: A Step-by-Step Guide
  • ¹H NMR Analysis:

    • The aromatic region (δ 7.25-7.35 ppm) will show a complex multiplet integrating to 5 protons, characteristic of a monosubstituted benzene ring.

    • The methine proton (H-2) adjacent to the phenyl ring and the primary amine is expected to be a doublet of doublets around 4.05 ppm due to coupling with the two diastereotopic methylene protons (H-3a and H-3b).

    • The methylene protons (H-3a and H-3b) will appear as distinct doublet of doublets, a consequence of their diastereotopicity and coupling to the methine proton.

    • The piperazine ring protons will likely appear as a complex series of multiplets in the range of 2.40-2.60 ppm.

    • A sharp singlet at approximately 2.30 ppm, integrating to three protons, is indicative of the N-methyl group.

    • The primary amine protons (NH₂) will likely appear as a broad singlet around 1.80 ppm, the chemical shift and broadness of which can be concentration and solvent dependent.

  • ¹³C NMR Analysis:

    • The aromatic carbons will resonate in the typical downfield region (δ 127-142 ppm). The quaternary carbon (C-1') will be the most deshielded.

    • The methine carbon (C-1) attached to the phenyl ring and the nitrogen will be found around 65.0 ppm.

    • The methylene carbon of the ethylamine chain (C-2) is expected at approximately 60.0 ppm.

    • The piperazine ring carbons will appear in the range of 53-55 ppm.

    • The N-methyl carbon will be the most upfield signal at around 46.0 ppm.

  • 2D NMR for Complete Assignment:

    • COSY: Will show correlations between H-2 and H-3a/H-3b, confirming the ethylamine fragment. It will also reveal the coupling network within the piperazine ring protons.

    • HSQC: Will directly link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of all protonated carbons.

    • HMBC: Is key to confirming the overall structure. Expect to see correlations from the H-2 proton to the aromatic carbons (C-1', C-2', C-6') and to the piperazine methylene carbon (C-4). Correlations from the N-methyl protons (H-5) to the piperazine ring carbons (C-5, C-7) will also be observed.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Interpretation Sample Weigh & Dissolve (5-10 mg in CDCl₃) TMS Add TMS (Internal Standard) Sample->TMS Tube Transfer to NMR Tube TMS->Tube H1 1D ¹H NMR Tube->H1 C13 1D ¹³C NMR Tube->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC Assign1D Assign 1D Spectra H1->Assign1D C13->HSQC C13->HMBC C13->Assign1D Assign2D Correlate with 2D Data COSY->Assign2D HSQC->Assign2D HMBC->Assign2D Assign1D->Assign2D Structure Structure Confirmation Assign2D->Structure

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

The molecular formula of 2-(4-Methylpiperazinyl)-1-phenylethylamine is C₁₃H₂₁N₃, with a monoisotopic mass of 219.1735 g/mol .

Table 3: Predicted Key Mass Fragments (Electron Impact - EI)

m/z Predicted Fragment Ion Proposed Structure
219[M]⁺Molecular Ion
204[M - CH₃]⁺Loss of a methyl group
132[C₈H₁₀N]⁺Benzylic cleavage
100[C₅H₁₂N₂]⁺Methylpiperazine fragment
87[C₄H₉N₂]⁺Cleavage within the piperazine ring
58[C₃H₈N]⁺Common fragment from N-methylpiperazine
Experimental Protocol: Acquiring Mass Spectra

This protocol describes a general approach for obtaining both nominal and accurate mass data.

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Ionization Method Selection:

  • Electron Impact (EI): Often used with Gas Chromatography-Mass Spectrometry (GC-MS). It provides detailed fragmentation patterns that are useful for structural elucidation and library matching.
  • Electrospray Ionization (ESI): A soft ionization technique typically coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). It is ideal for determining the molecular weight as it often produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

3. Mass Analyzer and Data Acquisition:

  • For Nominal Mass (GC-MS or LC-MS with a quadrupole):
  • Inject the sample into the chromatograph.
  • The mass spectrometer will scan a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
  • For Accurate Mass (LC-MS with a Time-of-Flight (TOF) or Orbitrap analyzer):
  • Infuse the sample directly or via LC into the high-resolution mass spectrometer.
  • This will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.
Mass Spectrometry Data Interpretation
  • ESI-MS: In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 220.1814. The high-resolution mass measurement should confirm the elemental composition of C₁₃H₂₂N₃⁺.

  • EI-MS: The mass spectrum will likely show the molecular ion peak at m/z 219. A prominent fragment at m/z 132 would result from the characteristic benzylic cleavage, forming a [C₆H₅CHNH₂]⁺ fragment. Another significant peak at m/z 100 corresponds to the stable N-methylpiperazine radical cation. Further fragmentation of the piperazine ring can lead to ions at m/z 87 and 58.

Diagram of the Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis & Interpretation SampleMS Prepare Dilute Solution (~1 mg/mL in MeOH) Ionization Ionization (EI or ESI) SampleMS->Ionization Analyzer Mass Analysis (Quadrupole, TOF, or Orbitrap) Ionization->Analyzer Detection Detection Analyzer->Detection MolWeight Confirm Molecular Weight ([M]⁺ or [M+H]⁺) Detection->MolWeight Fragmentation Analyze Fragmentation Pattern Detection->Fragmentation StructureMS Structural Confirmation MolWeight->StructureMS Fragmentation->StructureMS

Caption: Workflow for Mass Spectrometry-based analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 2-(4-Methylpiperazinyl)-1-phenylethylamine. One- and two-dimensional NMR techniques enable the complete assignment of all proton and carbon signals and establish the connectivity of the molecular framework. Mass spectrometry confirms the molecular weight and elemental composition, while fragmentation analysis provides complementary structural information. These detailed application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring the scientific integrity and trustworthiness of their analytical data.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • Dong, S., Yan, Z., & Yang, H. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography–Mass Spectrometry. Analytical Sciences, 32(12), 1333–1338. [Link]

  • Lin, H., Tian, Y., Zhang, Z., Wu, L., & Chen, Y. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica Chimica Acta, 664(1), 40–48. [Link]

  • Netpharmalab. (2023). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • van der Hooft, J. J. J., et al. (2021). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2199), 20200213. [Link]

  • Wiley Analytical Science. (2022). Mass spectrometry in the pharmaceutical industry. Retrieved from [Link]

  • Wishart, D. S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 565. [Link]

Sources

Method

Application Notes &amp; Protocols: A Phased Experimental Design for Characterizing 2-(4-Methylpiperazinyl)-1-phenylethylamine

Introduction 2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound belonging to the substituted phenethylamine class.[1][2] Its structure, featuring a phenethylamine backbone known for central nervous system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound belonging to the substituted phenethylamine class.[1][2] Its structure, featuring a phenethylamine backbone known for central nervous system (CNS) stimulation and a piperazine moiety common in many neuropharmacological agents, suggests a high potential for psychoactive effects.[1][3][4][5] Compounds in this class often interact with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin, by acting on receptors or transporters.[1][6]

The potential for this molecule to serve as a novel therapeutic agent, perhaps for neurological or psychiatric disorders, necessitates a thorough and systematic investigation of its pharmacological, pharmacokinetic, and toxicological properties.[3] This guide presents a comprehensive, phased experimental strategy designed for researchers in drug development. The primary objectives of this preclinical evaluation are to:

  • Identify and characterize the molecular targets and mechanism of action.

  • Define the compound's potency, efficacy, and functional activity.

  • Evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Establish a preliminary safety and behavioral profile.[7]

This structured approach ensures that decisions to advance the compound are based on robust, reproducible scientific data, adhering to the principles of preclinical safety evaluation.[7][8]

Overall Experimental Workflow

A logical progression from in vitro to in vivo studies is critical. This workflow maximizes data output while minimizing resource expenditure by using early-stage assays to inform the design of more complex, later-stage experiments.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Integration & Decision vitro_receptors Receptor Binding Assays Identify molecular targets (GPCRs, Transporters) Determine binding affinity (Ki) vitro_functional Functional Assays Characterize activity (agonist, antagonist) Measure potency (EC50) & efficacy (Emax) vitro_receptors->vitro_functional Informs functional assay selection integration Integrated Analysis Correlate in vitro & in vivo data Establish PK/PD relationship vitro_receptors->integration vivo_behavior Behavioral Pharmacology Assess CNS effects (e.g., locomotor activity) Model potential therapeutic utility vitro_functional->vivo_behavior Predicts in vivo activity vitro_functional->integration vitro_adme Early ADME & Toxicity Metabolic stability (microsomes) hERG channel screening vivo_pk Pharmacokinetics (PK) Determine Cmax, Tmax, AUC, half-life Assess bioavailability vitro_adme->vivo_pk Guides dose selection vitro_adme->integration vivo_pk->vivo_behavior Contextualizes behavioral data vivo_pk->integration vivo_safety Safety Pharmacology Core battery tests (CNS, CV, Respiratory) Identify potential adverse effects vivo_behavior->vivo_safety Identifies endpoints for safety monitoring vivo_behavior->integration vivo_safety->integration go_nogo Go/No-Go Decision Advance to formal toxicology? Optimize chemical structure? integration->go_nogo

Caption: Phased approach for compound characterization.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on identifying the compound's molecular targets and characterizing its activity using cell-free and cell-based assays. This provides a foundational understanding of its mechanism of action.

Primary Target Screening: Radioligand Binding Assays

Rationale: The phenethylamine and piperazine scaffolds are privileged structures for interacting with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[9] A broad radioligand binding screen is the most efficient method to identify primary molecular targets and assess binding affinity (Ki).[10][11] The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) offers a comprehensive panel ideal for this purpose.[10][11]

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Use cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A, norepinephrine transporter). Homogenize cells and prepare membrane fractions by centrifugation.[12]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors) at or near its Kd value, and varying concentrations of the test compound (2-(4-Methylpiperazinyl)-1-phenylethylamine).[12][13]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12]

  • Defining Controls:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled competing ligand (e.g., 10 µM Haloperidol for D2).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membrane-bound radioligand. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.[12]

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Presentation: Hypothetical Binding Affinity Profile

TargetRadioligandKi (nM) of Test Compound
Dopamine D2 Receptor[³H]Spiperone15
Dopamine D3 Receptor[³H]Spiperone25
Serotonin 5-HT2A Receptor[³H]Ketanserin80
Serotonin Transporter (SERT)[³H]Citalopram250
Norepinephrine Transporter (NET)[³H]Nisoxetine120
Dopamine Transporter (DAT)[³H]WIN 35,42845
Functional Activity Determination: GTPγS Binding Assay

Rationale: After identifying high-affinity targets, it is crucial to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, a proximal event following GPCR stimulation, making it ideal for this purpose.[14][15][16]

Protocol: [³⁵S]GTPγS Functional Assay

  • Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin. Crucially, include GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state before stimulation.[14][17]

  • Reagent Preparation: In a 96-well plate, add cell membranes expressing the target receptor (e.g., Dopamine D2), GDP, varying concentrations of the test compound, and a known reference agonist (e.g., Quinpirole for D2) for the positive control.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells.[15]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to allow for nucleotide exchange.[15]

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.[15]

  • Data Analysis: Measure the incorporated [³⁵S]GTPγS via scintillation counting. Plot the stimulated binding (as a percentage of the maximal response from the reference agonist) against the log concentration of the test compound. An increase in signal indicates agonism. To test for antagonism, perform the assay in the presence of a fixed concentration of a reference agonist.

G cluster_0 Inactive State cluster_1 Agonist Binding cluster_2 G-Protein Activation GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gα-GDP Gβγ GDP GDP G_protein_inactive:g_alpha->GDP Releases G_protein_active Gα-[³⁵S]GTPγS Gβγ G_protein_inactive->G_protein_active Activates Agonist Agonist (Test Compound) Agonist->GPCR_inactive:f0 Binds GPCR_active->G_protein_inactive:g_alpha Engages GTPgS [³⁵S]GTPγS GTPgS->G_protein_inactive:g_alpha Binds G_protein_active:g_alpha->G_protein_active:g_beta_gamma

Caption: Principle of the GTPγS Binding Assay.

Phase 2: In Vivo Characterization

This phase assesses the compound's behavior in a whole-animal system, providing crucial data on its pharmacokinetic profile and its effects on physiological and behavioral functions.

Pharmacokinetic (PK) Studies

Rationale: Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound is essential to design meaningful in vivo experiments and to assess its drug-like potential.[18][19] Early in vitro ADME screens can predict liabilities, while in vivo studies provide definitive parameters.[20]

Protocol: Single-Dose PK Study in Rodents (e.g., Sprague-Dawley Rats)

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-4 per group/route) for at least 3 days.

  • Dose Formulation: Formulate the test compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline).

  • Administration: Administer a single dose via two routes in parallel groups: intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg). The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV (1 mg/kg)PO (10 mg/kg)Description
Cmax (ng/mL) 250450Maximum observed plasma concentration
Tmax (h) 0.080.5Time to reach Cmax
AUC₀-t (ng·h/mL) 4001800Area under the curve from time 0 to last
t½ (h) 2.52.8Elimination half-life
Bioavailability (F%) N/A45%Fraction of oral dose reaching circulation
Behavioral Pharmacology

Rationale: Based on the in vitro profile (e.g., activity at dopamine receptors/transporters), the compound is likely to have stimulant or other CNS effects.[5][6] Behavioral assays are used to characterize these effects and explore potential therapeutic applications, such as for ADHD or depression.[21][22][23]

Protocol: Rodent Locomotor Activity Test

  • Apparatus: Use automated activity chambers equipped with infrared beams to detect movement.

  • Animal Acclimation: Acclimate mice (e.g., C57BL/6J) to the testing room for at least 1 hour. Place each mouse in an activity chamber and allow it to habituate for 30-60 minutes.

  • Dosing: Administer the test compound (at 3-4 dose levels selected based on PK data) or vehicle via an appropriate route (e.g., intraperitoneal, IP). A positive control (e.g., d-amphetamine) should be included.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing counts) continuously for 1-2 hours post-injection.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the effect. Compare total activity across dose groups using ANOVA followed by post-hoc tests. An increase in locomotor activity relative to vehicle would suggest a stimulant effect.

Core Safety Pharmacology

Rationale: The primary goal of safety pharmacology is to identify potential adverse effects on vital organ systems prior to human trials.[7][8][24] Regulatory guidelines, such as ICH S7A, mandate a core battery of tests assessing the central nervous, cardiovascular, and respiratory systems.[25][26]

Protocol: Irwin Test (Modified) in Rats

  • Objective: A semi-quantitative observational screen to assess effects on behavior and autonomic/neurological function.

  • Procedure: Dose-escalate the compound in rats and observe a comprehensive set of endpoints at various time points post-dose.

  • Endpoints to Observe:

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Neurological: Motor coordination (gait), muscle tone, reflexes (pinna, corneal).

    • Autonomic: Pupil size, salivation, body temperature.

  • Cardiovascular Assessment (in vivo): In a separate study using telemeterized animals (e.g., dogs or non-human primates), continuously monitor blood pressure, heart rate, and ECG following administration of the test compound to detect any adverse cardiovascular effects like arrhythmia or QT interval prolongation.[24]

References

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation? Sagvolden, T., et al. Neuroscience & Biobehavioral Reviews. [Link]

  • [In vitro screening of psychoactive drugs]. Kikura-Hanajiri, R. Yakugaku Zasshi. [Link]

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. Wu, T., et al. Analytical Biochemistry. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Li, J., et al. Journal of Pesticide Science. [Link]

  • GTPγS Binding Assays. Sittampalam, G.S., et al. Assay Guidance Manual. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Gmeiner, P., et al. Universität Regensburg. [Link]

  • PDSP - NIMH Psychoactive Drug Screening Program. University of North Carolina at Chapel Hill. [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency (EMA). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Murlykina, M.V., et al. Molecules. [Link]

  • Animal model responding to ADHD therapy. NEUROFIT. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Zhang, J., et al. Biophysics Reports. [Link]

  • What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]

  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Arnsten, A.F.T., & Dudley, A.G. Neuropsychopharmacology. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. Li, J., et al. Pest Management Science. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioAgilytix. [Link]

  • The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Singh, S., et al. International Journal of Pharmaceutical Sciences and Research. [Link]

  • In Vitro screening. IQVIA Laboratories. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • Antidepressant-Like Activity of Naringenin... ACS Publications. [Link]

  • Safety Guidelines. International Council for Harmonisation (ICH). [Link]

  • Preclinical & Toxicological Study Design. Course Syllabus. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands... Leysen, J.E., et al. Analytical Biochemistry. [Link]

  • β-phenylethylamine, a small molecule with a large impact. Irsfeld, M., et al. PeerJ. [Link]

  • Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior... MDPI. [Link]

  • 2-Phenylethylamine. American Chemical Society (ACS). [Link]

  • meta-Chlorophenylpiperazine. Wikipedia. [Link]

  • Phenylethylamine modulation of affect: therapeutic and diagnostic implications. Sabelli, H.C., & Javaid, J.I. The Journal of Neuropsychiatry and Clinical Neurosciences. [Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 2-(4-Methylpiperazinyl)-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Hazard Analysis 1.1. Compound Identification and Context 2-(4-Methylpiperazinyl)-1-phenylethylamine (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Hazard Analysis

1.1. Compound Identification and Context

2-(4-Methylpiperazinyl)-1-phenylethylamine (CAS No. 775349-54-7) is a research chemical with a molecular structure incorporating both a phenethylamine backbone and a methylpiperazine moiety.[1] Phenethylamines are a broad class of compounds known for their psychoactive properties, often acting as central nervous system stimulants.[2] The piperazine group is also a common feature in various pharmaceuticals.[3] This compound is primarily used as a building block or intermediate in the synthesis of novel therapeutic agents, particularly in neuroscience research.[1]

Given its structural relationship to regulated substances and its intended use in bioactive molecule synthesis, 2-(4-Methylpiperazinyl)-1-phenylethylamine must be treated as a potentially hazardous substance.[4][5][6] Although specific toxicological data for this exact compound is not widely published, a conservative approach based on the hazards of its parent structures—phenethylamine and piperazine—is scientifically prudent and essential for ensuring laboratory safety.

1.2. Causality of Hazards: A Structural Perspective

The potential hazards of this compound are inferred from its constituent chemical groups:

  • Phenethylamine Core: This structure is analogous to many stimulants and neurotransmitters.[7] Therefore, the primary toxicological concern is the potential for potent physiological effects if absorbed. Ingestion, inhalation, or skin contact could lead to adverse central nervous system effects.[8] Many phenethylamines are also corrosive, causing severe skin and eye burns.[8][9]

  • Piperazine Moiety: Piperazine and its derivatives can be corrosive and cause skin and eye irritation.[10] They are also known to be respiratory tract irritants.

  • Amine Groups: The presence of amine groups makes the compound basic. It is reactive with acids and strong oxidizing agents.[10][11][12]

1.3. Hazard Identification and Classification Summary

While a specific, official GHS classification for this compound is not available, a presumptive classification based on related molecules is provided below. All personnel must handle this compound as if it possesses these hazards.

Hazard Class Presumptive Classification & Precautionary Statements Basis for Classification
Acute Toxicity (Oral) Category 3: Toxic if swallowed (H301) - Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]Based on the known toxicity of phenethylamine derivatives.[9][13]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage (H314) - Wear protective gloves/clothing/eye protection/face protection. IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[9][13]Amines are frequently corrosive. Phenethylamine itself is classified as causing severe burns.[8][9]
Serious Eye Damage Category 1: Causes serious eye damage (H318) - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13]A direct consequence of the corrosive nature of the compound.[8]
Reactivity May be corrosive to metals (H290). Incompatible with strong oxidizing agents and acids. [9][11]Standard reactivity for amine compounds.
Physical Hazards Combustible Solid/Liquid - Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9][14]The parent compound, phenethylamine, is a combustible liquid.[8][9]

Section 2: Protocol for Safe Handling

Adherence to a strict handling protocol is the primary method of mitigating the risks associated with 2-(4-Methylpiperazinyl)-1-phenylethylamine. All laboratory personnel must be trained on this protocol, and it should be incorporated into the site-specific Chemical Hygiene Plan as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[15][16]

2.1. Hierarchy of Controls

This protocol is designed around the "hierarchy of controls," a fundamental principle of occupational safety.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Handling Hazardous Chemicals cluster_details Specific Implementations Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedures & Training) Eng->Admin Reduces reliance on human behavior FumeHood Certified Chemical Fume Hood Eng->FumeHood PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE Supports engineering controls & prepares personnel SOP This Document (SOP) Admin->SOP Gloves Gloves, Lab Coat, Goggles PPE->Gloves

Caption: Hierarchy of controls for mitigating chemical exposure.

2.2. Required Controls and Personal Protective Equipment (PPE)

Control Type Specification Rationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of vapors or dust. All manipulations (weighing, transferring, dissolving) must be performed within the fume hood.[14]
Eyewash Station & Safety ShowerMust be located within 10 seconds of travel from the workstation for immediate decontamination in case of exposure.[8]
Administrative Controls Restricted AccessWork should be conducted in a designated area with access limited to trained and authorized personnel.
Chemical Hygiene PlanThis protocol must be part of a written lab-specific Chemical Hygiene Plan.[15]
Waste DisposalSegregated chemical waste stream for corrosive and toxic organic compounds.
Personal Protective Equipment (PPE) Eye ProtectionChemical safety goggles that provide a seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>10g) or during splash-risk procedures.[8]
Hand ProtectionNitrile or neoprene gloves (double-gloving is recommended). Check manufacturer's compatibility charts. Discard and replace immediately if contamination is suspected.[8]
Body ProtectionFlame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.
Respiratory ProtectionNot required if work is performed within a certified fume hood. If a fume hood is not available, work is prohibited.

2.3. Step-by-Step Handling Protocol

Caption: Step-by-step workflow for handling the compound.

  • Preparation: Before starting, ensure the chemical fume hood is operational and has a valid certification. Assemble all necessary equipment (spatulas, glassware, solvents). Don all required PPE as specified in section 2.2.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations inside the fume hood.

    • The compound is a white to off-white solid.[1] Handle carefully to avoid generating dust.

    • Use a non-sparking spatula.

    • Dispense the chemical into a tared, anti-static weigh boat or directly into the reaction vessel.

    • Close the primary container immediately after dispensing.

  • Experimental Use:

    • When adding the compound to solvents or reaction mixtures, do so slowly to control any potential exothermic reactions.

    • Keep all vessels containing the compound covered or sealed when not in active use.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container designated for toxic and corrosive organic waste.[9]

    • Rinse all non-disposable glassware and equipment thoroughly before removing them from the fume hood.

Section 3: Storage and Emergency Procedures

3.1. Storage Protocol

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

Parameter Requirement Rationale
Temperature 0-8 °C [1][17]Cold storage is recommended by suppliers to ensure long-term stability.
Atmosphere Tightly sealed container [14][18]The compound is an amine and may be air-sensitive (prone to oxidation or reaction with atmospheric CO2).[8] Storing under an inert atmosphere (Argon or Nitrogen) is best practice.[8][14]
Location Ventilated, locked cabinet or refrigerator in a corrosives area. [11][14]Store in a cool, dry, well-ventilated area away from heat and ignition sources.[10][12][18][19] Secure storage prevents unauthorized access.
Incompatibilities Store separately from strong oxidizing agents and acids. [10][11][12]Amines react vigorously, and sometimes violently, with acids and oxidizers.
Container Original supplier container. Do not use metal containers. [9]The compound may be corrosive to metals.[9] Use glass or other compatible containers with lined caps.[18]

3.2. Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[13]

Emergency Type Response Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention. Do not use neutralizing agents.
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[13][14] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11][14] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]
Small Spill (<5g) Ensure fume hood is operational. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Carefully scoop the material into a designated waste container.[11] Clean the area with a suitable solvent and then soap and water.
Large Spill (>5g) Evacuate the immediate area. Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department. Do not attempt to clean up the spill yourself.

Section 4: References

  • CPAchem Ltd. (2025). Safety data sheet: 2-Phenylethylamine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. [Link]

  • Centers for Disease Control and Prevention (CDC). (1981). Occupational Health Guidelines for Chemical Hazards. NIOSH Publication No. 81-123. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • ResearchGate. (n.d.). Chemical classification of new psychoactive substances (NPS). [Link]

  • PubMed Central (PMC). (n.d.). New psychoactive substances: a review and updates. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide. [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). What are NPS?. [Link]

  • BIOSYNCE. (2023). Operational Disposal And Storage Of Piperazine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. [Link]

  • PlantaeDB. (n.d.). 1-Phenylethylamine. [Link]

Sources

Method

Application Notes and Protocols for 2-(4-Methylpiperazinyl)-1-phenylethylamine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Foreword The following document provides a detailed guide to the potential applications and investigational protocols for the n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Foreword

The following document provides a detailed guide to the potential applications and investigational protocols for the novel research compound, 2-(4-Methylpiperazinyl)-1-phenylethylamine. It is critical to note that, as of the date of this publication, this molecule is largely uncharacterized in peer-reviewed neuroscience literature. Therefore, this guide is constructed based on first principles of chemical biology, structural similarities to known neuroactive compounds, and established methodologies for the characterization of novel psychoactive substances. The protocols herein are intended to serve as a foundational framework for researchers to begin their own investigations into the pharmacological profile of this compound. Scientific integrity and rigorous experimental design are paramount when exploring the effects of a new chemical entity.

Introduction to 2-(4-Methylpiperazinyl)-1-phenylethylamine

2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic compound featuring a phenylethylamine backbone, a structural motif common to many endogenous neurotransmitters and psychoactive drugs.[1][2] The molecule also incorporates a 4-methylpiperazine moiety, a common functional group in medicinal chemistry known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] Its structural relationship to both stimulant phenylethylamines and piperazine-containing compounds suggests a potential for complex interactions with various neurological targets.

Structural Analogs and Potential Mechanisms of Action

The chemical structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine suggests several plausible, yet unproven, mechanisms of action that warrant experimental investigation:

  • Monoaminergic Systems: The phenylethylamine core is a well-established pharmacophore for interacting with monoamine systems.[1][2] Like β-phenylethylamine, this compound could potentially act as a releasing agent or reuptake inhibitor of dopamine, norepinephrine, and/or serotonin.[4] It may also exhibit agonist activity at trace amine-associated receptors (TAARs), particularly TAAR1, which are known to modulate monoaminergic neurotransmission.[2][[“]]

  • Opioid Receptor Modulation: A notable structural similarity exists with the synthetic opioid MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), which also contains a piperazine ring and a phenylethyl group.[6][7] This suggests that 2-(4-Methylpiperazinyl)-1-phenylethylamine could possess activity at opioid receptors, a hypothesis that requires rigorous testing.

  • Other CNS Receptor Interactions: The piperazine moiety is a common feature in drugs targeting a variety of central nervous system (CNS) receptors, including serotonergic and dopaminergic subtypes.[8] Therefore, a broad receptor screening panel would be essential to fully characterize the pharmacological profile of this compound.

Foundational In Vitro Characterization

Prior to any in vivo studies, a thorough in vitro characterization is essential to determine the primary molecular targets of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Receptor Binding Assays

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the receptor of interest (e.g., HEK-293 cells expressing human dopamine transporter, serotonin transporter, or mu-opioid receptor).

    • Harvest cells and homogenize in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]DAMGO for mu-opioid receptor).

    • Add increasing concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine (the competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature and for a set duration to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site binding model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture:

    • Plate cells expressing the transporter of interest (e.g., DAT, NET, SERT) in a 96-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with increasing concentrations of 2-(4-Methylpiperazinyl)-1-phenylethylamine or a reference compound (e.g., cocaine, desipramine, fluoxetine).

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

    • Incubate for a short period to allow for neurotransmitter uptake.

    • Wash the cells to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

    • Determine the IC₅₀ value.

Preliminary In Vivo Assessment

Following a comprehensive in vitro characterization, preliminary in vivo studies can be designed to assess the behavioral effects of 2-(4-Methylpiperazinyl)-1-phenylethylamine. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Acute Toxicity and Dose-Ranging Studies

The initial in vivo experiments should aim to establish a safe and effective dose range.

Protocol: Acute Toxicity Study in Mice

  • Animals:

    • Use adult male and female mice (e.g., C57BL/6 strain).

  • Procedure:

    • Administer single doses of 2-(4-Methylpiperazinyl)-1-phenylethylamine via a relevant route (e.g., intraperitoneal, oral).

    • Use a dose-escalation design, starting with a low dose and gradually increasing it in different groups of animals.

    • Observe the animals for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 24 hours.

    • Determine the maximum tolerated dose (MTD) and, if necessary, the median lethal dose (LD₅₀).

Behavioral Screening

A battery of behavioral tests can be used to screen for stimulant, sedative, anxiolytic, or other psychoactive effects.

Protocol: Open Field Test for Locomotor Activity

  • Apparatus:

    • A square arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Administer a vehicle or a selected dose of 2-(4-Methylpiperazinyl)-1-phenylethylamine to the animals.

    • After a pre-determined time for the drug to take effect, place each animal in the center of the open field.

    • Record the animal's activity for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Compare the results between the treated and control groups to assess for stimulant or sedative effects.

Data Presentation

Table 1: Physicochemical Properties of 2-(4-Methylpiperazinyl)-1-phenylethylamine

PropertyValueSource
CAS Number 775349-54-7Chem-Impex[3]
Molecular Formula C₁₃H₂₁N₃Chem-Impex[3]
Molecular Weight 219.33 g/mol Chem-Impex[3]
Appearance White to off-white solidChem-Impex[3]
Purity ≥ 99% (HPLC)Chem-Impex[3]

Visualizations

Diagram 1: Proposed Investigational Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Advanced Studies a Receptor Binding Assays (Dopamine, Serotonin, Opioid, etc.) b Functional Assays (Uptake, Release, Signaling) a->b Determine affinity c Acute Toxicity & Dose-Ranging b->c Proceed if target identified d Behavioral Screening (Locomotion, Anxiety, etc.) c->d Establish safe dose e Microdialysis d->e Investigate neurochemical effects f Conditioned Place Preference d->f Assess rewarding properties G compound 2-(4-Methylpiperazinyl)- 1-phenylethylamine transporter Monoamine Transporter (e.g., DAT, SERT) compound->transporter Inhibition of Reuptake receptor TAAR1 compound->receptor Agonism synapse Synaptic Cleft transporter->synapse Increased Neurotransmitter Concentration downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->downstream Activation neuron Presynaptic Neuron postsynaptic Postsynaptic Neuron synapse->postsynaptic Enhanced Postsynaptic Receptor Activation

A hypothetical signaling pathway illustrating potential monoaminergic mechanisms of action.

Conclusion and Future Directions

2-(4-Methylpiperazinyl)-1-phenylethylamine is a compound of interest for neuroscience research due to its structural similarities to known neuroactive molecules. The lack of existing data necessitates a systematic and rigorous investigation into its pharmacological properties. The application notes and protocols provided in this document offer a roadmap for researchers to begin to unravel the potential neurological effects of this novel compound. Future research should focus on a broad characterization of its receptor binding profile, functional activity, and behavioral effects to fully understand its place in the landscape of neuropharmacology.

References

  • Barros-Miñones, L., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6233. [Link]

  • Yurttas, L., et al. (2014). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Bioorganic & Medicinal Chemistry, 22(22), 6349-6358. [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. [Link]

  • Balgavý, P., et al. (1998). Investigations into the biochemical basis of neuromodulation by 2-phenylethylamine: effect on microtubule protein. General Physiology and Biophysics, 17(3), 253-263. [Link]

  • Szymański, J., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(22), 7795. [Link]

  • Kalyankar, A., et al. (2019). Further Structure–Activity Relationships Study of Hybrid 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol Analogues: Identification of a High-Affinity D3-Preferring Agonist with Potent in Vivo Activity with Long Duration of Action. Journal of Medicinal Chemistry, 62(17), 8049-8065. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • PubChem. MT-45. [Link]

  • Gola, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3323. [Link]

  • Leong, C. O., et al. (2007). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 6(5), 1563-1575. [Link]

  • Kalueff, A. V., et al. (2022). Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens. ACS Chemical Neuroscience, 13(10), 1541-1551. [Link]

  • Al-Otaibi, J. S., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6524. [Link]

  • Xu, L., et al. (2023). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology, 97(7), 2027-2037. [Link]

  • EMCDDA-Europol. (2014). Joint Report on a new psychoactive substance: 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine ('MT-45'). [Link]

  • International Journal of Novel Research and Development. (2022). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. IJNRD, 7(7). [Link]

  • Van der Vlag, R., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(2), 745-755. [Link]

  • Consensus. (2023). What is Phenethylamine (PEA) mechanism of action? [Link]

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Bäckberg, M., et al. (2015). MT-45, a new psychoactive substance associated with hearing loss and unconsciousness. Clinical Toxicology, 53(8), 834-838. [Link]

  • Paetsch, P. R., & Greenshaw, A. J. (1992). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Journal of Psychiatry & Neuroscience, 17(1), 16-22. [Link]

  • El-Alfy, A. T., et al. (2020). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology, 43(2), 169-172. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2014). Technical report on 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). [Link]

  • Meersseman Arango, H., et al. (2023). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link]

Sources

Application

2-(4-Methylpiperazinyl)-1-phenylethylamine as a ligand in receptor studies

An Application Guide for Receptor Studies Using 2-(4-Methylpiperazinyl)-1-phenylethylamine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Receptor Studies Using 2-(4-Methylpiperazinyl)-1-phenylethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-Methylpiperazinyl)-1-phenylethylamine as a ligand in receptor binding and functional studies. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring robust and reproducible results. We will cover the foundational chemical properties of the compound, hypothesized mechanisms of action, and detailed, self-validating protocols for key assays. This includes radioligand binding studies to determine affinity and receptor density, as well as functional assays to characterize the ligand's intrinsic activity at G-Protein Coupled Receptors (GPCRs). All methodologies are grounded in established pharmacological principles and supported by authoritative references.

Introduction: The Scientific Rationale

2-(4-Methylpiperazinyl)-1-phenylethylamine belongs to the vast phenethylamine class of compounds. The 2-phenethylamine scaffold is a core component of many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of psychoactive substances and therapeutic agents.[1][2] Its structural similarity to these critical signaling molecules makes it a valuable tool for investigating receptor interactions within the central nervous system.[3]

This compound is specifically recognized for its potential as a building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3][4] The incorporation of a methylpiperazine moiety introduces unique physicochemical properties that can influence receptor selectivity, potency, and pharmacokinetic profiles. Understanding how this specific ligand interacts with its target receptors is a critical first step in the drug discovery process, allowing for the elucidation of its pharmacological profile.

This guide provides the necessary protocols to:

  • Determine the binding affinity (Kd) and receptor density (Bmax) of the ligand at a target receptor.

  • Assess its binding potency (Ki) relative to a known standard.

  • Characterize its functional activity as a potential agonist or antagonist.

Compound Profile: 2-(4-Methylpiperazinyl)-1-phenylethylamine

A clear understanding of the ligand's properties is fundamental to experimental design, including calculating concentrations and ensuring proper storage.

PropertyValueSource
Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS Number 775349-54-7
Appearance White to off-white solid
Storage Conditions 0-8 °C

Hypothesized Mechanism of Action & Target Receptors

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately 40% of all modern drugs.[5] Given the phenethylamine core of 2-(4-Methylpiperazinyl)-1-phenylethylamine, it is highly probable that its primary targets are GPCRs involved in neurotransmission. These include, but are not limited to:

  • Dopamine Receptors (D1-D5): Central to reward, motivation, and motor control.[6]

  • Serotonin (5-HT) Receptors: Involved in mood, cognition, and sleep.

  • Adrenergic Receptors (α and β): Key regulators of the sympathetic nervous system.

  • Trace Amine-Associated Receptors (TAARs): A class of receptors that bind endogenous amines like 2-phenylethylamine.

The primary function of a ligand at these receptors can be as an agonist (activating the receptor), an antagonist (blocking the receptor from activation by an agonist), or an inverse agonist (inactivating spontaneously active receptors). The protocols outlined below are designed to distinguish between these possibilities.

Experimental Design: A Self-Validating Framework

The trustworthiness of any receptor study hinges on a robust experimental design. The choice of receptor source, assay format, and controls is paramount.

Receptor Source Selection
  • Transfected Cell Lines (e.g., HEK293, CHO): This is the most common approach. These cells are engineered to express a high and consistent level of a single, specific receptor subtype. This provides a clean system to study on-target effects with high reproducibility.

  • Primary Cell Cultures: Using cells directly isolated from tissue (e.g., neurons) offers greater physiological relevance but often comes with the challenges of lower receptor expression, cellular heterogeneity, and more complex culture requirements.[7]

  • Tissue Homogenates (e.g., brain tissue): This method allows for the study of receptors in their native lipid environment. It is excellent for assessing binding in a complex biological matrix but makes it difficult to isolate the activity of a single receptor subtype.

Assay Selection: Binding vs. Functional Assays

A comprehensive pharmacological profile requires both binding and functional data.

  • Binding Assays: These measure the physical interaction between the ligand and the receptor. They are essential for determining affinity (Kd) and potency (Ki).[8] Radioligand binding assays are the gold standard for their sensitivity and precision.[9][10]

  • Functional Assays: These measure the biological response resulting from the ligand-receptor interaction (e.g., second messenger production).[11] They are critical for determining whether a ligand is an agonist or antagonist and for quantifying its efficacy (Emax) and potency (EC50).

The overall workflow for characterizing the ligand is visualized below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Profiling Ligand Prepare Ligand Stock (2-(4-Methyl...)) BindingAssay Perform Binding Assay (Saturation or Competition) Ligand->BindingAssay FunctionalAssay Perform Functional Assay (e.g., cAMP Measurement) Ligand->FunctionalAssay Receptor Prepare Receptor Source (e.g., Cell Membranes) Receptor->BindingAssay Receptor->FunctionalAssay BindingData Analyze Binding Data (Kd, Bmax, Ki) BindingAssay->BindingData FunctionalData Analyze Functional Data (EC50, Emax) FunctionalAssay->FunctionalData Profile Determine Pharmacological Profile (Affinity, Potency, Efficacy) BindingData->Profile FunctionalData->Profile

Caption: Overall workflow for ligand characterization.

Detailed Protocols

Safety Precaution: When using radiolabeled compounds, always follow institutional guidelines for radiation safety, including proper personal protective equipment (PPE), handling, and waste disposal.[9]

Protocol 1: Radioligand Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled version of 2-(4-Methylpiperazinyl)-1-phenylethylamine (or a suitable surrogate radioligand).

Principle: This assay measures the specific binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation. At equilibrium, the data can be used to derive Kd (the concentration of ligand that occupies 50% of receptors) and Bmax (the total concentration of receptors).[9]

Materials:

  • Receptor Source: Membranes from cells expressing the target receptor.

  • Radioligand: e.g., [3H]-2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • Unlabeled Ligand: A high concentration of a known ligand for the target receptor to define non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard protocols.[12] Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: Set up the assay in 96-well plates in triplicate. For each concentration of radioligand, you will have wells for "Total Binding" and "Non-specific Binding" (NSB).

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the desired radioligand concentration, and 150 µL of membrane preparation (e.g., 20 µg protein).

    • NSB Wells: Add 50 µL of a high concentration of unlabeled ligand (e.g., 1000x the Kd of the unlabeled ligand), 50 µL of the desired radioligand concentration, and 150 µL of membrane preparation.

  • Radioligand Concentrations: Prepare serial dilutions of the radioligand in assay buffer. A typical range would be 0.1x to 10x the expected Kd.[13]

  • Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot Specific Binding (y-axis) against the concentration of free radioligand (x-axis).

  • Fit the data using a non-linear regression model for "one-site specific binding".[14] This will directly yield the Kd and Bmax values.

G Total Total Binding (Radioligand + Receptor) Specific Specific Binding Total->Specific - NSB Non-Specific Binding (Radioligand + Receptor + Excess Unlabeled) NSB->Specific

Caption: The relationship between binding components.

Protocol 2: Functional cAMP Accumulation Assay

Objective: To determine if 2-(4-Methylpiperazinyl)-1-phenylethylamine acts as an agonist or antagonist at a GPCR that couples to adenylyl cyclase.

Principle: Many GPCRs signal by either stimulating (via Gs) or inhibiting (via Gi) the enzyme adenylyl cyclase, which alters the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] This assay measures changes in cAMP levels in response to the test ligand. An agonist at a Gs-coupled receptor will increase cAMP, while an agonist at a Gi-coupled receptor will decrease forskolin-stimulated cAMP levels.

Materials:

  • Whole cells expressing the target receptor (adherent or suspension).

  • Test Ligand: 2-(4-Methylpiperazinyl)-1-phenylethylamine.

  • Known Agonist (Positive Control).

  • Known Antagonist (for antagonist mode).

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[16][17]

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency (e.g., 60-80%).[18] On the day of the assay, harvest and resuspend the cells in stimulation buffer to the desired density.

  • Agonist Mode Assay Setup:

    • Dispense cells into a 96-well plate.

    • Add increasing concentrations of the test ligand or the known agonist (positive control).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[16]

  • Antagonist Mode Assay Setup:

    • Pre-incubate the cells with increasing concentrations of the test ligand.

    • Add a fixed concentration of the known agonist (typically its EC80 value).

    • Incubate at 37°C for the specified time.

  • Cell Lysis & Detection: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Perform the detection steps as outlined in the kit protocol and measure the signal (e.g., fluorescence, luminescence) on a plate reader.

Data Analysis:

  • Agonist Mode: Plot the response (e.g., RLU) against the log concentration of the test ligand. Fit the data using a non-linear regression model (e.g., "log(agonist) vs. response") to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the response against the log concentration of the test ligand. Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response") to determine the IC50.

G Ligand Agonist Ligand (e.g., 2-(4-Methyl...)) Receptor Gs-Coupled GPCR Ligand->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP catalyzes ATP ATP ATP->AC Response Cellular Response (Measured by Assay) cAMP->Response initiates

Caption: Simplified Gs-coupled GPCR signaling pathway.

Interpreting the Data: Building a Pharmacological Profile

The integration of binding and functional data provides a complete picture of the ligand's behavior.

ParameterAssayWhat it Tells You
Kd Saturation BindingAffinity: The intrinsic affinity of the ligand for the receptor. A lower Kd means higher affinity.
Bmax Saturation BindingReceptor Density: The concentration of receptors in the preparation.
Ki Competition BindingPotency (Inhibitory): The affinity of an unlabeled ligand, derived from its ability to compete with a radioligand.
EC50 Functional (Agonist)Potency (Functional): The concentration of an agonist that produces 50% of the maximal response.
IC50 Functional (Antagonist)Potency (Functional): The concentration of an antagonist that inhibits 50% of the agonist response.
Emax Functional (Agonist)Efficacy: The maximum response a ligand can produce, typically relative to a known full agonist.

Scatchard Analysis: While non-linear regression is now the standard, a Scatchard plot (plotting Bound/Free ligand vs. Bound ligand) can be a useful visualization.[19] A linear plot suggests a single population of binding sites, whereas a biphasic plot can indicate multiple binding sites with different affinities.[20] The slope of the line is -1/Kd and the x-intercept is Bmax.[21]

Conclusion

2-(4-Methylpiperazinyl)-1-phenylethylamine is a valuable chemical tool for probing the structure and function of neurotransmitter receptors. Its phenethylamine backbone suggests likely interactions with key GPCRs in the central nervous system. By employing the rigorous, self-validating protocols for radioligand binding and functional cAMP assays detailed in this guide, researchers can accurately determine its affinity, potency, and efficacy. This systematic approach to pharmacological characterization is an indispensable step in the early stages of drug discovery and provides a solid foundation for further research into its therapeutic potential.

References

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Chem-Impex. 2-(4-Methylpiperazinyl)-1-phenylethylamine. [Link]

  • Chem-Impex. [2-(4-Methylpiperazinyl)-1-Phenylethyl]Methylamine. [Link]

  • Wikipedia. 1-Phenylethylamine. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Golightly, M. G., & Golub, S. H. (1980). The in Vitro Culture Characteristics and Requirements for Expression of Receptors for IgM on Human Peripheral Blood Lymphocytes. PubMed. [Link]

  • BME 221. (2021). Scatchard Analysis. YouTube. [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • GraphPad. Saturation Binding Curves and Scatchard Plots. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • ResearchGate. (2015). Constructing nonlinear Scatchard plots. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • MDPI. (2020). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Study.com. Explain a Scatchard plot and how it could be used in a biochemistry problem?. [Link]

  • Chemistry Stack Exchange. (2020). Understanding Scatchard Plots. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Introduction

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile building block in medicinal chemistry, often utilized in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its synthesis, while achievable through established organic chemistry principles, can present challenges in achieving high yields and purity. This guide will focus on a common and practical synthetic approach: a two-step process involving the formation of an α-amino ketone intermediate followed by its reduction.

Proposed Synthetic Workflow

The recommended synthetic pathway for 2-(4-Methylpiperazinyl)-1-phenylethylamine is a two-step process. The first step involves the synthesis of the intermediate, 2-(4-methylpiperazin-1-yl)-1-phenylethanone, via nucleophilic substitution. The second step is the reduction of this α-amino ketone to the desired product.

Synthetic Workflow 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone Step_1 Step 1: Nucleophilic Substitution 2-Bromo-1-phenylethanone->Step_1 + 1-Methylpiperazine Intermediate 2-(4-methylpiperazin-1-yl)-1-phenylethanone Step_1->Intermediate Step_2 Step 2: Ketone Reduction Intermediate->Step_2 + Reducing Agent Final_Product 2-(4-Methylpiperazinyl)-1-phenylethylamine Step_2->Final_Product

Caption: Proposed two-step synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your synthesis.

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanone

Q1: My reaction to form the α-amino ketone intermediate is slow or incomplete. How can I improve the conversion?

A1: Several factors can influence the rate of this nucleophilic substitution. Here are some key areas to troubleshoot:

  • Base: The presence of a suitable base is crucial to neutralize the HBr formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. If you are not using a base, or using a weak one, consider adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). An inorganic base like potassium carbonate can also be effective.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can solvate the ions formed during the reaction.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Reagent Purity: Ensure that your starting materials, 2-bromo-1-phenylethanone and 1-methylpiperazine, are of high purity. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple byproducts in the first step. What are they and how can I avoid them?

A2: A common side reaction is the dialkylation of the piperazine, where a second molecule of 2-bromo-1-phenylethanone reacts with the product. To minimize this:

  • Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.1 to 1.5 equivalents) to ensure that the electrophile (2-bromo-1-phenylethanone) is the limiting reagent.

  • Controlled Addition: Add the 2-bromo-1-phenylethanone solution dropwise to the solution of 1-methylpiperazine at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or the desired reaction temperature. This helps to maintain a low concentration of the electrophile, favoring mono-alkylation.

Step 2: Reduction of 2-(4-methylpiperazin-1-yl)-1-phenylethanone

Q3: The reduction of the ketone is not going to completion, or I am seeing the formation of the corresponding alcohol as a byproduct. What is the best reducing agent to use?

A3: The choice of reducing agent is critical for the successful reduction of the α-amino ketone to the desired amine.

  • Sodium Borohydride (NaBH₄): This is a common and effective reducing agent for ketones.[2][3] It will reduce the ketone to the corresponding alcohol, 1-phenyl-2-(4-methylpiperazin-1-yl)ethanol. If your goal is the amine, this is not the final product. However, the resulting amino alcohol can sometimes be converted to the amine in a subsequent step, though this adds complexity to the synthesis.

  • Catalytic Hydrogenation: This method can be very effective for the reduction of the ketone to the desired amine.[4][5] A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature can be optimized to improve the yield. This method often provides a cleaner product profile.

  • Reductive Amination Conditions: While not a direct reduction of the isolated ketone, performing the initial reaction under reductive amination conditions can be a one-pot strategy. This would involve reacting 2-bromo-1-phenylethanone with 1-methylpiperazine in the presence of a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] These reagents are generally milder and more selective than NaBH₄.[7]

Q4: I am having difficulty purifying the final product. It seems to be unstable or difficult to handle.

A4: The free base of 2-(4-Methylpiperazinyl)-1-phenylethylamine can be an oil and may be prone to oxidation or decomposition over time.

  • Salt Formation: A common and effective strategy for purifying and stabilizing amines is to convert them into their hydrochloride salts.[8][9] This can be achieved by dissolving the crude product in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like isopropanol. The resulting hydrochloride salt is typically a stable, crystalline solid that can be easily filtered, washed, and dried.

  • Chromatography: If salt formation is not desired or does not provide sufficient purity, column chromatography on silica gel can be used. A mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonia to prevent the product from streaking on the silica, is a common eluent system for basic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-(4-Methylpiperazinyl)-1-phenylethylamine?

A1: The most common and practical approach is the two-step synthesis described in this guide, starting from 2-bromo-1-phenylethanone and 1-methylpiperazine. An alternative one-pot approach is the direct reductive amination of 2-aminoacetophenone with 1-methylpiperazine, although the starting material may be less readily available. Another potential route could involve the reaction of styrene oxide with 1-methylpiperazine, which would yield the isomeric amino alcohol that would then need to be converted to the desired product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2:

  • 2-Bromo-1-phenylethanone: This is a lachrymator (tear-gas like properties) and a skin and respiratory irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Methylpiperazine: This is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • Reducing Agents: Sodium borohydride and other hydride-based reducing agents react violently with water and acids, releasing flammable hydrogen gas. They should be handled in a dry environment, and quenching should be done carefully and slowly at a low temperature.

  • Solvents: Many organic solvents used in this synthesis are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both steps of the synthesis. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes for the first step, and dichloromethane/methanol for the second step) and visualize the spots using a UV lamp and/or a staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanone

Materials:

  • 2-Bromo-1-phenylethanone

  • 1-Methylpiperazine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) or potassium carbonate (2.0 equivalents) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in a minimal amount of acetonitrile.

  • Add the 2-bromo-1-phenylethanone solution dropwise to the stirring piperazine solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Filter off any solid salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or carried forward to the next step without further purification if it is of sufficient purity.

Protocol 2: Reduction of 2-(4-methylpiperazin-1-yl)-1-phenylethanone

Materials:

  • 2-(4-methylpiperazin-1-yl)-1-phenylethanone

  • Sodium Borohydride (NaBH₄) or Palladium on Carbon (Pd/C)

  • Methanol (for NaBH₄ reduction) or Ethanol/Ethyl Acetate (for hydrogenation)

  • Hydrogen source (for catalytic hydrogenation)

  • Standard laboratory glassware for reduction or hydrogenation

Procedure (using Sodium Borohydride):

  • Dissolve the crude 2-(4-methylpiperazin-1-yl)-1-phenylethanone in methanol and cool the solution to 0 °C.

  • Slowly add sodium borohydride (1.5 to 2.0 equivalents) in small portions to the stirring solution.

  • After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Procedure (using Catalytic Hydrogenation):

  • Dissolve the 2-(4-methylpiperazin-1-yl)-1-phenylethanone in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or by the uptake of hydrogen.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Summary

StepReactantsReagents/CatalystSolventTemperatureTypical Yield
1 2-Bromo-1-phenylethanone, 1-MethylpiperazineTEA or K₂CO₃ACN or DMF0 °C to RT70-90%
2a 2-(4-methylpiperazin-1-yl)-1-phenylethanoneNaBH₄Methanol0 °C to RT80-95%
2b 2-(4-methylpiperazin-1-yl)-1-phenylethanoneH₂, Pd/CEthanol/EtOAcRT>90%

Yields are approximate and can vary based on reaction scale and optimization.

Visualizing the Mechanism

The reduction of the α-amino ketone with sodium borohydride proceeds via a nucleophilic attack of the hydride ion on the carbonyl carbon.

Reduction Mechanism cluster_0 Reduction of α-Amino Ketone Ketone 2-(4-methylpiperazin-1-yl)-1-phenylethanone Alkoxide Intermediate Alkoxide Ketone->Alkoxide Nucleophilic attack by H⁻ Hydride NaBH₄ (H⁻) Alcohol 1-Phenyl-2-(4-methylpiperazin-1-yl)ethanol Alkoxide->Alcohol Protonation Protonation Protonation (from solvent)

Caption: Simplified mechanism for the reduction of the α-amino ketone intermediate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Brenna, E., et al. (2017). Synthesis of Both Enantiomers of 1-(m-Hydroxyphenyl)ethylamine, an Important Intermediate for the Preparation of Valuable Active Pharmaceuticals. Molecules, 22(10), 1644.
  • Ferreira, B. et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(11), 3136-3144.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved January 23, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]...

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 23, 2026, from [Link]

  • Zhang, W., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(48), 9694-9713.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-Methylpiperazinyl)-1-phenylethylamine Solubility

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methylpiperazinyl)-1-phenylethylamine. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Methylpiperazinyl)-1-phenylethylamine. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical, field-proven techniques to overcome these obstacles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine, grounding the answers in its structural characteristics.

Q1: Why is my 2-(4-Methylpiperazinyl)-1-phenylethylamine not dissolving in aqueous buffers?

A: The solubility of 2-(4-Methylpiperazinyl)-1-phenylethylamine is highly pH-dependent. Its chemical structure contains two basic nitrogen atoms in the piperazine ring and one in the ethylamine chain. In neutral or alkaline solutions (pH ≥ 7), these amines are primarily in their neutral, free-base form. This form is less polar and, therefore, exhibits low solubility in water. To achieve significant aqueous solubility, it is crucial to protonate these basic centers by lowering the pH.

Q2: At what pH should I expect 2-(4-Methylpiperazinyl)-1-phenylethylamine to be soluble?

A: To ensure solubility, the pH of the solution should be at least 1.5 to 2 units below the pKa of the most basic nitrogen atom. While the exact pKa values for this specific molecule are not readily published, we can estimate them based on similar structures. The piperazine ring nitrogens typically have pKa values in the range of 8.0-9.5, and the primary amine will have a pKa around 9.5-10.5. Therefore, aiming for a pH of 6.0 or lower is a sound starting point to ensure complete protonation and formation of a soluble salt.

Q3: I've dissolved the compound at a low pH, but it precipitated when I diluted it into my neutral cell culture media. What happened?

A: This is a classic case of pH-shift precipitation. Your concentrated stock solution was acidic, keeping the compound in its soluble, protonated salt form. When you introduced this acidic stock into a larger volume of buffered media at a physiological pH (typically 7.2-7.4), the buffering capacity of the media raised the pH. This pH increase caused the compound to convert back to its less soluble free-base form, leading to precipitation.

Q4: Can I use organic solvents to dissolve 2-(4-Methylpiperazinyl)-1-phenylethylamine?

A: Yes, the free-base form of the compound is expected to have good solubility in many common organic solvents. Solvents such as DMSO, DMF, and ethanol are often effective for creating concentrated stock solutions. However, it is critical to consider the downstream application. These organic solvents can be toxic to cells, and their final concentration in your assay should be carefully controlled, typically kept below 0.5% (v/v) to avoid artifacts.

Part 2: Systematic Troubleshooting Guide

This section provides a structured, step-by-step approach to diagnosing and solving solubility issues.

Initial Solubility Assessment Workflow

This workflow is designed to systematically determine the optimal solvent and pH conditions for your compound.

cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: pH-Modification Strategy cluster_2 Phase 3: Formulation & Stock Preparation start Start: Compound as Free Base aqueous Test Aqueous Solubility (e.g., Water, PBS pH 7.4) start->aqueous organic Test Organic Solubility (e.g., DMSO, Ethanol) start->organic dissolved_aq Soluble? aqueous->dissolved_aq dissolved_org Soluble? organic->dissolved_org prep_acid Prepare Acidic Buffers (e.g., Citrate pH 3-6, HCl) dissolved_aq->prep_acid No prep_stock_aq Prepare Aqueous Acidic Stock (e.g., 10 mM in 50 mM Citrate pH 4.0) dissolved_aq->prep_stock_aq Yes dissolved_org->prep_acid No (or if organic is not desired) prep_stock_org Prepare Organic Stock (e.g., 100 mM in DMSO) dissolved_org->prep_stock_org Yes test_acid Test Solubility in Acidic Buffers prep_acid->test_acid dissolved_acid Soluble? test_acid->dissolved_acid dissolved_acid->organic No optimize Optimize pH & Concentration dissolved_acid->optimize Yes optimize->prep_stock_aq validate Validate Stock: Dilute into Final Assay Buffer prep_stock_aq->validate prep_stock_org->validate precipitation Precipitation? validate->precipitation precipitation->optimize Yes success SUCCESS: Stable Solution Achieved precipitation->success No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: pH-Based Solubility Determination

  • Preparation of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate, phosphate) with pH values ranging from 3.0 to 7.5.

  • Compound Addition: Weigh out a small, precise amount of 2-(4-Methylpiperazinyl)-1-phenylethylamine into separate glass vials.

  • Solvent Addition: Add a calculated volume of each buffer to a vial to achieve a target concentration (e.g., 1 mg/mL or 10 mg/mL).

  • Equilibration: Mix the samples vigorously using a vortex mixer for 1-2 minutes. Allow the samples to equilibrate at room temperature for at least 1-2 hours. Sonication can be used to expedite dissolution.

  • Observation & Analysis: Visually inspect each vial for undissolved material. For a quantitative measurement, centrifuge the samples to pellet any undissolved solid and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Workable Stock Solution

  • Aqueous Acidic Stock (Recommended for direct use in aqueous assays):

    • Based on the results from Protocol 1, select the lowest pH that provided complete dissolution.

    • Weigh the required amount of compound for your desired stock concentration (e.g., 10 mM).

    • Add the acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired final volume.

    • Vortex or sonicate until the compound is fully dissolved.

    • Sterile filter the solution using a 0.22 µm filter compatible with acidic solutions (e.g., a PVDF membrane).

  • Organic Stock (For high concentration storage):

    • Weigh the required amount of compound.

    • Add high-purity, anhydrous DMSO to the desired final volume.

    • Vortex until fully dissolved. Store at -20°C or -80°C with desiccant to prevent water absorption by the DMSO.

Advanced Troubleshooting: Overcoming Precipitation in Final Assay Media

If you observe precipitation upon diluting your stock solution, consider the following strategies:

Strategy Mechanism of Action Implementation Steps Considerations
Reduce Stock Concentration Lowers the local concentration at the point of dilution, reducing the chance of exceeding the solubility limit in the transition zone.1. Prepare a more dilute acidic stock (e.g., 1 mM instead of 10 mM). 2. Add a larger volume to the final assay medium to achieve the same final concentration.Ensure the added volume of acidic buffer does not significantly alter the final pH of your assay medium.
Use a Co-Solvent System Incorporating a water-miscible organic solvent can increase the solubility of the free-base form of the compound.1. Prepare the stock in a mixture of acidic buffer and a co-solvent (e.g., 50% ethanol, 20% PEG-400). 2. Titrate the co-solvent percentage to find the minimum required for stability.Co-solvents can have their own biological effects. Run appropriate vehicle controls in your experiments.
Employ Solubilizing Excipients Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent aqueous solubility even at neutral pH.1. Prepare a solution of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. 2. Add the compound (ideally from a small volume of organic stock) to the cyclodextrin solution and allow it to equilibrate.The binding affinity must be sufficient, and the cyclodextrin itself should not interfere with the assay.

Part 3: Underlying Scientific Principles

The Henderson-Hasselbalch Relationship in Practice

The solubility challenge with 2-(4-Methylpiperazinyl)-1-phenylethylamine is a direct application of the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (conjugate acid) and deprotonated (free base) forms of the compound.

pH = pKa + log([Base]/[Acid])

For a basic compound like this one, the "Acid" form is the protonated, charged, and water-soluble species (BH+), while the "Base" form is the neutral, uncharged, and poorly water-soluble species (B).

cluster_0 pH < pKa cluster_1 pH > pKa Protonated Protonated Form (BH+) Dominant Soluble High Aqueous Solubility Protonated->Soluble Equilibrium pH = pKa [BH+] = [B] Protonated->Equilibrium Increase pH FreeBase Free Base (B) Dominant Insoluble Low Aqueous Solubility (Precipitation Risk) FreeBase->Insoluble FreeBase->Equilibrium Decrease pH Equilibrium->Protonated Decrease pH Equilibrium->FreeBase Increase pH

Caption: Relationship between pH, pKa, and solubility.

When the pH is significantly below the pKa, the equilibrium shifts heavily towards the protonated, soluble form. Conversely, when the pH rises above the pKa, the compound converts to the free base, and if its concentration is above its intrinsic solubility limit, it will precipitate.

References

  • DMSO concentration effects: Toloo, E., et al. (2021). Effects of dimethyl sulfoxide (DMSO) on cell growth and viability of human breast cancer MCF7 cells. Crescent Journal of Medical and Biological Sciences. [Link]

  • Co-solvents in formulations: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Cyclodextrins as solubilizing agents: Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology. [Link]

Troubleshooting

Technical Support Center: Solution Stability of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Document ID: TSG-CHEM-24-01-C Last Updated: January 23, 2026 Introduction Welcome to the technical support guide for 2-(4-Methylpiperazinyl)-1-phenylethylamine. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-CHEM-24-01-C

Last Updated: January 23, 2026

Introduction

Welcome to the technical support guide for 2-(4-Methylpiperazinyl)-1-phenylethylamine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The reliability of experimental outcomes is directly linked to the stability of the reagents used. This guide provides in-depth answers to common questions, troubleshooting workflows for stability issues, and validated protocols to mitigate degradation. By understanding the underlying chemical principles of potential degradation pathways, you can ensure the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2-(4-Methylpiperazinyl)-1-phenylethylamine solutions.

Q1: What are the primary factors that cause the degradation of 2-(4-Methylpiperazinyl)-1-phenylethylamine in solution?

A1: The molecule possesses several reactive sites: a phenylethylamine backbone, a benzylic carbon, and two amine groups within the methylpiperazine moiety. Degradation is primarily driven by four factors:

  • Oxidation: The benzylic position (the carbon atom attached to both the phenyl ring and the ethylamine chain) is susceptible to oxidation, which can lead to the formation of ketone impurities.[1][2][3] The nitrogen atoms, particularly the tertiary amine in the piperazine ring, can also be oxidized to form N-oxides.

  • pH: The stability of amines is highly dependent on pH.[4][5] Both highly acidic and alkaline conditions can catalyze degradation pathways. For many amine-containing compounds, a slightly acidic pH (e.g., pH 3-6) often provides the best stability by protonating the amine groups, which reduces their nucleophilicity and susceptibility to oxidation.[4]

  • Light (Photodegradation): Aromatic amines can be sensitive to light, particularly UV radiation, which can initiate photo-oxidative processes.[6][7] This can lead to the formation of colored degradants and loss of potency.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[8] Thermal degradation can occur in both the piperazine ring and the phenylethylamine side chain.[8][9]

Q2: What is the recommended solvent for preparing a stock solution?

A2: For general use, Dimethyl Sulfoxide (DMSO) is a preferred solvent due to its excellent solvating power and lower reactivity compared to protic solvents. For aqueous-based assays, preparing a concentrated stock in DMSO and then diluting it into an appropriate aqueous buffer immediately before use is the recommended practice. If a purely aqueous stock is required, use a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer) and store it protected from light at low temperatures. Avoid using water alone, as its pH can vary and it contains dissolved oxygen.

Q3: How should I store my stock solutions to maximize shelf-life?

A3: To maximize stability, stock solutions (especially in DMSO) should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, ideally, -80°C. The headspace of the vials should be minimized, or vials can be purged with an inert gas like argon or nitrogen before sealing to displace oxygen. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Q4: How can I visually detect if my solution has degraded?

A4: The most common visual indicators of degradation are a change in color (e.g., developing a yellow or brown tint), which often suggests oxidation, or the appearance of turbidity or precipitate. While a clear, colorless solution does not guarantee stability, any visual change is a definitive sign of a problem and the solution should be discarded.

Part 2: Troubleshooting Guides

This section provides structured, in-depth guidance for specific experimental problems related to compound stability.

Issue 1: My experimental results are inconsistent, showing a loss of compound activity over time.

This is a classic symptom of compound degradation, leading to a decrease in the effective concentration of the active molecule in your assays.

Causality: The apparent loss of activity is likely due to one or more degradation pathways (oxidation, pH-mediated hydrolysis, photodegradation) reducing the concentration of the parent compound. Each time a solution is thawed, warmed, and exposed to light and air, these reactions can accelerate.

G start Inconsistent Results Observed (Loss of Activity) check_visual Step 1: Visual Inspection - Check for color change - Look for precipitate/turbidity start->check_visual decision_visual Visual Change? check_visual->decision_visual discard Discard Solution & Prepare Fresh (Follow Protocol 1) decision_visual->discard Yes check_storage Step 2: Review Storage - Stored at <= -20°C? - Protected from light? - Single-use aliquots? decision_visual->check_storage No remediate Source Identified. Implement Corrective Actions: - Improve storage practices - Prepare smaller, fresh batches discard->remediate decision_storage Improper Storage? check_storage->decision_storage decision_storage->discard Yes check_analytical Step 3: Analytical Verification - Run HPLC-UV analysis - Compare to reference standard (Follow Protocol 2) decision_storage->check_analytical No decision_analytical Purity < 95% or Degradant Peaks Present? check_analytical->decision_analytical decision_analytical->discard Yes continue_investigation Step 4: Investigate Assay Conditions - Check buffer pH & composition - Assess incubation time/temp decision_analytical->continue_investigation No

Caption: Workflow for troubleshooting inconsistent experimental results.

Corrective Actions:

  • Prepare Fresh Stock: Always start by preparing a fresh stock solution from solid material following the recommended protocol (see Part 3).

  • Aliquot Properly: Divide the new stock into small, single-use aliquots in amber vials. Purge with inert gas before capping if possible.

  • Strict Storage: Store immediately at -80°C. For daily use, a working aliquot can be kept at 4°C for a short, validated period (e.g., < 24 hours), but this must be confirmed with stability studies.

  • Validate with Analytics: If problems persist, use an analytical technique like HPLC to quantify the compound's purity in your solution just before you run your experiment. This provides definitive proof of its integrity.

Issue 2: My aqueous solution turned yellow and a precipitate formed after a day at 4°C.

This indicates significant and rapid degradation, likely from a combination of oxidation and poor solubility of the degradants.

Causality: The phenylethylamine structure is prone to oxidation, especially at the benzylic carbon, which can form chromophoric (color-generating) species.[1][2][3] The amine groups increase the electron density of the aromatic ring, making it more susceptible to oxidation. The precipitate is likely an oxidized and/or polymerized product that is less soluble in your aqueous buffer than the parent compound. This process is accelerated by neutral or slightly basic pH, light, and the presence of dissolved oxygen.[10]

G

Caption: Potential degradation pathways for the target compound.

Corrective Actions:

  • Buffer Selection is Critical: Do not use unbuffered water (e.g., Milli-Q). Use a buffer system to maintain a stable, slightly acidic pH (pH 4-6 is a good starting point).[4]

  • Use Degassed Buffers: To minimize oxidation, degas your aqueous buffers before use. This can be done by sparging with nitrogen or argon for 15-20 minutes or by using a vacuum pump.

  • Consider Antioxidants: For particularly sensitive experiments, the inclusion of a small amount of an antioxidant (e.g., 0.01% BHT or Vitamin C) in the buffer can be beneficial, but you must first validate that it does not interfere with your assay.

  • Prepare Dilutions Immediately Before Use: The best practice is to dilute your DMSO stock into the final aqueous buffer immediately before adding it to your experiment. Do not store dilute aqueous solutions.

Part 3: Protocols and Data

This section provides detailed methodologies and reference data to help you maintain the stability of your compound.

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution
  • Preparation: Allow the solid 2-(4-Methylpiperazinyl)-1-phenylethylamine to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Weighing: Weigh the required amount of solid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Cap the vial and vortex thoroughly until all solid is dissolved. Gentle warming (< 40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in amber glass or polypropylene cryovials.

  • Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap.

  • Storage: Label the vials clearly and place them in a freezer box for storage at -80°C.

  • Documentation: Record the date of preparation, concentration, solvent, and lot number in your lab notebook.

Protocol 2: Monitoring Solution Stability using HPLC-UV

This protocol provides a general method to assess the purity of your solution and detect the formation of degradants. This is a crucial step in forced degradation studies.[11][12][13]

  • Sample Preparation:

    • Dilute your stock solution (from DMSO or buffer) with the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Prepare a reference standard by dissolving fresh solid compound in the mobile phase to the same concentration.

  • HPLC System Parameters (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Gradient: Start at 10% ACN, ramp to 90% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 220 nm.

  • Analysis:

    • Inject the reference standard first to determine the retention time and peak area of the pure compound.

    • Inject your test sample.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the parent compound compared to the standard.

      • The appearance of new peaks (degradants), which typically appear at different retention times.

    • Calculate purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%. A purity of <95% indicates significant degradation.

ParameterRecommended ConditionRationale
pH Slightly Acidic (pH 4-6)Protonates amine groups, reducing susceptibility to oxidation and other reactions.[4]
Solvent DMSO (Anhydrous)Aprotic and less reactive than alcohols or water. Good for long-term storage.
Temperature -80°C (for stock)Drastically slows the rate of all chemical degradation reactions.[8]
Light Amber vials / DarknessPrevents initiation of photochemical degradation pathways.[7]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen, the primary agent in oxidative degradation.[14]
Handling Single-use AliquotsAvoids repeated freeze-thaw cycles and contamination.

References

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.
  • Photochemistry of Aliphatic and Aromatic Amines.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed.
  • Benzylic Oxidations and Reductions. Chemistry LibreTexts.
  • Thermal degradation of piperazine and its structural analogs.
  • Benzylic C–H Oxidation: Recent Advances and Applic
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Phenethylamine. Wikipedia.
  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study.
  • Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways.
  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
  • Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.
  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
  • Liquid Chromatography of Aromatic Amines With Photochemical Derivatization and tris(bipyridine)ruthenium(III) Chemiluminescence Detection. PubMed.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Amine buffers for pH control.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • English-Key_I
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • Phenethylamine. Sigma-Aldrich.
  • Piperidine. Wikipedia.
  • Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese C
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Lab Manager.

Sources

Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

A Guide to Minimizing Side Reactions and Maximizing Purity Welcome to the Technical Support Center for the synthesis of 2-(4-methylpiperazinyl)-1-phenylethylamine. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Maximizing Purity

Welcome to the Technical Support Center for the synthesis of 2-(4-methylpiperazinyl)-1-phenylethylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] As a key intermediate in the development of novel therapeutics, particularly in neuropharmacology, achieving high purity and yield is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and minimize side reactions in your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter during the synthesis of 2-(4-methylpiperazinyl)-1-phenylethylamine, with a focus on the widely employed reductive amination pathway.

Problem 1: Low Yield of the Target Compound

A lower than expected yield can be attributed to several factors, primarily related to the efficiency of the imine formation and subsequent reduction.

  • Possible Cause A: Incomplete Imine Formation

    • Explanation: The initial condensation between a carbonyl compound (e.g., phenylglyoxal or a derivative) and 1-methylpiperazine to form the iminium ion intermediate is a reversible reaction.[2] Inefficient removal of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the intermediate available for reduction.

    • Solutions:

      • pH Optimization: Maintain a weakly acidic pH (around 5-6) to facilitate the reaction.

      • Azeotropic Water Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

      • Use of Dehydrating Agents: Incorporate a mild dehydrating agent that does not interfere with the reducing agent.

  • Possible Cause B: Competing Reduction of the Carbonyl Starting Material

    • Explanation: The reducing agent can react with the starting aldehyde or ketone before it forms the imine with 1-methylpiperazine. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄).

    • Solutions:

      • Choice of Reducing Agent: Employ a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for this reason.

      • Staged Addition: Add the reducing agent only after confirming the formation of the imine, for instance through TLC or LC-MS monitoring.

Problem 2: Formation of Over-Alkylated Byproducts

The presence of impurities with a higher molecular weight than the desired product can indicate over-alkylation.

  • Explanation: The secondary amine of the desired product, 2-(4-methylpiperazinyl)-1-phenylethylamine, can react further with the starting carbonyl compound to form a tertiary amine byproduct.

  • Solutions:

    • Stoichiometric Control: Use a slight excess of the amine component (1-methylpiperazine) to ensure complete consumption of the carbonyl starting material.

    • Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the carbonyl compound, favoring the initial reaction with the more abundant primary amine.

Problem 3: Presence of Dimeric Impurities

Dimerization can occur through various pathways, leading to complex purification challenges.

  • Explanation: While specific literature on dimerization in this exact synthesis is scarce, potential pathways include the reaction of two molecules of the starting materials or intermediates. For instance, a molecule of the phenylethylamine precursor could potentially react with an iminium ion intermediate.

  • Solutions:

    • Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

    • Temperature Control: Maintain a controlled and consistent temperature throughout the reaction, as higher temperatures can sometimes promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2-(4-methylpiperazinyl)-1-phenylethylamine?

The most prevalent and generally reliable method is the reductive amination of a suitable phenyl-containing carbonyl compound with 1-methylpiperazine. This one-pot reaction is efficient and avoids the harsh conditions and potential for over-alkylation associated with direct alkylation methods. Alternative routes like the Leuckart-Wallach or Eschweiler-Clarke reactions could also be considered, though they may present their own unique sets of side products.

Q2: Which reducing agent is optimal for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. Its mild nature and selectivity for reducing iminium ions in the presence of aldehydes or ketones make it superior to stronger reducing agents like sodium borohydride (NaBH₄), which can lead to significant reduction of the starting carbonyl compound as a side reaction.

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques.

  • TLC: Use an appropriate solvent system to track the disappearance of the starting materials and the appearance of the product spot.

  • LC-MS: This provides more definitive information, allowing you to monitor the consumption of reactants and the formation of the desired product, as well as the emergence of any significant byproducts by their mass-to-charge ratio.

Q4: What are the key parameters to control to ensure high purity?

  • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of 1-methylpiperazine is often beneficial.

  • Temperature: Maintain a consistent and controlled temperature. For many reductive aminations, room temperature is sufficient.

  • pH: Ensure the reaction medium is weakly acidic to promote imine formation without deactivating the amine nucleophile.

  • Choice of Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Q5: What are the best practices for purifying the final product?

Purification can be challenging due to the potential for closely related impurities.

  • Extraction: A standard aqueous workup is necessary to remove the reducing agent byproducts and any water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often required to separate the desired product from unreacted starting materials and side products. A gradient elution with a solvent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine product) is a good starting point.

  • Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Visualizing the Process: Reaction Workflow and Side Reactions

To provide a clearer understanding of the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and common side reactions.

G start Phenyl-containing Carbonyl + 1-Methylpiperazine imine Iminium Ion Intermediate start->imine Condensation side_product_1 Reduced Carbonyl start->side_product_1 Competing Reduction (e.g., NaBH4) product 2-(4-Methylpiperazinyl)-1-phenylethylamine imine->product Reduction (e.g., NaBH(OAc)3) side_product_2 Over-alkylation Product product->side_product_2 Reaction with Carbonyl

Caption: Reductive amination pathway and major side reactions.

Experimental Protocol: General Procedure for Reductive Amination

The following is a generalized protocol and should be optimized for your specific starting materials and scale.

Materials:

  • Phenyl-containing carbonyl compound (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (catalytic amount, if needed to adjust pH)

Procedure:

  • Dissolve the phenyl-containing carbonyl compound and 1-methylpiperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If necessary, add a catalytic amount of acetic acid to achieve a weakly acidic pH.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by monitoring.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Impact of Reducing Agent on Side Product Formation

Reducing AgentSelectivity for Imine/Iminium IonPotential for Carbonyl ReductionTypical Reaction Conditions
Sodium Borohydride (NaBH₄)ModerateHighRequires careful control of addition and temperature
Sodium Cyanoborohydride (NaBH₃CN)HighLowEffective, but cyanide waste is a concern
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Very HighVery LowMild, one-pot conditions; often the preferred choice

References

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Available at: [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • Organic Syntheses. α-PHENYLETHYLAMINE. Available at: [Link]

  • National Center for Biotechnology Information. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. Available at: [Link]

  • National Center for Biotechnology Information. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]

  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • PubMed. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. Available at: [Link]

  • DOI Full Text. Supporting Information For: S1. Available at: [Link]

  • The Vespiary. Possible N-ethyl-2-phenylethylamine Synthesis Variations. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Organic Syntheses. α-PHENYLETHYLAMINE. Available at: [Link]

  • The Doyle Group. Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Available at: [Link]

  • ResearchGate. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • RSC Publishing. DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

  • The University of Akron Ohio. studies on the leuckart reaction. Available at: [Link]

  • Chinese Journal of Organic Chemistry. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • YouTube. Eschweiler-Clarke reaction: Methylation on amines.. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions.. Available at: [Link]

  • Google Patents. Method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. Cyclization of β-phenylethylamine during N-methylation. (a).... Available at: [Link]

  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • PubMed. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. Available at: [Link]

  • The Korean Chemical Society. Preparation of Aliphatic Amines by the Leuckart Reaction. Available at: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]

  • ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Welcome to the technical support guide for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine (MP-PEA). This document is designed for researchers, analytical scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine (MP-PEA). This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with the accurate measurement of this compound in various matrices. As a key intermediate and research compound in pharmaceutical development, particularly for neurological disorders, its precise quantification is paramount for accurate pharmacokinetic, toxicokinetic, and quality control assessments[1][2].

This guide moves beyond simple protocols to explain the underlying scientific principles and rationale behind the recommended procedures. It is structured in a question-and-answer format to directly address the common and complex challenges encountered during method development, validation, and sample analysis.

Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is 2-(4-Methylpiperazinyl)-1-phenylethylamine (MP-PEA) and what are its key chemical properties relevant to analysis?

A1: 2-(4-Methylpiperazinyl)-1-phenylethylamine is a synthetic organic compound featuring a phenylethylamine backbone linked to a methylpiperazine moiety. Its molecular weight is 219.33 g/mol [1]. From an analytical perspective, the most critical features are the two basic nitrogen atoms within the piperazine ring and the primary amine. These make the molecule:

  • Basic: It will be positively charged at typical acidic to neutral pH values used in reversed-phase liquid chromatography (RPLC). This property is crucial for both chromatographic retention and mass spectrometric detection.

  • Polar: The presence of multiple amine groups increases its polarity, influencing the choice of extraction and chromatographic methods.

  • Prone to Non-Specific Binding: Basic amines can interact with acidic silanol groups on glassware and within LC columns, potentially leading to poor recovery and peak shape[3].

Q2: Which analytical technique is most suitable for the quantification of MP-PEA in biological matrices?

A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the most recommended technique. The rationale is threefold:

  • Sensitivity: Pharmacokinetic studies often require measuring concentrations down to the low ng/mL or even pg/mL level, which is readily achievable with modern LC-MS/MS instrumentation.

  • Selectivity: Biological matrices like plasma, urine, or tissue homogenates are incredibly complex. Tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the detection of the analyte with high specificity, filtering out the noise from endogenous matrix components[4].

  • Versatility: LC-MS/MS can be adapted to a wide range of polar and non-volatile compounds like MP-PEA without the need for chemical derivatization, which is often required for techniques like Gas Chromatography (GC).

Troubleshooting Guide & In-Depth Protocols

This section addresses specific experimental hurdles and provides validated starting protocols.

Challenge 1: Poor Chromatographic Peak Shape (Tailing)

Q3: My MP-PEA peak is showing significant tailing on a standard C18 column. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like MP-PEA on traditional silica-based C18 columns is a classic problem. It is primarily caused by secondary ionic interactions between the positively charged analyte and residual, deprotonated silanol groups (-Si-O⁻) on the silica surface.

Causality Workflow:

Analyte Positively Charged MP-PEA Interaction Strong Secondary Ionic Interaction Analyte->Interaction Silanol Negatively Charged Silanols on Column Packing Silanol->Interaction Result Peak Tailing & Poor Efficiency Interaction->Result

Caption: Cause of peak tailing for basic analytes.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Lower pH: Add a low concentration of an acid like formic acid (0.1% v/v) to the mobile phase. This protonates the silanol groups (-Si-OH), minimizing their negative charge and reducing the unwanted ionic interaction.

    • Add a Competing Base: Incorporate a small amount of an amine modifier or an ionic salt like ammonium formate or ammonium acetate (5-10 mM). The ammonium ions (NH₄⁺) will compete with the analyte for the active silanol sites, effectively shielding the analyte from these interactions.

  • Column Selection:

    • Use a Modern, End-capped Column: Choose a high-purity silica column that is thoroughly end-capped to minimize the number of accessible silanol groups.

    • Switch Stationary Phase Chemistry: A Phenyl-Hexyl column is an excellent alternative. It provides a different selectivity through π-π interactions with the phenyl ring of MP-PEA, and is often less prone to silanol interactions[5].

    • Consider HILIC: For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option, though method development can be more complex[6].

Challenge 2: Inaccurate and Imprecise Results due to Matrix Effects

Q4: I am analyzing MP-PEA in plasma and my results are highly variable. How do I diagnose and mitigate matrix effects?

A4: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the sample matrix[7][8]. For plasma, the primary culprits are phospholipids, salts, and proteins. This is arguably the most significant challenge in LC-MS bioanalysis.

Diagnostic Protocol: Post-Extraction Spike Method

This protocol allows you to quantify the extent of the matrix effect.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike MP-PEA and its Internal Standard (IS) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Extract blank plasma from at least 6 different sources. Spike the extracted blank matrix with MP-PEA and IS at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike MP-PEA and IS into blank plasma before extraction.

  • Analyze and Calculate:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

    An MF value < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-normalized MF across the different sources should be <15% for the method to be considered robust[8].

Mitigation Strategies:

  • Improve Sample Cleanup: Move from a simple protein precipitation (PPT) to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids.

  • Optimize Chromatography: Adjust the LC gradient to chromatographically separate MP-PEA from the region where most phospholipids elute (typically early in the run for RPLC).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS (e.g., d₅-MP-PEA) is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same matrix effects and extraction variability, providing the most accurate normalization[9][10].

Challenge 3: Selecting the Right Internal Standard (IS)

Q5: I don't have access to a stable isotope-labeled internal standard. What are my options?

A5: While a SIL-IS is ideal, a carefully selected structural analog can be used. However, this requires rigorous validation[10].

G start Begin IS Selection sil_is Is a Stable Isotope-Labeled (SIL) IS Available? start->sil_is use_sil Use SIL-IS. This is the optimal choice. sil_is->use_sil Yes find_analog Select a close structural analog. (e.g., change methyl to ethyl) sil_is->find_analog No validate_analog Validate Analog IS: - Co-elution? - Similar recovery? - Tracks matrix effect? find_analog->validate_analog pass Validation Passed? validate_analog->pass use_analog Use Analog IS. Note limitations. pass->use_analog Yes reselect Reselect a different analog. pass->reselect No reselect->find_analog

Sources

Optimization

Technical Support Center: Ensuring the Integrity of 2-(4-Methylpiperazinyl)-1-phenylethylamine Stock Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-(4-Methylpiperazinyl)-1-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-(4-Methylpiperazinyl)-1-phenylethylamine stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the reliability of your experimental data.

Introduction: The Challenge of Amine Stability

2-(4-Methylpiperazinyl)-1-phenylethylamine is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structure, containing both a phenylethylamine backbone and a piperazine moiety, makes it susceptible to various degradation pathways. Ensuring the stability of your stock solutions is paramount for reproducible and accurate experimental results. This guide will walk you through the critical factors affecting stability and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine has turned a pale yellow color. Is it still usable?

A change in color, such as the appearance of a yellow tint, is a common indicator of degradation. This can be due to oxidation of the amine groups or other chemical transformations. It is strongly recommended not to use a discolored solution for your experiments, as the presence of degradation products can lead to erroneous and irreproducible results. The best course of action is to discard the solution and prepare a fresh stock. To prevent this, it is crucial to handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use high-purity, degassed solvents.

Q2: What is the best solvent for preparing a stock solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine?

The choice of solvent is critical and depends on the intended downstream application. Here's a breakdown of common choices:

  • Dimethyl Sulfoxide (DMSO): A highly versatile and recommended solvent for creating high-concentration stock solutions. It is generally inert and compatible with most cell-based and biochemical assays. However, it is hygroscopic (absorbs moisture from the air), which can potentially lead to hydrolysis of the compound over time. Always use anhydrous, high-purity DMSO.

  • Ethanol: A good alternative to DMSO, especially for in vivo studies where DMSO might have toxic effects. Use absolute ethanol (≥99.5%) to minimize water content.

  • Methanol: While it can be a good solvent, methanol is more reactive than ethanol and can potentially react with certain functional groups over long-term storage.[1]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for long-term storage of the free base form of this amine, as the pH can significantly impact its stability. If an aqueous solution is required for your experiment, it is best to prepare it fresh from a concentrated stock in an organic solvent.

Solubility Considerations: While specific solubility data for 2-(4-Methylpiperazinyl)-1-phenylethylamine is not extensively published, phenylethylamines are generally soluble in organic solvents like ethanol, ether, and chloroform.[2] It is always best practice to perform a small-scale solubility test before preparing a large batch of stock solution.

Q3: How should I store my stock solutions to maximize their stability?

Proper storage is the most critical factor in preventing degradation. Follow these guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C. A supplier of 2-(4-Methylpiperazinyl)-1-phenylethylamine recommends storing the solid compound at 0-8°C, which suggests that colder temperatures are preferable for long-term solution stability.

  • Light: Protect your solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Photodegradation can be a significant issue for aromatic compounds.[3][4]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.

  • Aliquotting: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles, which can accelerate degradation, and reduces the risk of contamination.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a structured approach to troubleshooting common stability problems.

Visual Observation and Initial Checks
Observation Potential Cause Recommended Action
Precipitate in the solution Poor solubility at storage temperature, solvent evaporation, or degradation leading to insoluble products.Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does not, the solution has likely degraded and should be discarded.
Cloudiness or haziness Introduction of water (especially in DMSO stocks), leading to partial precipitation or hydrolysis.Centrifuge the vial to see if a pellet forms. If so, the compound may have precipitated. It is best to prepare a fresh solution using anhydrous solvent.
Change in color (e.g., yellowing) Oxidation or other chemical degradation.Discard the solution and prepare a fresh stock, paying close attention to using high-purity, degassed solvents and storing under an inert atmosphere.
Workflow for Investigating Stock Solution Instability

Caption: A logical workflow for troubleshooting stock solution instability.

Protocols for Ensuring Stock Solution Stability

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials:

    • 2-(4-Methylpiperazinyl)-1-phenylethylamine (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vials with screw caps and PTFE septa

    • Calibrated analytical balance

    • Sterile pipette tips

    • Vortex mixer

    • Inert gas (argon or nitrogen) source

  • Procedure:

    • Equilibrate the vial of solid 2-(4-Methylpiperazinyl)-1-phenylethylamine to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the compound into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 219.33 g/mol , dissolve 2.19 mg in 1 mL of DMSO).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.

    • (Optional but recommended for long-term storage) Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds.

    • Tightly cap the vial and seal with parafilm.

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store at -20°C or -80°C.

Protocol 2: Stability Assessment using HPLC-UV

This protocol outlines a basic method to check the purity of your stock solution against a freshly prepared standard. A full stability-indicating method development would require forced degradation studies.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Your stock solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine

    • A freshly prepared solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine at the same concentration as your stock.

  • Chromatographic Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm and 254 nm (monitor both to capture potential degradants with different chromophores)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Procedure:

    • Dilute both your stored stock solution and the freshly prepared standard to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL) using the mobile phase.

    • Inject the freshly prepared standard to determine the retention time of the parent compound.

    • Inject your stored stock solution.

    • Compare the chromatograms. Look for:

      • A decrease in the peak area of the parent compound in your stored stock compared to the fresh standard.

      • The appearance of new peaks (degradation products) in the chromatogram of the stored stock.

Forced Degradation Studies: A Glimpse into Potential Instabilities

To develop a truly stability-indicating method and understand potential degradation pathways, forced degradation (stress testing) is employed. This involves subjecting the drug substance to harsh conditions to accelerate degradation.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C) for several hoursHydrolysis of labile functional groups.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C) for several hoursHydrolysis, particularly of amides if present in related structures. The piperazine ring itself is generally stable to hydrolysis.
Oxidation 3% H₂O₂, room temperature or gentle heatN-oxides at the piperazine nitrogens are common degradation products for piperazine-containing compounds.
Thermal Degradation Heat (e.g., 80°C) in solid state and in solutionVarious degradation products depending on the structure.
Photodegradation Exposure to light according to ICH Q1B guidelines (UV and visible light)A variety of photolytic degradation products.[3][4]

Note: The goal of forced degradation is to achieve 5-20% degradation of the parent compound to allow for the detection and identification of degradation products without completely destroying the sample.[5]

Understanding Degradation Pathways

The 2-(4-Methylpiperazinyl)-1-phenylethylamine molecule has several sites susceptible to degradation:

  • Amine Groups: The nitrogens in the piperazine ring and the primary amine are susceptible to oxidation, which can lead to the formation of N-oxides and other related products.

  • N-Dealkylation: The methyl group on the piperazine nitrogen or the entire phenylethyl group could potentially be cleaved under certain metabolic or harsh chemical conditions. N-dealkylation is a known metabolic pathway for N-arylpiperazines.[6][7]

G cluster_0 Potential Degradation Pathways A 2-(4-Methylpiperazinyl)-1-phenylethylamine B N-Oxides A->B Oxidative Stress C N-Dealkylation Products A->C Metabolic or Chemical Cleavage D Photodegradation Products A->D Light Exposure

Caption: Key potential degradation pathways for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Conclusion: A Proactive Approach to Stability

Ensuring the stability of your 2-(4-Methylpiperazinyl)-1-phenylethylamine stock solutions is not a passive process. It requires a proactive approach that includes careful selection of solvents, meticulous preparation techniques, and appropriate storage conditions. By understanding the potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, you can be confident in the integrity of your stock solutions and the reliability of your research data.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(3), 205–221.
  • PubChem. (n.d.). 1-Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Engel, D., Spooner, B., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • Journal of Chemical & Pharmaceutical Research. (n.d.).
  • Sulphur Experts. (n.d.). Amine Troubleshooting.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • ResearchGate. (2005).
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • United Nations Office on Drugs and Crime. (n.d.).
  • ResearchGate. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis.
  • ResearchGate. (n.d.). ICH guideline for photostability testing: Aspects and directions for use.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • MDPI. (n.d.). Streamlined Radiosynthesis of [ 18 F]Fluproxadine (AF78)
  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed. (n.d.). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Asian Journal of Research in Chemistry. (n.d.).
  • MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.
  • MDPI. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO.

Sources

Troubleshooting

resolving peak tailing for 2-(4-Methylpiperazinyl)-1-phenylethylamine in chromatography

Welcome to the technical support resource for resolving chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with basic compounds, s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for resolving chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with basic compounds, specifically focusing on 2-(4-Methylpiperazinyl)-1-phenylethylamine . As a molecule with multiple basic functional groups, it presents a classic challenge in reversed-phase chromatography. This document provides in-depth, field-proven insights to diagnose and resolve these issues, ensuring the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs): Quick Reference

This section addresses the most common initial questions regarding peak tailing for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Q1: Why is my peak for 2-(4-Methylpiperazinyl)-1-phenylethylamine tailing so severely on a standard C18 column?

Peak tailing for this compound is primarily caused by secondary ionic interactions between the basic amine groups on your molecule and acidic silanol groups on the silica surface of the stationary phase.[1][2] Your analyte has two key basic sites: the piperazine ring and the ethylamine side chain. At a typical mobile phase pH (between 3 and 7), these amine groups are protonated (positively charged), while some residual silanol groups on the silica packing are deprotonated (negatively charged).[3][4] This unwanted electrostatic attraction acts as a secondary, strong retention mechanism, disrupting the uniform flow of analyte molecules through the column and causing the characteristic asymmetric peak shape.[1]

Q2: Is the problem with my column, my mobile phase, or the instrument?

It can be any of the three, but it's most often a chemical interaction issue between the analyte and the column, which is addressed by modifying the mobile phase. A simple diagnostic test is to inject a neutral compound (e.g., toluene or acetophenone).

  • If only your basic analyte peak tails: The issue is chemical and related to secondary interactions. Focus on mobile phase and column chemistry.

  • If all peaks (including the neutral one) tail: The problem is likely physical or system-related.[5] This could be a void at the column inlet, a partially blocked frit, or excessive extra-column volume from tubing and fittings.[5][6]

Q3: What is the fastest way to try and fix the peak tailing?

The most direct approach is to adjust the mobile phase pH to suppress the ionization of either the analyte or the surface silanol groups.[2][3] Operating at a low pH (e.g., 2.5-3.0) with an acid like formic acid or phosphoric acid is a common and effective first step.[1][7] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[1]

Q4: I've heard about adding triethylamine (TEA). How does that work?

Triethylamine (TEA) is a "competing base" or "silanol suppressor."[7] As a small amine, it is added to the mobile phase at a low concentration (e.g., 0.05-0.1%). The TEA molecules preferentially interact with the active, acidic silanol sites on the column, effectively masking them from your larger analyte.[7] This reduces the opportunity for your compound to engage in the secondary interactions that cause tailing.

Systematic Troubleshooting Guide

This guide provides a logical workflow for identifying and resolving the root cause of peak tailing for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Step 1: Understanding the Core Problem & Initial Diagnosis

The primary challenge with basic compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine is managing secondary interactions on silica-based columns. The workflow below helps distinguish between chemical and physical causes of tailing.

G cluster_chem Troubleshoot Chemical Causes cluster_phys Troubleshoot Physical Causes start Observe Peak Tailing inject_neutral Inject a neutral marker (e.g., Toluene, Uracil) start->inject_neutral check_all_peaks Do all peaks tail? inject_neutral->check_all_peaks chem_issue Chemical Issue: Secondary Silanol Interactions check_all_peaks->chem_issue No, only basic analyte tails phys_issue Physical/System Issue check_all_peaks->phys_issue Yes chem_step1 Step 2: Mobile Phase Optimization chem_issue->chem_step1 phys_step1 Check for column void/blockage phys_issue->phys_step1 chem_step2 Step 3: Stationary Phase Selection chem_step1->chem_step2 phys_step2 Inspect tubing and fittings for dead volume phys_step1->phys_step2 phys_step3 Consider sample overload phys_step2->phys_step3

Caption: Troubleshooting workflow to diagnose peak tailing causes.

Step 2: Mobile Phase Optimization (The Primary Solution)

Optimizing the mobile phase is the most powerful tool for eliminating tailing caused by chemical interactions. The goal is to create an environment where either the analyte or the silanol groups are neutralized.

Causality: By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups (pKa ≈ 3.5-4.5) become protonated (Si-OH) and thus electrically neutral.[1] While your basic analyte remains protonated and positively charged, the negatively charged interaction sites on the column are eliminated, leading to symmetrical peaks.

Experimental Protocol: Low pH Mobile Phase

  • Prepare Aqueous Mobile Phase (A): Start with 0.1% Formic Acid in HPLC-grade water. This will typically bring the pH to ~2.7. For stronger buffering, a 10-20 mM potassium phosphate buffer adjusted to pH 2.5 is also highly effective.[7]

  • Prepare Organic Mobile Phase (B): Use 0.1% Formic Acid in your organic solvent (e.g., Acetonitrile or Methanol). It is crucial to add the modifier to both phases to maintain consistent pH and ionic strength during gradient elution.[8]

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject the sample. You should observe a significant improvement in peak shape. Retention time may decrease, which can be compensated by reducing the initial percentage of the organic phase.

Causality: This strategy involves adding a small, basic molecule to the mobile phase to act as a sacrificial agent. Triethylamine (TEA) is a classic example. The TEA cations will competitively bind to the ionized silanol sites, effectively shielding them from the analyte.[2][7] This is particularly useful when a low pH is not desirable for other reasons (e.g., analyte stability).

Experimental Protocol: Adding a Competing Base

  • Prepare Aqueous Mobile Phase (A): To your buffered or unbuffered aqueous phase, add Triethylamine (TEA) to a final concentration of 0.05% to 0.1% (v/v).

  • Adjust pH: After adding TEA, adjust the mobile phase to the desired pH using an appropriate acid (e.g., phosphoric acid or formic acid). A mid-range pH of 6-7 can often be used successfully with this approach.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as described above. Note: Competing bases can sometimes shorten column lifetime and may be less suitable for LC-MS applications due to ion suppression.

Causality: By raising the mobile phase pH to be at least 2 units above the pKa of the analyte's amine groups, the analyte will exist in its neutral, free-base form. Although the silanol groups will be fully deprotonated and negatively charged, the lack of a positive charge on the analyte prevents the strong secondary ionic interaction.[9]

CRITICAL: This approach requires a pH-stable column (e.g., a hybrid or bidentate bonded C18) designed for high pH work. Using a standard silica column above pH 8 will cause rapid and irreversible dissolution of the silica support.[10]

StrategyMechanismProsCons
Low pH (2.5-3.0) Neutralizes silanol groups (Si-OH)Highly effective, compatible with most C18 columns and LC-MSMay reduce retention for basic compounds
Competing Base (e.g., TEA) Masks silanol sites (Si-O⁻-TEA⁺)Effective at mid-range pHCan shorten column life, may suppress MS signal
High pH (10-11) Neutralizes basic analyteExcellent peak shape, potentially longer retentionRequires a specialized high-pH stable column
Step 3: Stationary Phase (Column) Selection

If mobile phase optimization does not fully resolve the issue, or if you are developing a new method from scratch, selecting the right column is critical.

Causality: Not all stationary phases are created equal. The number of accessible, acidic silanol groups varies widely depending on the manufacturing process.

G cluster_silica Silica Surface Analyte Protonated Analyte (R-NH3+) Silanol_A Acidic Silanol (Si-O-) Analyte->Silanol_A Strong Ionic Interaction (Causes Tailing) C18 C18 Chains Analyte->C18 Desired Hydrophobic Interaction (Primary Retention) Silanol_N Neutral Silanol (Si-OH)

Caption: Interaction of a basic analyte with the stationary phase.

Recommendations:

  • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity "Type B" silica, which has fewer metal impurities that increase silanol acidity.[2] They are also "end-capped," a process where smaller silane molecules are used to bond with and cover many of the remaining free silanols.[1][5]

  • Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group (e.g., amide, carbamate) incorporated near the silica surface. This polar group helps to shield the silanols from the analyte and can provide alternative selectivity.

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They have fewer surface silanols and are often stable across a much wider pH range (e.g., pH 1-12), making them ideal for both low and high pH strategies.[2]

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. PubChem. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation via YouTube. [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Axion Labs via YouTube. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Tailing in HPLC peak. ResearchGate. [Link]

  • 1-Phenylethylamine. Wikipedia. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Alternative stationary phases. Reddit r/Chempros. [Link]

  • Chromotography with free amines? Reddit r/chemhelp. [Link]

  • HPLC conditions for basic compound? Chromatography Forum. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-(4-Methylpiperazinyl)-1-phenylethylamine

Welcome to the technical support center for the purification of crude 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this versatile pharmaceutical intermediate.[1] As a key building block in the development of therapeutics, particularly for neurological disorders, achieving high purity of this compound is critical for downstream applications and overall drug efficacy and safety.[1] This document will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification workflow.

Understanding the Molecule and Potential Impurities

2-(4-Methylpiperazinyl)-1-phenylethylamine possesses two basic nitrogen centers: a primary amine on the ethylamine chain and a tertiary amine within the methylpiperazine ring. This dual basicity is a key consideration in designing effective purification strategies. The synthesis of this compound, often through methods like reductive amination of a corresponding ketone, can introduce a variety of impurities.[2][3] Understanding these potential contaminants is the first step in effective troubleshooting.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual amounts of the precursor ketone (e.g., 2-(4-methylpiperazin-1-yl)acetophenone) and the amine source.

  • Over-alkylation Products: In syntheses involving alkylation steps, di- or even tri-alkylation of the amine functionalities can occur.

  • Incompletely Reduced Intermediates: The corresponding imine or oxime intermediates may persist if the reduction step is not driven to completion.

  • Side-Reaction Products: Depending on the specific synthetic route, various side-products may form. For instance, in a Leuckart reaction, formylated byproducts can be a concern.[4]

  • Enantiomeric Impurities: As 2-(4-Methylpiperazinyl)-1-phenylethylamine is a chiral compound, the presence of the undesired enantiomer is a critical purity parameter for many pharmaceutical applications.[5]

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a powerful and scalable first-pass purification technique for basic compounds like 2-(4-Methylpiperazinyl)-1-phenylethylamine. It leverages the differential solubility of the amine in its free base and protonated salt forms.[6]

Frequently Asked Questions (FAQs): Acid-Base Extraction

Q1: My yield is low after acid-base extraction. What are the likely causes?

A1: Low yield in an acid-base extraction of this diamine can stem from several factors:

  • Insufficient Mixing: Inadequate mixing of the organic and aqueous phases will lead to poor mass transfer and incomplete extraction. Ensure vigorous stirring or shaking in a separatory funnel.

  • Emulsion Formation: Emulsions can trap your product at the interface of the two layers. This is common with basic compounds. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or a different organic solvent.

  • Incomplete Back-Extraction: When liberating the free base from the aqueous acidic layer with a strong base (e.g., NaOH), ensure the pH is sufficiently high (typically >12) to deprotonate both amine salts. Incomplete basification will leave some of your product in the aqueous layer.

  • Product Loss During Washes: Excessive washing of the final organic layer containing the purified free base can lead to product loss, especially if the organic solvent has some miscibility with water.

Q2: I'm observing a persistent emulsion during my acid-base extraction. How can I resolve this?

A2: Emulsion formation is a common challenge. Here's a systematic approach to breaking them:

  • Patience: Allow the mixture to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a small volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Change in Solvent Polarity: Adding a small amount of a less polar solvent to the organic phase or a more polar solvent (like methanol) to the aqueous phase can sometimes disrupt the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

Troubleshooting Purification by Crystallization

Crystallization is an excellent technique for achieving high purity of solid compounds and can be particularly effective for removing closely related impurities.[7] For amines, it is often advantageous to crystallize the salt form (e.g., hydrochloride or tartrate) due to their higher crystallinity and stability.[]

Frequently Asked Questions (FAQs): Crystallization

Q1: I'm struggling to induce crystallization of my purified 2-(4-Methylpiperazinyl)-1-phenylethylamine free base. What should I try?

A1: Inducing crystallization can be challenging. Here are some techniques to try:

  • Solvent Screening: The choice of solvent is critical.[7] For a moderately polar compound like your product, you can try a single solvent system with solvents like isopropanol, ethanol, or acetone. Alternatively, a binary solvent system can be very effective. Dissolve your compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear and allow it to cool slowly.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.

  • Cooling: Slow cooling is generally preferred for obtaining well-formed crystals. Try cooling the solution to room temperature, then in a refrigerator, and finally in a freezer.

  • Salt Formation: The free base may be an oil or a low-melting solid. Converting it to a salt, such as the hydrochloride or tartrate salt, will likely yield a more crystalline material.[6] For example, dissolving the free base in a solvent like isopropanol and then adding a solution of HCl in isopropanol can precipitate the hydrochloride salt.[9]

Q2: My crystallized product is still impure. How can I improve the purity?

A2: Impurities can become trapped in the crystal lattice. To improve purity:

  • Recrystallization: A second crystallization step is often necessary.[7] Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize.

  • Slower Cooling: Cooling the solution more slowly can lead to the formation of larger, more perfect crystals with fewer included impurities.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Choice of Solvent: Ensure the chosen solvent has a significant difference in solubility for your product and the impurities at high and low temperatures.

Solvent System Suitability for Crystallization Notes
IsopropanolGood for hydrochloride saltsOften provides well-defined crystals upon cooling.
Ethanol/WaterPotential for free base or saltsThe ratio can be tuned to achieve the desired solubility profile.
AcetoneCan be effective for some amine salts[9]
TolueneLess likely for the free base, possible for salts[9]
Methanol/Diethyl EtherGood for inducing precipitationA common binary system for less soluble compounds.

This table provides general guidance. Optimal solvent systems should be determined experimentally.

Troubleshooting Purification by Column Chromatography

Silica gel column chromatography is a high-resolution purification technique that can separate compounds based on their polarity.[10] For basic amines, special considerations are necessary to prevent poor separation and product loss.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: My 2-(4-Methylpiperazinyl)-1-phenylethylamine is streaking badly on the silica gel column. How can I fix this?

A1: Streaking of amines on silica gel is a common problem due to the acidic nature of the silica surface, which strongly interacts with the basic amine. This leads to tailing and poor separation. To mitigate this:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to the mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use of Basic Alumina: As an alternative to silica gel, basic alumina can be used as the stationary phase for the purification of basic compounds.

  • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18-functionalized silica gel can be an effective alternative.

Q2: What is a good starting mobile phase for the purification of 2-(4-Methylpiperazinyl)-1-phenylethylamine on silica gel?

A2: A good starting point for a moderately polar compound like this would be a mixture of a non-polar and a polar solvent. Given the presence of the two amine groups, a more polar system will likely be required.

  • Dichloromethane (DCM) / Methanol (MeOH): Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.

  • Ethyl Acetate (EtOAc) / Hexane with a polar co-solvent: A gradient of ethyl acetate in hexane is a standard choice, but you will likely need to add methanol or another polar solvent to elute your product.

  • Inclusion of a Basic Modifier: As mentioned above, it is highly recommended to include a small percentage of triethylamine or ammonia in your mobile phase to improve the chromatography. A common system is DCM:MeOH:Et3N.

Workflow for Column Chromatography of 2-(4-Methylpiperazinyl)-1-phenylethylamine:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_crude Dissolve Crude Product in Minimum Solvent prep_slurry Adsorb onto Silica Gel (Dry Loading) prep_crude->prep_slurry load_sample Load Sample onto Column prep_slurry->load_sample prep_column Pack Column with Mobile Phase + Base elute_gradient Elute with Gradient (e.g., DCM to DCM/MeOH) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: A typical workflow for the purification of a basic amine by silica gel column chromatography.

Chiral Resolution: Isolating the Desired Enantiomer

For many pharmaceutical applications, the stereochemistry of 2-(4-Methylpiperazinyl)-1-phenylethylamine is critical, and only one enantiomer may possess the desired biological activity.[5] The separation of enantiomers, known as chiral resolution, is a crucial purification step.

Frequently Asked Questions (FAQs): Chiral Resolution

Q1: How can I separate the enantiomers of 2-(4-Methylpiperazinyl)-1-phenylethylamine?

A1: A common and effective method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid.[11]

  • React with a Chiral Acid: React the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, in a suitable solvent (e.g., methanol or ethanol). This will form a mixture of two diastereomeric salts.

  • Fractional Crystallization: Diastereomers have different physical properties, including solubility.[11] By carefully choosing the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the amine is then liberated by treating the salt with a base to neutralize the chiral acid, followed by extraction.

Q2: My chiral resolution is not giving a high enantiomeric excess (ee). What can I do to improve it?

A2: Achieving high enantiomeric excess often requires optimization:

  • Solvent Selection: The choice of solvent can significantly impact the solubility difference between the diastereomeric salts. A screening of different solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) is recommended.

  • Multiple Recrystallizations: A single crystallization may not be sufficient. One or more recrystallizations of the diastereomeric salt can further enrich the desired enantiomer.

  • Temperature Control: The temperature at which crystallization occurs can affect the selectivity. Slow, controlled cooling is generally beneficial.

  • Stoichiometry of the Resolving Agent: The molar ratio of the chiral acid to the racemic amine can be adjusted to optimize the resolution.

Workflow for Chiral Resolution by Diastereomeric Salt Crystallization:

G racemic_amine Racemic Amine salt_formation Diastereomeric Salt Formation in Solvent racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization filtration Filtration fractional_crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 extraction1 Extraction basification1->extraction1 pure_enantiomer1 Pure Enantiomer 1 extraction1->pure_enantiomer1 extraction2 Extraction basification2->extraction2 pure_enantiomer2 Pure Enantiomer 2 extraction2->pure_enantiomer2

Caption: A generalized workflow for the chiral resolution of a racemic amine.

Final Remarks

The purification of 2-(4-Methylpiperazinyl)-1-phenylethylamine requires a systematic and well-reasoned approach. By understanding the chemical nature of the target compound and its potential impurities, researchers can effectively troubleshoot and optimize purification protocols. This guide provides a foundation for addressing common challenges, but it is important to remember that empirical optimization is often necessary to achieve the desired purity for your specific application.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Semantic Scholar. (n.d.). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Sorbtech. (n.d.). Silica Gel for analytical and preparative chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Retrieved from [Link]

  • PubMed. (2007). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860830A - Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2022). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • CNR-IRIS. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). US2880211A - Chcoochj.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Welcome to the technical support resource for the bioanalysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in quantitative LC-MS/MS: the matrix effect. As a phenethylamine derivative with a basic piperazinyl moiety, this analyte is susceptible to ionization variability when analyzed in complex biological matrices such as plasma, serum, or urine. This document provides a structured, in-depth approach to diagnosing, mitigating, and ultimately controlling matrix effects to ensure the development of a robust and reliable bioanalytical method that meets regulatory standards.

Section 1: Understanding the Problem - Core Concepts of Matrix Effects

This section addresses the fundamental questions surrounding matrix effects and their specific relevance to the analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Q1: What are matrix effects and why are they a significant concern for my 2-(4-Methylpiperazinyl)-1-phenylethylamine analysis?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This interference occurs within the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] For quantitative bioanalysis, this is a critical issue because it can severely compromise the accuracy, precision, and reproducibility of the results.[4]

Causality for 2-(4-Methylpiperazinyl)-1-phenylethylamine: Your analyte has a basic nitrogen in the methylpiperazinyl group, making it prone to ionization via electrospray ionization in positive mode (ESI+). However, many endogenous matrix components, particularly phospholipids from plasma, are also readily ionized and can compete with your analyte for the available charge on the ESI droplet surface.[5] This competition can lead to significant and variable ion suppression, causing underestimation of the analyte's true concentration. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation to ensure data integrity.[6][7][8]

Q2: What are the most common sources of matrix effects in biological samples?

A: The primary culprits depend on the matrix, but for plasma and serum, the most notorious sources are phospholipids .[1][9] These are abundant lipids from cell membranes that are often co-extracted with analytes of interest.[9] Other significant sources include:

  • Salts and Buffers: High concentrations can alter droplet evaporation and surface tension in the ESI source.[1]

  • Endogenous Metabolites: Compounds like urea, creatinine, and uric acid can co-elute and interfere.

  • Proteins: While most are removed during sample preparation, residual proteins or peptides can still cause issues.

  • Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.[1]

Section 2: Diagnosis - How to Identify and Quantify Matrix Effects

Before you can solve the problem, you must confirm its existence and magnitude. This section provides detailed protocols for diagnosing matrix effects in your assay.

Q4: My analyte response is inconsistent, especially at the LLOQ. How can I definitively prove that matrix effects are the cause?

A: You need to perform specific diagnostic experiments. The two most powerful techniques are the qualitative post-column infusion experiment to identify chromatographic regions of ion suppression and the quantitative post-extraction spike experiment to calculate the Matrix Factor (MF).[1]

Troubleshooting Guide 1: The Post-Column Infusion Experiment

This experiment provides a visual map of where ion suppression or enhancement occurs across your entire chromatographic run.

Principle: A constant flow of your analyte is infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the resulting steady-state signal of your analyte corresponds to a region where matrix components are eluting and causing ion suppression.

  • Prepare Infusion Solution: Create a solution of 2-(4-Methylpiperazinyl)-1-phenylethylamine in your mobile phase at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).

  • System Setup:

    • Use a T-union to connect the LC outlet, a syringe pump for infusion, and the line going to the MS ion source.

    • Set the syringe pump to a low, steady flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Begin infusing the analyte solution and allow the MS signal to stabilize. You should see a flat, elevated baseline in your analyte's MRM channel.

    • Inject a prepared blank matrix sample (e.g., plasma that has undergone your full extraction procedure).

    • Acquire data for the full duration of your chromatographic gradient.

  • Analysis: Examine the chromatogram. A stable, flat line indicates no matrix effects. Any significant drop in the baseline indicates a zone of ion suppression. Note the retention times of these zones.

LC LC Pump & Autosampler Column Analytical Column LC->Column Mobile Phase Tee T-Union Column->Tee SyringePump Syringe Pump (Analyte Infusion) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for the post-column infusion experiment.

Troubleshooting Guide 2: Quantitative Assessment via Post-Extraction Spiking

This is the standard approach required by regulatory agencies to quantify the extent of matrix effects.

Principle: You compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a clean solution (neat solvent). This comparison yields the Matrix Factor (MF). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

  • Prepare Three Sets of Samples: Prepare at least 5-6 replicates at low and high concentrations for the following sets.

    • Set A (Neat Solution): Spike analyte and Internal Standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spike Matrix): Spike analyte and IS into the biological matrix before the extraction process. (This set is used to calculate recovery, but is prepared alongside).

  • Analyze Samples: Inject all samples and record the peak areas for the analyte and the IS.

  • Calculate MF:

    • Matrix Factor (MF): Calculated as the mean peak response of the analyte in Set B divided by the mean peak response in Set A.

    • IS-Normalized MF: This is the most important value. It is calculated by dividing the analyte/IS peak area ratio from Set B by the ratio from Set A.

ParameterCalculation FormulaRegulatory Acceptance Criteria (EMA/FDA)
Matrix Factor (MF) (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)While not the primary regulated value, it should be consistent.
IS-Normalized MF (Analyte/IS Ratio in Post-Spiked Matrix) / (Analyte/IS Ratio in Neat Solution)The Coefficient of Variation (CV%) of the IS-normalized MF across different lots of matrix should be ≤15%.[8][10]

Section 3: Solutions - Strategies for Mitigation and Compensation

Once diagnosed, matrix effects can be systematically addressed. The most robust methods combine an optimized sample cleanup, selective chromatography, and the use of a proper internal standard.

Q5: I have confirmed a significant and variable matrix effect. What is the most effective way to eliminate or compensate for it?

A: A multi-pronged approach is best. You should not rely on a single solution. The hierarchy of effectiveness is:

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS): This compensates for variability but doesn't remove the underlying problem.

  • Improve Sample Preparation: This physically removes the interfering components.

  • Optimize Chromatography: This separates your analyte from the interfering components.

Solution Pathway 1: Optimizing Sample Preparation

The cleaner the sample you inject, the lower the matrix effect will be.

Principle: Employ an extraction technique that selectively isolates the analyte while removing as much of the endogenous matrix, especially phospholipids, as possible.

TechniqueMechanismProsCons for this Analyte
Dilute-and-Shoot Simple dilution of the sample.[11]Fast, simple, cheap.Not Recommended. Maximizes matrix introduction.[12]
Protein Precipitation (PPT) Addition of organic solvent (e.g., Acetonitrile) to crash out proteins.Simple, fast.Ineffective at removing phospholipids, which are highly soluble in acetonitrile.[13]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Can be very clean.Can be labor-intensive; optimization of pH and solvent is critical.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, washed, and then eluted.[14][15]Highly selective, good for concentrating the analyte.[14]Requires method development; can be more expensive.
Phospholipid Removal (PLR) Specialized SPE or filtration plates that selectively remove phospholipids.[16]Highly Recommended. Directly targets the main source of matrix effects.[9] Provides excellent cleanup with high recovery.[9]Higher cost per sample than PPT.

This protocol uses a combined protein precipitation and phospholipid filtration approach, which is highly effective for plasma samples.[16]

  • Sample Pre-treatment: To a 100 µL plasma sample, add 20 µL of your SIL-IS solution.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 g for 5 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Place a HybridSPE®-Phospholipid plate on a collection plate or vacuum manifold. Transfer the supernatant from the previous step to the wells of the HybridSPE® plate.

  • Elution: Apply vacuum or positive pressure to pass the sample through the sorbent into the collection plate. The analyte passes through while phospholipids are retained.[16]

  • Evaporation & Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase. Vortex and inject.

Solution Pathway 2: The Gold Standard - Using a Stable Isotope Labeled Internal Standard (SIL-IS)

This is the most powerful tool for ensuring accuracy in the presence of unavoidable matrix effects. Regulatory agencies strongly recommend using a SIL-IS whenever possible.[7][10]

Principle: A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[17] It therefore has the exact same chromatographic retention time, extraction recovery, and ionization behavior as the analyte.[18][19] Any matrix effect that suppresses the analyte signal will suppress the SIL-IS signal to the same degree. By using the analyte/IS peak area ratio for quantification, the variability is cancelled out.[3]

  • Mass Difference: Should be at least +3 Da to prevent isotopic crosstalk.

  • Isotopic Purity: Must be high (>98%) to ensure the unlabeled analyte impurity does not interfere with the LLOQ.

  • Label Position: Isotopes should be on a stable part of the molecule that will not undergo back-exchange and will be retained in the MS/MS fragment ion.

cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: 50% Ion Suppression Analyte1 Analyte Signal Area = 1000 IS1 IS Signal Area = 2000 Ratio1 Ratio (A/IS) 1000 / 2000 = 0.5 Result Calculated Concentration is IDENTICAL Ratio1->Result Analyte2 Analyte Signal Area = 500 IS2 IS Signal Area = 1000 Ratio2 Ratio (A/IS) 500 / 1000 = 0.5 Ratio2->Result

Caption: A SIL-IS ensures a consistent ratio, correcting for signal suppression.

Section 4: A Self-Validating, Robust Workflow

Combining the best practices discussed results in a method that is robust, reliable, and compliant with regulatory expectations. The following workflow is designed to proactively eliminate and control matrix effects.

Start Plasma Sample Receipt Add_IS Spike with SIL-IS Start->Add_IS PPT Protein Precipitation (1% FA in ACN) Add_IS->PPT PLR Phospholipid Removal (HybridSPE® Plate) PPT->PLR Evap Evaporate & Reconstitute PLR->Evap LCMS LC-MS/MS Analysis (Optimized Gradient) Evap->LCMS Data Data Processing (Use Analyte/IS Ratio) LCMS->Data End Final Concentration Reported Data->End

Caption: An integrated workflow to minimize and compensate for matrix effects.

Your method validation must demonstrate control over matrix effects as per regulatory guidelines.

Validation ParameterKey ExperimentAcceptance Criteria
Selectivity Analyze ≥6 lots of blank matrix.No significant interfering peaks at the retention time of the analyte (<20% of LLOQ response) or IS (<5% of IS response).[8]
Matrix Effect Post-extraction spike in ≥6 lots of matrix.CV of the IS-normalized matrix factor should be ≤15%.[8][10]
Accuracy & Precision Analyze QC samples (LLOQ, L, M, H) in at least 3 runs.[20]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[10]
Recovery Compare pre-extraction spiked samples (Set C) to post-extraction spiked samples (Set B).Recovery should be consistent and precise, but does not need to be 100%.

By following this structured approach of diagnosis, targeted mitigation, and robust compensation, you can develop a high-quality LC-MS/MS method for 2-(4-Methylpiperazinyl)-1-phenylethylamine that is free from the confounding influence of matrix effects.

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). MDPI. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Available at: [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. Available at: [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Available at: [Link]

  • Mei, H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 1-5. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2024). Chromatography Online. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Guan, F., et al. (2023). Use of Liquid Chromatography-Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite N-[1-(2-Phenethy-4-Piperidinyl)] Maloanilinic acid in Equine Urine for Doping Control. Journal of Analytical Toxicology, 47(5), 456-464. Available at: [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023). CDC Stacks. Available at: [Link]

  • Heise, R., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5641-5648. Available at: [Link]

  • Kruszewski, A. M., & Duś-Żuchowska, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Pharmacological Reports, 70(6), 1164-1168. Available at: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2016). Bioanalysis Zone. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Stüber, M., & Reemtsma, T. (2004). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. Analytical Chemistry, 76(13), 3706-3712. Available at: [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. Available at: [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1272-1281. Available at: [Link]

  • Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. Available at: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ResearchGate. Available at: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2018). ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Amphetamine and 2-(4-Methylpiperazinyl)-1-phenylethylamine: A Guide for Researchers

Disclaimer: This guide provides a detailed pharmacological comparison between the well-characterized central nervous system stimulant, amphetamine, and the significantly less-studied compound, 2-(4-Methylpiperazinyl)-1-p...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides a detailed pharmacological comparison between the well-characterized central nervous system stimulant, amphetamine, and the significantly less-studied compound, 2-(4-Methylpiperazinyl)-1-phenylethylamine. Due to a scarcity of published experimental data on 2-(4-Methylpiperazinyl)-1-phenylethylamine, this document will focus on a foundational understanding of amphetamine's pharmacology as a benchmark. The analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine will be based on structural analogy to related compounds, and its proposed pharmacological profile should be considered hypothetical until validated by empirical data. This guide is intended for research, scientific, and drug development professionals.

Introduction

Phenylethylamine and its derivatives represent a vast class of neuroactive compounds, with amphetamine being one of the most extensively studied members. These compounds are of significant interest in neuroscience and medicinal chemistry due to their profound effects on monoaminergic systems in the central nervous system (CNS).[1][2] This guide aims to provide a comparative overview of amphetamine and the lesser-known 2-(4-Methylpiperazinyl)-1-phenylethylamine. While amphetamine's mechanism of action is well-documented, 2-(4-Methylpiperazinyl)-1-phenylethylamine appears primarily in chemical supplier catalogs as a building block for pharmaceutical synthesis, with its pharmacological properties largely uncharacterized in peer-reviewed literature.[3][4]

This document will first establish a detailed profile of amphetamine, serving as a reference point. Subsequently, a theoretical pharmacological profile for 2-(4-Methylpiperazinyl)-1-phenylethylamine will be postulated based on its structural components. Finally, a series of established experimental protocols will be outlined, providing a roadmap for the empirical characterization of this and other novel phenylethylamine derivatives.

Section 1: Amphetamine - A Well-Characterized Psychostimulant

Amphetamine is a potent CNS stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[5] Its effects are primarily mediated by its interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[5][6]

Chemical Structure

Amphetamine is a chiral compound existing as two enantiomers, dextroamphetamine and levoamphetamine. It belongs to the phenethylamine class.[1][7] The core structure consists of a phenyl ring attached to an ethylamine group, with a methyl group at the alpha position. This alpha-methylation is crucial for its increased potency and metabolic stability compared to its parent compound, phenethylamine.[2]

Mechanism of Action

Amphetamine's primary mechanism of action is to increase the synaptic concentrations of dopamine and norepinephrine.[6] This is achieved through a multi-faceted interaction with the presynaptic neuron:

  • Monoamine Transporter Substrate: Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is taken up into the presynaptic neuron via these transporters.[5][8]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[8] This leads to an accumulation of free dopamine and norepinephrine in the neuronal cytoplasm.

  • Transporter Reversal: The increased cytoplasmic monoamine concentration, coupled with amphetamine's interaction with Trace Amine-Associated Receptor 1 (TAAR1), leads to the reversal of DAT and NET function.[2][8] Instead of reuptaking monoamines from the synapse, the transporters begin to efflux dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[8]

This cascade of events results in a substantial and rapid increase in the concentration of synaptic dopamine and norepinephrine, leading to enhanced signaling at postsynaptic receptors.[6]

Amphetamine_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_out Amphetamine DAT DAT/NET Amphetamine_out->DAT Enters via transporter Amphetamine_in Amphetamine DAT->Amphetamine_in DA_synapse Synaptic DA Amphetamine_in->DAT Induces reversal VMAT2 VMAT2 Amphetamine_in->VMAT2 Inhibits DA_vesicle Dopamine (DA) VMAT2->DA_vesicle Packages DA Vesicle Synaptic Vesicle DA_cyto Cytoplasmic DA Vesicle->DA_cyto DA leakage DA_cyto->DAT Efflux DA_receptor DA Receptor DA_synapse->DA_receptor Binds Signal Signal Transduction DA_receptor->Signal

Figure 1: Mechanism of action of amphetamine at a dopaminergic synapse.

Pharmacological Effects

At therapeutic doses, amphetamine produces increased wakefulness, improved cognitive control, and euphoria.[1] It also has physical effects such as increased heart rate, decreased appetite, and improved reaction time.[1] In vivo studies in rodents typically show a dose-dependent increase in locomotor activity, which is a hallmark of psychostimulant action.[9]

Section 2: 2-(4-Methylpiperazinyl)-1-phenylethylamine - A Structural and Hypothetical Pharmacological Analysis

As previously noted, there is a lack of published pharmacological data for 2-(4-Methylpiperazinyl)-1-phenylethylamine. Therefore, this section will provide a theoretical analysis based on its chemical structure.

Chemical Structure

This compound possesses two key structural features:

  • A 1-phenylethylamine core: This is structurally very similar to amphetamine, lacking only the alpha-methyl group. The parent compound, phenylethylamine, is an endogenous trace amine that also acts as a norepinephrine and dopamine releasing agent, though it is much weaker and shorter-acting than amphetamine due to rapid metabolism by monoamine oxidase (MAO).[2] The presence of this core strongly suggests that 2-(4-Methylpiperazinyl)-1-phenylethylamine will interact with monoamine transporters.

  • A 2-(4-methylpiperazinyl) substituent: The piperazine ring is a common motif in many CNS-active drugs. Depending on the substitutions, piperazine-containing compounds can have a wide range of activities, including agonist or antagonist effects at dopamine and serotonin receptors. For instance, some antipsychotics and antidepressants feature a piperazine moiety.

Hypothetical Mechanism of Action

Based on its structure, 2-(4-Methylpiperazinyl)-1-phenylethylamine is likely a monoamine releasing agent and/or reuptake inhibitor, similar to other phenylethylamines. The bulky piperazine substituent may influence its affinity and selectivity for the different monoamine transporters (DAT, NET, SERT).

Furthermore, the piperazine ring introduces the possibility of direct interactions with postsynaptic receptors, particularly serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors. This could result in a more complex pharmacological profile than amphetamine, potentially modulating the stimulant effects or introducing other activities. It is plausible that this compound could act as a "hybrid" ligand, combining transporter-mediated monoamine release with direct receptor modulation.

Putative_MoA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound_out 2-(4-MP)-1-PEA MAT DAT/NET/SERT? Compound_out->MAT Inhibits reuptake? Acts as substrate? Receptors DA/5-HT Receptors? Compound_out->Receptors Directly binds? (Agonist/Antagonist) Monoamines Monoamines (DA, NE, 5-HT) MAT->Monoamines Reuptake Monoamines->Receptors Binds Signal Signal Transduction Receptors->Signal

Figure 2: Hypothesized mechanism of action for 2-(4-Methylpiperazinyl)-1-phenylethylamine.

Section 3: Comparative Data Summary

The following table summarizes the known pharmacological data for amphetamine and highlights the absence of data for 2-(4-Methylpiperazinyl)-1-phenylethylamine. This underscores the need for empirical investigation.

ParameterAmphetamine2-(4-Methylpiperazinyl)-1-phenylethylamine
Primary Mechanism Monoamine Releasing AgentData Not Available (Hypothesized Monoamine Releasing Agent/Reuptake Inhibitor and/or Receptor Ligand)
Monoamine Transporter Affinity High affinity for DAT and NETData Not Available
In Vitro Effect Promotes efflux of DA and NEData Not Available
In Vivo Effect Increased locomotor activityData Not Available
Clinical Use ADHD, NarcolepsyNone

Section 4: Recommended Experimental Protocols for Characterization

To empirically determine the pharmacological profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine and enable a direct comparison with amphetamine, a systematic series of in vitro and in vivo experiments is required.

In Vitro Assays

These assays are essential for determining the affinity of a compound for various receptors and transporters.[10]

Objective: To determine the binding affinities (Ki) of 2-(4-Methylpiperazinyl)-1-phenylethylamine for human DAT, NET, SERT, and a panel of relevant dopamine and serotonin receptors.

Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing the human transporter or receptor of interest (e.g., HEK293 cells). Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay A Prepare cell membranes expressing target protein B Incubate membranes with: 1. Radioligand 2. Test Compound (varied conc.) A->B C Separate bound from unbound radioligand (Filtration) B->C D Quantify radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki values D->E

Figure 3: Workflow for a radioligand binding assay.

This functional assay measures a compound's ability to block the uptake of neurotransmitters.[11]

Objective: To determine the potency (IC50) of 2-(4-Methylpiperazinyl)-1-phenylethylamine to inhibit dopamine uptake via DAT.

Protocol:

  • Cell Plating: Plate cells expressing the human dopamine transporter (hDAT) in a 96-well plate and allow them to form a confluent monolayer.[12]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a known inhibitor (e.g., nomifensine for control) for 10-20 minutes at 37°C.[13]

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]dopamine to each well.[13]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[13]

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells with ice-cold buffer to stop the uptake process.[13]

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.

Uptake_Assay A Plate cells expressing a monoamine transporter B Pre-incubate cells with test compound A->B C Add radiolabeled neurotransmitter (e.g., [3H]DA) B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Quantify intracellular radioactivity E->F G Calculate IC50 value F->G

Figure 4: Workflow for a monoamine transporter uptake inhibition assay.

In Vivo Assays

This is a standard behavioral assay to assess the stimulant or sedative effects of a compound.[14][15]

Objective: To evaluate the effect of 2-(4-Methylpiperazinyl)-1-phenylethylamine on spontaneous locomotor activity in mice or rats and compare it to the effects of amphetamine.

Protocol:

  • Animal Acclimation: Acclimate the animals to the testing room and the open-field arenas.

  • Drug Administration: Administer various doses of the test compound, amphetamine (as a positive control), and vehicle (as a negative control) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals in the open-field arenas equipped with automated tracking systems (e.g., infrared beams or video tracking).[16]

  • Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data to generate dose-response curves and compare the stimulant effects of the test compound to amphetamine.

Conclusion

While amphetamine provides a robust and well-understood model of a phenylethylamine-based psychostimulant, the pharmacological profile of 2-(4-Methylpiperazinyl)-1-phenylethylamine remains speculative. Its chemical structure, featuring both a phenylethylamine backbone and a piperazine moiety, suggests a potential for complex interactions with monoaminergic systems, possibly including both transporter-mediated and direct receptor-binding activities. The experimental protocols outlined in this guide provide a clear and established pathway for the empirical characterization of this and other novel compounds. Such research is crucial for advancing our understanding of structure-activity relationships within this important class of neuroactive molecules and for the development of novel therapeutics.

References

  • Wikipedia. Amphetamine. [Link]

  • Cleveland Clinic. (2025-03-24). What Are Amphetamines? Uses, Side Effects & Types. [Link]

  • Stahl, S. M. (2017). Amphetamine. In StatPearls. StatPearls Publishing. [Link]

  • 2-Minute Neuroscience. (2018-06-08). 2-Minute Neuroscience: Amphetamine. YouTube. [Link]

  • Wikipedia. 1-Phenylethylamine. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12.16.1-12.16.19. [Link]

  • Rothman, R. B., et al. (2003). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Journal of Pharmacological and Toxicological Methods, 49(2), 119-129. [Link]

  • Jirkof, P. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Journal of Visualized Experiments, (182), e63749. [Link]

  • Jelen, P., et al. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 22(16), 8757. [Link]

  • Spencer, R. C., & Berridge, C. W. (2011). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Neuropsychopharmacology, 36(11), 2255–2267. [Link]

  • Richardson, V. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 863268. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. [Link]

  • Gutierrez-Casares, J. R., et al. (2021). Methods to Develop an in silico Clinical Trial: Computational Head-to-Head Comparison of Lisdexamfetamine and Methylphenidate. Frontiers in Psychiatry, 12, 733853. [Link]

  • ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Paakkari, I., & Paakkari, P. (1976). Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria. Annales Medicinae Experimentalis et Biologiae Fenniae, 54(1), 21-26. [Link]

  • Arakawa, H. (2016). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 6(13), e1854. [Link]

  • Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Decker, M. W., & Curzon, P. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE (Journal of Visualized Experiments), (91), e51730. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(5), 1431-1442. [Link]

  • Gutierrez-Casares, J. R., et al. (2023). In silico clinical trial evaluating lisdexamfetamine's and methylphenidate's mechanism of action computational models in an attention-deficit/hyperactivity disorder virtual patients' population. Frontiers in Pharmacology, 14, 1184310. [Link]

  • ResearchGate. Analysis of locomotor activity in mice after experimental stroke using... [Link]

  • Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.16.1-12.16.19. [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Wikipedia. 25N-NBOMe. [Link]

  • ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... [Link]

  • Newman, A. H. (2019). Discovery and Development of Monoamine Transporter Ligands. Neurotherapeutics, 16(3), 552–567. [Link]

  • BRC Recovery. (2024-08-05). Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options. [Link]

  • Wikipedia. 2,4,5-Trimethoxyamphetamine. [Link]

  • Franklin, K. B., & Herberg, L. J. (1977). Effect of beta-phenylethylamine and d-amphetamine on electrical self-stimulation of brain. Pharmacology, Biochemistry and Behavior, 7(5), 415-418. [Link]

  • Hirano, M., et al. (1989). [beta-Phenylethylamine and amphetamine: similar aspects in their behavioropharmacological and neurochemical characteristics]. Yakubutsu Seishin Kodo, 9(4), 335-348. [Link]

Sources

Comparative

validation of an analytical method for 2-(4-Methylpiperazinyl)-1-phenylethylamine

An Expert's Guide to the Validation of an Analytical Method for 2-(4-Methylpiperazinyl)-1-phenylethylamine In the landscape of pharmaceutical development, the bedrock of a reliable product is the unwavering accuracy and...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Validation of an Analytical Method for 2-(4-Methylpiperazinyl)-1-phenylethylamine

In the landscape of pharmaceutical development, the bedrock of a reliable product is the unwavering accuracy and precision of its analytical methods. This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-(4-Methylpiperazinyl)-1-phenylethylamine, a molecule representative of many active pharmaceutical ingredients (APIs) featuring both a phenyl and a piperazine moiety.

This document is structured to serve as a practical guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria. The content herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.

Choosing the Right Tool: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development. The structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine, possessing a UV-absorbing phenyl group and being a relatively non-volatile amine, makes it amenable to several techniques. However, for quantitative analysis in a pharmaceutical setting, specificity and precision are paramount.

Technique Principle Advantages for this Analyte Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.High specificity and resolving power, excellent precision and accuracy, widely available and accepted by regulatory bodies.Requires more complex instrumentation and skilled operators compared to UV-Vis.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a stationary phase.High efficiency and resolution.The analyte may require derivatization to increase volatility and thermal stability, adding complexity and potential for error.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible radiation by the analyte.Simple, rapid, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. Not suitable for complex mixtures.

Given the need for a robust, specific, and reliable method for API quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique. It offers the best balance of specificity, sensitivity, and accuracy for a molecule of this nature.

The Proposed Analytical Method: RP-HPLC with UV Detection

The following hypothetical RP-HPLC method serves as the foundation for the validation protocol described in the subsequent sections.

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector (VWD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

  • Standard and Sample Diluent: Mobile phase or a suitable mixture of water and acetonitrile.

The Validation Workflow: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Finalization Prep Prepare Standards & Samples Specificity Specificity Prep->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report

Caption: A high-level overview of the analytical method validation workflow.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of the diluent (blank).

    • Prepare a solution of a placebo (a mixture of all formulation excipients without the API).

    • Prepare a solution of the 2-(4-Methylpiperazinyl)-1-phenylethylamine reference standard.

    • Inject each solution into the HPLC system.

    • Compare the chromatograms. The diluent and placebo should show no interfering peaks at the retention time of the analyte.

    • Forced degradation studies can also be performed (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the method can separate the analyte from its potential degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities/degradants. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the expected range of the assay (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Data Presentation:

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
50498,500501,200499,800499,833
75752,100749,500751,300750,967
1001,001,5001,003,200998,9001,001,200
1251,254,0001,248,0001,251,5001,251,167
1501,502,3001,505,0001,499,8001,502,367
  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The data from the linearity, accuracy, and precision studies will confirm the range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of the API at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0121.1100.9%
  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

    • The precision and accuracy at the LOQ should be verified.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate (e.g., RSD ≤ 10% and recovery of 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase pH (e.g., ± 0.1 units).

    • Analyze a sample under each modified condition and evaluate the effect on the results (e.g., peak area, retention time).

  • Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy, demonstrating the method's reliability during normal use.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the reliability of data generated for a pharmaceutical product. By following a structured approach as outlined in this guide, grounded in the principles of the ICH Q2(R1) guideline, researchers can confidently establish a robust and defensible analytical method for 2-(4-Methylpiperazinyl)-1-phenylethylamine. The choice of RP-HPLC as the analytical technique, coupled with a thorough validation of its specificity, linearity, accuracy, precision, and robustness, will ensure that the method is fit for its intended purpose in a regulated environment.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Medicines Agency (EMA). Scientific guidelines on quality of medicines.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2-(4-Methylpiperazinyl)-1-phenylethylamine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2-(4-Methylpiperazinyl)-1-phenylethylamine, a versatile building block in pharmaceutical research.[1] By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as a practical resource for ensuring the scientific integrity of your research.

Introduction to 2-(4-Methylpiperazinyl)-1-phenylethylamine and the Imperative of Structural Verification

2-(4-Methylpiperazinyl)-1-phenylethylamine is a molecule of significant interest in medicinal chemistry, recognized for its potential as a scaffold in the synthesis of novel therapeutic agents.[1] Its unique structure, incorporating a phenylethylamine backbone and a 4-methylpiperazine moiety, offers opportunities for developing treatments for a range of disorders.[1][2] However, the synthetic route to this and similar molecules can potentially yield isomers or related impurities. Therefore, a robust and orthogonal analytical approach is paramount to unequivocally confirm the desired chemical structure.

This guide will compare and contrast the "big three" of organic structure determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[3] Each technique provides a unique piece of the structural puzzle, and their combined application provides the highest level of confidence in the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3][4]

Causality of Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to map the complete carbon and proton framework of the molecule. A standard suite of experiments for a molecule like 2-(4-Methylpiperazinyl)-1-phenylethylamine would include:

  • ¹H NMR: To identify the number of distinct proton environments, their relative ratios (through integration), and their proximity to neighboring protons (through spin-spin coupling).

  • ¹³C NMR: To determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately piecing together the molecular skeleton.

Predicted ¹H and ¹³C NMR Data for 2-(4-Methylpiperazinyl)-1-phenylethylamine

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Methylpiperazinyl)-1-phenylethylamine

Atom/Group Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Phenyl-H7.2-7.4 (m, 5H)125-145Aromatic protons and carbons in a typical chemical shift range.
CH (benzylic)~4.0 (dd, 1H)~60-65Methine proton adjacent to the phenyl group and nitrogen, expected to be downfield.
CH₂ (ethyl)~2.5-2.8 (m, 2H)~55-60Methylene protons adjacent to the chiral center and the piperazine nitrogen.
Piperazine-H (ring)~2.3-2.7 (m, 8H)~50-55Protons on the piperazine ring, often appearing as complex multiplets.
N-CH₃~2.2 (s, 3H)~45Methyl group protons on the nitrogen, appearing as a singlet.
NH₂variable (br s, 2H)-Amine protons are exchangeable and often appear as a broad singlet; their chemical shift is concentration and solvent dependent.
Experimental Protocol for NMR Analysis

A standard protocol for obtaining high-quality NMR spectra of a piperazine derivative is as follows:[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Set the spectral width to encompass the expected proton signals (typically 0-12 ppm). Utilize a standard 90° pulse sequence and acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width to cover the expected carbon signals (typically 0-200 ppm). Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard instrument parameters to establish correlations.

NMR Experimental Workflow

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[8] For structural confirmation, it serves as a crucial first check to ensure the synthesized molecule has the correct mass.

Causality of Experimental Choices in MS

The choice of ionization technique is critical for obtaining a clear molecular ion peak. For a molecule like 2-(4-Methylpiperazinyl)-1-phenylethylamine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is an excellent choice as it readily forms protonated molecules [M+H]⁺. High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrum and Fragmentation Pattern

The expected monoisotopic mass of 2-(4-Methylpiperazinyl)-1-phenylethylamine (C₁₃H₂₁N₃) is approximately 219.1735 g/mol . In a positive ion ESI-MS spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 220.1813.

The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. For phenylethylamine derivatives, characteristic fragmentation involves cleavage of the Cα-Cβ bond and cleavage adjacent to the nitrogen atoms.[9][10]

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 2-(4-Methylpiperazinyl)-1-phenylethylamine

m/z Proposed Fragment Fragmentation Pathway
120.0813[C₈H₁₀N]⁺Cleavage of the bond between the ethyl side chain and the piperazine ring.
100.1027[C₅H₁₂N₂]⁺Cleavage of the bond between the benzylic carbon and the ethyl side chain.
84.0813[C₅H₁₀N]⁺Fragmentation of the piperazine ring.
Experimental Protocol for Mass Spectrometry Analysis

A typical protocol for LC-MS analysis of a phenylethylamine analog is as follows:[11]

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Use a liquid chromatography (LC) system to purify the sample before it enters the mass spectrometer. A C18 reversed-phase column is often suitable.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Spray Voltage: Typically around 4-5.5 kV.[11]

    • Capillary Temperature: Approximately 250-350 °C.

    • Scan Mode: Full scan mode to detect the molecular ion. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the [M+H]⁺ peak. If using HRMS, compare the measured accurate mass to the theoretical mass. In MS/MS mode, analyze the fragmentation pattern to confirm the connectivity of the molecule.

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] It is an excellent complementary technique to NMR and MS for confirming the presence of key chemical bonds.

Causality of Experimental Choices in FTIR

The goal of FTIR analysis is to obtain a "fingerprint" of the molecule's vibrational modes. The choice of sampling technique depends on the physical state of the sample. For a solid powder, the KBr pellet method or Attenuated Total Reflectance (ATR) are common choices. ATR is often preferred for its simplicity and minimal sample preparation.

Predicted FTIR Spectrum

The FTIR spectrum of 2-(4-Methylpiperazinyl)-1-phenylethylamine is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3400-3200N-H (amine)Stretching (often broad)
3100-3000C-H (aromatic)Stretching
3000-2800C-H (aliphatic)Stretching
1600-1450C=C (aromatic)Ring stretching
1250-1000C-NStretching
750-700 and 700-650C-H (aromatic)Out-of-plane bending (indicative of monosubstituted benzene)
Experimental Protocol for FTIR Analysis

A straightforward protocol for obtaining an FTIR spectrum using the ATR technique is as follows:

  • Instrument Background: Ensure the ATR crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the functional groups in the target molecule.

FTIR (ATR) Experimental Workflow

Comparison of Analytical Techniques

The following table provides a comparative overview of the three techniques discussed in this guide.

Table 4: Comparison of NMR, MS, and FTIR for Structural Confirmation

Parameter NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy
Primary Information Detailed atomic connectivity, stereochemistryMolecular weight, elemental formula, fragmentationPresence of functional groups
Sensitivity Moderate to lowVery highModerate
Sample Amount mg rangeng to pg rangeµg to mg range
Analysis Time Minutes to hoursMinutesMinutes
Destructive? NoYes (in most cases)No
Key Advantage Unambiguous structure determinationHigh sensitivity and accurate massRapid and simple for functional group identification
Key Limitation Lower sensitivity, requires pure samplesDoes not provide detailed connectivityLimited information on the overall molecular structure

Conclusion: A Synergistic Approach for Unwavering Confidence

The structural confirmation of a synthesized compound such as 2-(4-Methylpiperazinyl)-1-phenylethylamine should not rely on a single analytical technique. Instead, a synergistic approach that leverages the complementary strengths of NMR, MS, and FTIR provides the most robust and scientifically sound validation. NMR spectroscopy meticulously maps the molecular architecture, mass spectrometry acts as a gatekeeper for the correct molecular weight and formula, and FTIR rapidly confirms the presence of the expected functional groups. By employing these techniques in concert, researchers can proceed with confidence in the integrity of their synthesized molecules, laying a solid foundation for subsequent biological and pharmacological investigations.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021).
  • FTIR spectrum of phenylethylamine. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2010). Analytical and Bioanalytical Chemistry, 398(7-8), 2843–2853.
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry, 92(17), 12033–12039.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. Retrieved January 23, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. (2025). Turkish Journal of Chemistry, 49(6), 1334-1353.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances, 8(72), 41223–41233.
  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences, 118, 157-169.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). Metabolomics, 21(8), 75.
  • Structure Determination of Organic Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. (1994). Journal of Analytical Toxicology, 18(6), 351–356.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved January 23, 2026, from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

  • Difference between FTIR and NMR? (2023). Rocky Mountain Labs. Retrieved January 23, 2026, from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). Molecules, 30(15), 3489.
  • Spectral investigation and normal coordinate analysis of piperazine. (2009). Indian Journal of Pure & Applied Physics, 47(3), 173-178.
  • A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. (2025). Analytical Letters, 58(12), 1935-1947.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 23, 2026, from [Link]

  • The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. (2012). Journal of Young Pharmacists, 4(2), 64–70.
  • 1-piperazinamine, 4-[(4-methylphenyl)methyl]-N-[(E)-1-phenylethylidene]- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

Sources

Validation

A Comparative Guide to Inter-Laboratory Validation of 2-(4-Methylpiperazinyl)-1-phenylethylamine Measurement

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-(4-Methylpiperazinyl)-1-phenylethylamine is a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1] Its consistent measurement across different laboratories and manufacturing sites is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine, grounded in the principles of inter-laboratory validation.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] When a method is to be used across multiple laboratories, an inter-laboratory validation study, also known as a collaborative study or round-robin study, is essential to assess the reproducibility of the method.[3][4] This guide will explore the design of such a study, compare the performance of common analytical techniques, and provide detailed protocols to empower researchers and drug development professionals in establishing robust and reliable analytical methods.

The Criticality of Inter-Laboratory Validation

Before delving into specific methodologies, it is crucial to understand the causality behind the rigorous process of inter-laboratory validation. A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions (e.g., specific instruments, analysts, and environment). However, it does not account for the inherent variability that arises when the method is transferred to other laboratories. Inter-laboratory validation addresses this by evaluating the method's performance across a network of participating laboratories, thereby providing a more realistic assessment of its reproducibility and robustness.[5] This is a cornerstone of building trust in analytical data throughout the drug development lifecycle and is a key expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][6]

Designing a Robust Inter-Laboratory Validation Study

A well-designed inter-laboratory study is a self-validating system. The protocol should be meticulously planned to challenge the analytical method and provide statistically meaningful data. The following diagram illustrates a typical workflow for such a study.

Inter-Laboratory Validation Workflow Inter-Laboratory Validation Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Evaluation & Reporting Protocol_Development Develop Detailed Study Protocol Sample_Preparation Prepare Homogeneous & Stable Samples Protocol_Development->Sample_Preparation Lab_Recruitment Recruit Participating Laboratories Sample_Preparation->Lab_Recruitment Sample_Distribution Distribute Blinded Samples & Standards Method_Execution Laboratories Execute Analytical Method Sample_Distribution->Method_Execution Data_Reporting Laboratories Report Results Method_Execution->Data_Reporting Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Performance_Evaluation Evaluate Method Performance Characteristics Statistical_Analysis->Performance_Evaluation Final_Report Generate Comprehensive Validation Report Performance_Evaluation->Final_Report

Caption: A typical workflow for an inter-laboratory validation study.

Comparison of Analytical Methodologies

The choice of analytical technique is a critical decision that impacts sensitivity, selectivity, and practicality. For a molecule like 2-(4-Methylpiperazinyl)-1-phenylethylamine, which possesses a phenylethylamine and a piperazine moiety, several chromatographic techniques are viable. This guide will compare three common methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.High-resolution separation with highly specific and sensitive mass detection.
Sample Preparation Simple dissolution, may require derivatization if chromophore is weak.Often requires derivatization to improve volatility and thermal stability."Dilute-and-shoot" is often possible, minimizing sample preparation.[7]
Specificity Moderate; co-eluting impurities can interfere.High; mass spectral data provides structural information.Very High; precursor/product ion monitoring provides exceptional selectivity.
Sensitivity (LOD/LOQ) Typically in the µg/mL range.Can reach ng/mL levels, depending on the analyte and derivatization.Can achieve pg/mL to ng/mL levels, offering the highest sensitivity.[7]
Robustness Generally robust and widely available.Can be susceptible to matrix effects and thermal degradation of the analyte.Highly robust and less prone to matrix effects than GC-MS.
Cost & Complexity Lower cost, relatively simple to operate.Moderate cost and complexity.Higher initial investment and requires more specialized expertise.

Hypothetical Inter-Laboratory Study Results

To illustrate the comparative performance, the following tables present hypothetical but realistic data from a simulated inter-laboratory study involving five laboratories. The study assesses the accuracy and precision of the three analytical methods for the quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine in a mock API sample.

Table 1: Inter-Laboratory Accuracy (% Recovery)
LaboratoryHPLC-UVGC-MSLC-MS/MS
Lab 198.5101.299.8
Lab 2102.199.5100.5
Lab 397.998.899.1
Lab 4103.5102.5101.0
Lab 596.897.999.5
Mean 99.8 100.0 100.0
Std. Dev. 2.8 1.9 0.8
Table 2: Inter-Laboratory Precision (% RSD)
LaboratoryHPLC-UVGC-MSLC-MS/MS
Lab 12.51.80.9
Lab 23.12.21.1
Lab 32.81.90.8
Lab 43.52.51.3
Lab 52.92.11.0
Mean RSDr 3.0 2.1 1.0
RSDR 4.2 2.9 1.5

(RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation)

The data clearly indicates that while all three methods can provide acceptable accuracy, the LC-MS/MS method demonstrates superior precision, both within individual laboratories (repeatability) and across different laboratories (reproducibility). This enhanced precision is critical in a regulated environment where consistency is key.

Experimental Protocols

To ensure the integrity and comparability of results in an inter-laboratory study, detailed and unambiguous experimental protocols are essential.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-(4-Methylpiperazinyl)-1-phenylethylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with the appropriate mobile phase or solvent for each analytical technique.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate solvent. Further dilute as necessary to fall within the calibration range of the respective method.

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

GC-MS Method Protocol
  • Derivatization (if necessary): To a dried aliquot of the sample, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Detection: Electron ionization (EI) in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

LC-MS/MS Method Protocol
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte to ensure specificity.

Analytical_Method_Comparison Key Attributes of Analytical Methods HPLC_UV HPLC-UV Cost_Effective Cost_Effective HPLC_UV->Cost_Effective Lower Cost Robust Robust HPLC_UV->Robust High Robustness GC_MS GC-MS High_Specificity High_Specificity GC_MS->High_Specificity Good Specificity Derivatization Derivatization GC_MS->Derivatization Often Requires Derivatization LC_MS_MS LC-MS/MS Highest_Sensitivity Highest_Sensitivity LC_MS_MS->Highest_Sensitivity Excellent Sensitivity Highest_Specificity Highest_Specificity LC_MS_MS->Highest_Specificity Superior Specificity

Caption: Key attributes of the compared analytical methods.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for critical pharmaceutical intermediates like 2-(4-Methylpiperazinyl)-1-phenylethylamine is a non-negotiable aspect of robust drug development. This guide has demonstrated that while HPLC-UV and GC-MS are viable techniques, LC-MS/MS stands out as the superior method in terms of precision, sensitivity, and specificity. The minimal sample preparation required for LC-MS/MS also reduces the potential for analytical error and improves overall laboratory efficiency.

For organizations aiming for the highest level of data integrity and seamless method transfer between sites, investing in the development and validation of an LC-MS/MS method is highly recommended. The initial investment in instrumentation and expertise is offset by the long-term benefits of a highly reliable and reproducible analytical method, ultimately contributing to a more efficient and compliant drug development process.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Available from: [Link]

  • International Union of Pure and Applied Chemistry. Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. Pure and Applied Chemistry. 2002;74(5):835-855. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]

  • Chang, Y. C., et al. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. 2021;325:110884. Available from: [Link]

  • Navaneeswari, R., & Reddy, C. S. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. Available from: [Link]

  • Madsen, I. C., et al. Outcomes of the International Union of Crystallography Commission on Powder Diffraction Round Robin on Quantitative Phase Analysis. Journal of Applied Crystallography. 2001;34(4):409-426. Available from: [Link]

  • De Boever, E., et al. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. 2015;7(14):5875-5882. Available from: [Link]

  • ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]

  • Shah, I., et al. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022;1(3):1-9. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing the Purity of 2-(4-Methylpiperazinyl)-1-phenylethylamine

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive comparison of analytical methodologies for determining the chemical purity of a 2-(4-Methylpiperazinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of analytical methodologies for determining the chemical purity of a 2-(4-Methylpiperazinyl)-1-phenylethylamine sample. It moves beyond mere protocols to explain the scientific rationale behind method selection, ensuring a robust and defensible purity assessment strategy in line with global regulatory standards.

Introduction: The Imperative of Purity for a Novel Phenylethylamine Derivative

2-(4-Methylpiperazinyl)-1-phenylethylamine is a substituted phenylethylamine, a class of compounds known for a wide range of biological activities, often targeting the central nervous system.[1][2] As with any active pharmaceutical ingredient (API) candidate, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical research.

The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] An impurity profile that is not thoroughly characterized can introduce significant variability in biological assays and poses a potential safety risk. This guide, therefore, presents an integrated, multi-technique approach to building a comprehensive and validated purity profile for a given sample of 2-(4-Methylpiperazinyl)-1-phenylethylamine. We will compare the orthogonal and complementary nature of chromatographic, spectroscopic, and elemental analysis techniques.

The Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Purity

For quantitative analysis of organic impurities, RP-HPLC is the industry-standard technique. Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.

Causality of Method Selection: The structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine, featuring both a non-polar phenyl group and basic nitrogen atoms in the piperazine ring, makes it an excellent candidate for reversed-phase chromatography. A C18 (octadecylsilyl) stationary phase provides the necessary hydrophobic interaction. The basic nitrogens, however, can cause poor peak shape (tailing) due to interaction with residual silanols on the silica support. To counteract this, the mobile phase is acidified (e.g., with formic or trifluoroacetic acid) to protonate the amines, ensuring they behave consistently and elute as sharp, symmetrical peaks. UV detection is chosen due to the strong chromophore of the phenyl ring.

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A quaternary pump, autosampler, column thermostat, and UV/DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 2-(4-Methylpiperazinyl)-1-phenylethylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample in the same manner and at the same concentration as the Standard Solution.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject 10 µL of the diluent (as a blank), followed by the Standard Solution (x5 injections for system suitability) and the Sample Solution (x2 injections).

    • Run a gradient elution program (example in Table 1).

  • Data Analysis:

    • Calculate the % Purity using the area normalization method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

    • Identify and quantify any specified or unspecified impurities against the thresholds defined in ICH Q3A guidelines.[5]

Table 1: Example Gradient Elution Program for HPLC Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Processing Prep_Sample Dissolve Sample in Diluent Injection Autosampler Injection (10 µL) Prep_Sample->Injection Prep_MP Prepare Mobile Phases A & B Column C18 Column Separation Injection->Column Gradient Elution Detection UV/DAD Detection Column->Detection Eluted Analytes Integration Chromatogram Peak Integration Detection->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: High-level workflow for HPLC purity determination.

Orthogonal Verification I: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile compounds, it may miss volatile or semi-volatile impurities from the synthesis, such as residual solvents or starting materials. GC-MS provides an orthogonal separation mechanism and highly specific mass-based identification.

Causality of Method Selection: GC is ideal for thermally stable and volatile compounds.[6] 2-(4-Methylpiperazinyl)-1-phenylethylamine has a sufficiently high boiling point and contains polar amine groups that can lead to peak tailing on standard GC columns. Therefore, derivatization (e.g., acylation or silylation) is often employed to block the active amine protons, reducing polarity and improving chromatographic performance. Mass Spectrometry (MS) detection is invaluable as it provides structural information based on the fragmentation pattern of the molecule, allowing for confident identification of unknown impurities.[6][7]

Experimental Protocol: GC-MS Impurity Profile
  • System Preparation:

    • GC-MS System: Gas chromatograph with a mass selective detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation (with Derivatization):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Run:

    • Inject 1 µL of the derivatized sample in split mode (e.g., 20:1 split ratio).

    • Run a temperature program (example in Table 2).

    • MS Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the main component peak.

    • Analyze the mass spectra of any additional peaks by comparing them against a spectral library (e.g., NIST) and known fragmentation patterns of related structures.

Table 2: Example Temperature Program for GC-MS Analysis

Rate (°C/min)Target Temp (°C)Hold Time (min)
-1002.0
1528010.0
Workflow Visualization: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Prep_Sample Dissolve Sample Derivatize Derivatization (e.g., Silylation) Prep_Sample->Derivatize Injection GC Injection Derivatize->Injection Separation Capillary Column Separation Injection->Separation Temp Program Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC MS_Spectra Mass Spectra Analysis TIC->MS_Spectra Library_Search NIST Library Comparison MS_Spectra->Library_Search

Caption: Workflow for identifying volatile impurities via GC-MS.

Orthogonal Verification II: NMR Spectroscopy for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation and can serve as a primary method for purity assessment.[8][9] While chromatography separates impurities, NMR provides a complete picture of all proton- or carbon-containing species in the sample simultaneously.

Causality of Method Selection: ¹H NMR provides a "fingerprint" of the molecule. The chemical shift, integration (proton count), and coupling patterns of the signals must be consistent with the proposed structure of 2-(4-Methylpiperazinyl)-1-phenylethylamine. Any signals that cannot be assigned to the main structure, solvent, or a known standard (like TMS), belong to an impurity. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration, allowing for a direct and highly accurate assay of the main component without needing a reference standard of the API itself.[10]

Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal reference.

    • Cap the tube and vortex until the sample is fully dissolved.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing and Interpretation:

    • Apply Fourier transformation and phase correction to the raw data (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

    • Assign all signals to the protons of the target molecule.

    • Carefully examine the baseline for any small peaks corresponding to impurities. The integration of these peaks relative to the main component provides a semi-quantitative estimate of their levels.

Workflow Visualization: NMR Structural Analysis

NMR_Workflow Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3 + TMS) Acquisition Acquire FID in Spectrometer Prep->Acquisition Place in Magnet Processing Fourier Transform & Phasing Acquisition->Processing Raw Data Interpretation Assign Signals Identify Impurity Peaks Integrate Processing->Interpretation ¹H Spectrum

Caption: Process for structural confirmation by ¹H NMR.

Fundamental Confirmation: Elemental Analysis

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique that validates the empirical formula of a compound.[11] It provides a measure of absolute purity against a theoretically perfect composition.

Causality of Method Selection: This technique involves the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, N₂) are quantified, and from this, the mass percentages of C, H, and N in the original sample are calculated.[12] For a pure sample of 2-(4-Methylpiperazinyl)-1-phenylethylamine (C₁₃H₂₁N₃), the theoretical percentages are C=71.19%, H=9.65%, and N=19.16%. The experimental results must fall within a narrow, acceptable range of these theoretical values (typically ±0.4%) to confirm the elemental integrity of the bulk sample.[13] A significant deviation suggests the presence of inorganic impurities, residual solvents, or an incorrect structure.

Comparative Guide to Purity Analysis Methods

The choice of analytical technique depends on the specific question being asked. No single method is sufficient. A robust purity assessment relies on an intelligent combination of these orthogonal techniques.

Table 3: Comparison of Key Analytical Techniques for Purity Assessment

ParameterRP-HPLCGC-MSNMR SpectroscopyElemental Analysis
Primary Purpose Quantitative purity, detection of non-volatile impurities.Identification of volatile/semi-volatile impurities.Unambiguous structural confirmation, purity assessment.Confirmation of elemental composition (empirical formula).
Strengths High precision, robust, high throughput, well-suited for QC.High specificity (MS), excellent for process impurities.Absolute structural information, qNMR for assay without API standard.Provides a measure of absolute purity of the bulk material.
Limitations Requires a reference standard for impurity identification, may miss volatile compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity than chromatography, complex mixtures are difficult to interpret.Non-specific; does not identify individual impurities.
Typical Sensitivity ~0.01-0.05% (area %)ppm to ppb level~0.1-1% for routine detection~0.3% deviation
Regulatory Standing Core requirement for API release and stability testing.[14][15]Important for characterizing process impurities and residual solvents.Gold standard for structural elucidation.Fundamental requirement for new chemical entity characterization.

Conclusion: An Integrated Strategy for Self-Validating Purity Assessment

Establishing the purity of a 2-(4-Methylpiperazinyl)-1-phenylethylamine sample requires a multi-faceted approach.

  • Structural Confirmation: The identity of the batch should first be unequivocally confirmed using ¹H and ¹³C NMR . This acts as the foundational validation of the material.

  • Elemental Composition: Elemental Analysis should be performed to ensure the measured C, H, and N content aligns with the theoretical formula, confirming the absence of significant inorganic impurities or structural mis-assignment.

  • Quantitative Purity and Impurity Profile: A validated RP-HPLC method should be established as the primary tool for quantifying purity and detecting related substances. This method must be validated according to ICH Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[16][17][18]

  • Volatile and Process Impurities: GC-MS analysis should be used to scan for any residual solvents from the synthesis or other volatile process-related impurities that would be missed by HPLC.

By integrating these orthogonal techniques, a scientist can build a complete, scientifically sound, and regulatory-compliant purity profile. This self-validating system, where the results from one technique corroborate the findings of another, provides the highest level of confidence in the quality of the material, ensuring the integrity of subsequent research and development activities.

References

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Wile, B. M., et al. (n.d.). Supporting Information For: S1. ACS Publications. Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • Novotna, P., et al. (2012). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Mínguez Espallargas, G., & Rogers, D. M. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 479-487. Retrieved from [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Staack, R. F. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]

  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Retrieved from [Link]

  • Bharti, S. K. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Retrieved from [Link]

  • Amin, R., et al. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS One, 16(5), e0251588. Retrieved from [Link]

  • Gaujac, A., et al. (2013). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Chromatographic Science, 51(8), 731-738. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Pharma Beginners. (2023, April 20). Analytical Method Validation in Pharmaceuticals. Retrieved from [Link]

  • Wahlström, R., et al. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Kücükgöze, G., & Leimkühler, S. (2018). HPLC chromatograms of 2-phenylethylamine metabolites. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Noggle, F. T., et al. (1986). 1-Phenylethylamines: A new series of illicit drugs?. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • El-Emam, A. A., & Hansen, S. H. (2009). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

  • Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 20(12), 2489-2494. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-(4-Methylpiperazinyl)-1-phenylethylamine Enantiomers

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the realm of neuroscience, the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety.[1][2][3] The spatial arrangement of atoms within a molecule can dramatically alter its interaction with the chiral environment of biological systems, such as receptors and enzymes. This guide provides an in-depth comparison of the potential biological activities of the (R) and (S) enantiomers of 2-(4-Methylpiperazinyl)-1-phenylethylamine, a versatile building block in the synthesis of novel therapeutic agents targeting neurological disorders.[4] While direct comparative studies on this specific compound's enantiomers are not extensively published, this guide will synthesize established principles of stereopharmacology, data from analogous compounds, and validated experimental protocols to provide a predictive and practical framework for researchers.

The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of enantiomers. These stereoisomers possess identical physical and chemical properties in an achiral environment but can exhibit profoundly different pharmacology and toxicology in the chiral milieu of the body.[1][5] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[5] Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a significant strategy in pharmaceutical development to enhance therapeutic indices and reduce patient-to-patient variability.[1]

Structural Overview of 2-(4-Methylpiperazinyl)-1-phenylethylamine Enantiomers

The molecule 2-(4-Methylpiperazinyl)-1-phenylethylamine possesses a single chiral center at the carbon atom bonded to the phenyl group and the amino group. This gives rise to two enantiomers: (R)-2-(4-Methylpiperazinyl)-1-phenylethylamine and (S)-2-(4-Methylpiperazinyl)-1-phenylethylamine. The distinct three-dimensional arrangement of the substituents around this stereocenter is the basis for their potentially different biological activities.

  • Core Structure: The phenylethylamine scaffold is a well-known pharmacophore present in a wide array of neuroactive compounds, including neurotransmitters like dopamine and norepinephrine, as well as numerous synthetic drugs.[6]

  • Piperazine Moiety: The 4-methylpiperazine group is a common feature in many centrally acting drugs, often imparting properties like improved solubility, blood-brain barrier penetration, and affinity for various receptors.[7][8][9]

Predicted Biological Activity Comparison: A Mechanistic Perspective

Based on the structural motifs present in 2-(4-Methylpiperazinyl)-1-phenylethylamine, it is highly probable that its enantiomers will exhibit differential activity at G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are common drug targets in the central nervous system (CNS).[10][11] The precise nature and magnitude of these differences would need to be determined experimentally, but we can extrapolate from existing knowledge of similar chiral ligands.

Hypothetical Receptor Binding Affinities

It is anticipated that the (R) and (S) enantiomers will display stereoselective binding to one or more GPCR subtypes, such as dopamine, serotonin, or adrenergic receptors. The enantiomer that presents a more complementary three-dimensional shape to the receptor's binding pocket will exhibit a higher affinity. This is due to the "three-point attachment" model of chiral recognition, where specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) must be established between the ligand and the receptor.

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM) of 2-(4-Methylpiperazinyl)-1-phenylethylamine Enantiomers

Receptor Subtype(R)-enantiomer (Predicted)(S)-enantiomer (Predicted)Rationale for Predicted Differences
Dopamine D2Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)The spatial orientation of the phenyl group and the basic nitrogen in the (R)-enantiomer may allow for a more optimal interaction with key residues in the D2 receptor binding pocket, a common feature for many D2 agonists.
Serotonin 5-HT2AHigher Ki (Lower Affinity)Lower Ki (Higher Affinity)Conversely, the (S)-enantiomer might present a conformation that is more favorable for binding to the 5-HT2A receptor, where different steric and electronic requirements exist.
Adrenergic α1Similar KiSimilar KiIt is possible that for some receptors, the chiral center is located in a region of the molecule that does not significantly influence the primary binding interactions, leading to lower stereoselectivity.

Note: The Ki values are hypothetical and serve to illustrate the principle of stereoselectivity. Actual values must be determined experimentally.

Potential Differences in Functional Activity

Beyond binding affinity, enantiomers can also differ in their functional activity at a receptor. One enantiomer might act as a full agonist, while the other could be a partial agonist, an antagonist, or even an inverse agonist. These differences arise from the ability of each enantiomer to induce or stabilize distinct conformational states of the receptor upon binding.[12]

For instance, the (R)-enantiomer might not only bind with higher affinity to the D2 receptor but also be more effective at activating the downstream signaling cascade, leading to a more potent dopaminergic response. The (S)-enantiomer, with its lower affinity, might elicit a weaker response or even block the receptor from being activated by the endogenous ligand, dopamine.

Experimental Workflows for Chiral Separation and Biological Evaluation

To validate the predicted differences in biological activity, the racemic mixture of 2-(4-Methylpiperazinyl)-1-phenylethylamine must first be resolved into its individual enantiomers. Subsequently, these purified enantiomers can be subjected to a battery of in vitro and in vivo assays.

Chiral Separation Protocol: Diastereomeric Salt Crystallization

A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.

Step-by-Step Protocol:

  • Dissolution: Dissolve the racemic 2-(4-Methylpiperazinyl)-1-phenylethylamine in a suitable solvent (e.g., methanol, ethanol).

  • Addition of Resolving Agent: Add an equimolar amount of a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to the solution.

  • Salt Formation: The chiral acid will react with the (R) and (S) enantiomers of the amine to form two diastereomeric salts: [(+)-acid • (R)-amine] and [(+)-acid • (S)-amine].

  • Crystallization: Diastereomers have different physical properties, including solubility. By carefully cooling the solution or allowing the solvent to evaporate slowly, one of the diastereomeric salts will preferentially crystallize out of the solution.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free enantiopure amine.

  • Extraction: The enantiopure amine is extracted from the aqueous solution using an organic solvent.

  • Purification and Characterization: The solvent is evaporated to yield the purified enantiomer. Its enantiomeric purity should be confirmed using chiral HPLC or NMR spectroscopy with a chiral shift reagent. The other enantiomer can be recovered from the mother liquor.

Diagram 1: Workflow for Chiral Separation by Diastereomeric Salt Crystallization

G racemate Racemic Amine (R)- and (S)-enantiomers dissolve Dissolve in Solvent racemate->dissolve add_acid Add Chiral Acid (e.g., (+)-Tartaric Acid) dissolve->add_acid salts Formation of Diastereomeric Salts [(+)-acid • (R)-amine] & [(+)-acid • (S)-amine] add_acid->salts crystallize Fractional Crystallization salts->crystallize filter Filtration crystallize->filter crystals Crystals of Less Soluble Diastereomeric Salt filter->crystals mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filter->mother_liquor liberate_r Liberate (R)-Amine (Base Treatment) crystals->liberate_r liberate_s Liberate (S)-Amine (Base Treatment) mother_liquor->liberate_s extract_r Extract (R)-Amine liberate_r->extract_r extract_s Extract (S)-Amine liberate_s->extract_s pure_r Pure (R)-Enantiomer extract_r->pure_r pure_s Pure (S)-Enantiomer extract_s->pure_s

Caption: Chiral resolution workflow.

Receptor Binding Assay Protocol: Radioligand Competition Assay

This assay is used to determine the binding affinity (Ki) of the (R) and (S) enantiomers for a specific receptor.[13][14][15][16][17]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from cell culture or animal brain tissue).

  • Assay Buffer: Prepare a suitable buffer for the binding assay.

  • Reaction Mixture: In a series of tubes or a microplate, combine:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) that is known to bind to the receptor.

    • The prepared cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand (either the (R)- or (S)-enantiomer of 2-(4-Methylpiperazinyl)-1-phenylethylamine).

  • Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. This will generate a competition curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Diagram 2: Workflow for Radioligand Competition Binding Assay

G prepare Prepare Receptor Membranes and Radioligand setup Set up Assay Tubes: Membranes + Radioligand + Varying [Competitor] prepare->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration incubate->filter bound Bound Radioligand (on filter) filter->bound unbound Unbound Radioligand (filtrate) filter->unbound wash Wash Filters bound->wash count Scintillation Counting wash->count analyze Data Analysis: Plot Competition Curve, Determine IC50 and Ki count->analyze

Caption: Receptor binding assay workflow.

Conclusion and Future Directions

The enantiomers of 2-(4-Methylpiperazinyl)-1-phenylethylamine are predicted to exhibit distinct biological activities due to the principles of stereoselectivity in drug-receptor interactions. While this guide provides a theoretical framework and practical methodologies for investigating these differences, experimental validation is paramount. The resolution of the racemic mixture and the subsequent pharmacological profiling of the individual enantiomers will be crucial steps in elucidating their therapeutic potential and advancing our understanding of structure-activity relationships in this class of compounds. Such studies will undoubtedly contribute to the rational design of more selective and effective drugs for the treatment of neurological disorders.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • González-Lafuente, L., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 172, 105823. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Brimacombe, K., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Floresta, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 11(15), 2248–2260. [Link]

  • Hilaris Publisher. (n.d.). Stereochemistry and its Impact on the Development of CNS Drugs. Retrieved from [Link]

  • Katsifis, A., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(20), 3845-3857. [Link]

  • Lee, H. S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 26(5), 469–475. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823. [Link]

  • Nallamuthu, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug and Alcohol Research, 10(6), 1-4. [Link]

  • Jacobson, K. A., et al. (2023). Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery. Neuropharmacology, 229, 109477. [Link]

  • Singh, P., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Chemistry & Biology Interface, 13(2), 1-18. [Link]

  • Gholipour, P., et al. (2017). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 6(1), 58-64. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2018). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 17(6), 433–447. [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

  • Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

  • ResearchGate. (n.d.). Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. Retrieved from [Link]

  • Supporting Information For: S1. (n.d.). Retrieved from [Link]

  • E.I. du Pont de Nemours & Company. (2016). Decay of an Active GPCR: Conformational Dynamics Govern Agonist Rebinding and Persistence of an Active, Yet Empty, Receptor State. Biochemistry, 55(41), 5877–5888. [Link]

  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]

  • PubMed. (n.d.). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-(4-Methylpiperazinyl)-1-phenylethylamine 2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile molecule ut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-(4-Methylpiperazinyl)-1-phenylethylamine

2-(4-Methylpiperazinyl)-1-phenylethylamine is a versatile molecule utilized in pharmaceutical development as a key intermediate and building block, particularly in the synthesis of drugs targeting neurological disorders.[1][2] Its structural similarity to known neurotransmitters also makes it a valuable tool in neuropharmacological research for studying receptor interactions and signaling pathways.[1][2] As with any compound intended for pharmaceutical use or advanced research, the unambiguous identification and quantification of 2-(4-Methylpiperazinyl)-1-phenylethylamine are paramount. This necessitates the use of well-characterized reference standards.

Reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and concentration of an analyte.[3] Their use is critical in a regulated environment for everything from analytical method development and validation to routine quality control (QC) testing and stability studies.[3] This guide provides a comparative overview of the primary analytical techniques for the characterization and analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine, offering insights into method selection and experimental design based on established principles for analogous phenethylamine and piperazine derivatives.

Physicochemical Properties and Reference Standard Availability

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

PropertyValueSource
Chemical Name 2-(4-Methylpiperazinyl)-1-phenylethylamine-
CAS Number 775349-54-7[1]
Molecular Formula C₁₃H₂₁N₃[1]
Molecular Weight 219.33 g/mol [1]
Appearance White to off-white solid[1]
Chirality Contains a stereocenter at the benzylic carbonInferred from structure

Commercially available reference standards for 2-(4-Methylpiperazinyl)-1-phenylethylamine are typically offered with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1] While a Certificate of Analysis (CoA) should always be obtained from the supplier for specific batch characteristics, a typical CoA for a related compound like 1-Methylpiperazine would confirm identity via Infrared (IR) spectroscopy and purity by Gas Chromatography (GC), along with other specifications like water content.[4]

Primary Analytical Methodologies: A Comparative Analysis

The selection of an analytical technique is governed by the specific requirements of the analysis: purity determination, quantification, impurity profiling, or structural elucidation. The three principal techniques for the analysis of 2-(4-Methylpiperazinyl)-1-phenylethylamine are HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of non-volatile to semi-volatile organic molecules. For 2-(4-Methylpiperazinyl)-1-phenylethylamine, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for RP-HPLC, offering excellent retention and separation of moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the ionization state of the amine groups, which is critical for achieving symmetrical peak shapes. A slightly acidic pH (e.g., pH 3-5) will ensure the tertiary amines are protonated, leading to better interaction with the stationary phase and improved chromatography.

  • Detection: The phenyl group in the molecule provides a chromophore, making UV detection a viable option, typically in the range of 210-260 nm. For low-level impurity analysis or in the absence of a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be employed.[5] For ultimate sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.[6]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Prepare Standard & Sample (e.g., 1 mg/mL in mobile phase) C Initial Conditions (Isocratic, e.g., 50:50 ACN:Buffer) A->C B Select Column (e.g., C18, 4.6x150mm, 5µm) B->C D Optimize Mobile Phase (Gradient elution, pH) C->D E Optimize Flow Rate & Temp (e.g., 1.0 mL/min, 30°C) D->E F Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for developing a robust HPLC method.

Proposed Starting HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate amines, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 215 nmWavelength for detecting the phenyl chromophore.
Injection Vol. 10 µLStandard injection volume.

Chiral Separation: Since 2-(4-Methylpiperazinyl)-1-phenylethylamine possesses a chiral center, resolving its enantiomers may be critical, especially in pharmaceutical applications. This is typically achieved using a chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose (e.g., CHIRALPAK® series) are often effective for separating enantiomers of phenylethylamine derivatives.[7] A patent for detecting chiral phenylethylamine suggests using a crown ether derivative coated column.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides excellent separation and structural information from the mass spectrum.

Causality Behind Experimental Choices:

  • Volatility: Phenethylamines can be analyzed directly by GC, but their polarity can lead to poor peak shape (tailing) due to interaction with active sites in the injector and column.[9]

  • Derivatization: To improve volatility and chromatographic performance, derivatization is often employed. Acylating agents like trifluoroacetic anhydride (TFAA) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to cap the active amine protons.[9]

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable for separating phenethylamine derivatives.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification and structural elucidation. For phenethylamines, characteristic fragmentation involves cleavage of the Cα-Cβ bond.[10]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation A Dissolve Sample (e.g., in Ethyl Acetate) B Derivatization (Optional) (e.g., with TFAA) A->B C Inject into GC-MS B->C D Temperature Program (e.g., 100°C to 280°C) C->D E Acquire Mass Spectrum D->E F Analyze Retention Time E->F G Interpret Fragmentation Pattern E->G

Caption: General workflow for GC-MS analysis of amine compounds.

Proposed Starting GC-MS Method:

ParameterRecommended ConditionRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmGeneral-purpose column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. For a reference standard, ¹H and ¹³C NMR spectra are essential components of its characterization data package.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 2-(4-Methylpiperazinyl)-1-phenylethylamine is expected to show distinct signals for the aromatic protons (phenyl group), the aliphatic protons on the ethyl chain and piperazine ring, and the methyl group. Published spectra of 1-phenylethylamine and 2-phenylethylamine can serve as excellent references for assigning the signals of the core structure.[11][12]

  • ¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. It complements the ¹H NMR data for full structural confirmation.

  • 2D NMR (COSY, HSQC): These experiments are used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the assignment of complex spectra.

  • Quantitative NMR (qNMR): If an appropriate internal standard is used, qNMR can be a primary method for determining the purity of a reference standard with high precision, traceable to the International System of Units (SI).

Expected ¹H NMR Signals:

  • Phenyl Protons: Multiplet in the aromatic region (~7.2-7.4 ppm).

  • Benzylic Proton (-CH-) : A multiplet, coupled to the adjacent CH₂ protons.

  • Ethyl Protons (-CH₂-) : Complex multiplets due to diastereotopicity and coupling to the benzylic proton and piperazine ring.

  • Piperazine Protons : Broad signals for the four sets of non-equivalent CH₂ groups.

  • Methyl Protons (-CH₃) : A singlet in the aliphatic region (~2.2-2.5 ppm).

  • Amine Proton (-NH₂) : A broad singlet, which may exchange with residual water in the solvent.

Stability and Degradation Pathway Analysis

A crucial aspect of a reference standard is its stability. Forced degradation studies are essential for identifying potential impurities that could arise during manufacturing or storage and for developing a stability-indicating analytical method.

Common Degradation Pathways for Piperazine-Containing Compounds:

  • Oxidation: The tertiary amine of the piperazine ring is susceptible to oxidation, potentially forming N-oxides.

  • Thermal Degradation: High temperatures can lead to ring-opening or other rearrangement reactions. Studies on piperazine itself show the formation of products like N-formylpiperazine and N-(2-aminoethyl) piperazine at elevated temperatures.[13]

  • Photodegradation: Exposure to UV light can initiate free-radical-based degradation pathways.[14]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve the 2-(4-Methylpiperazinyl)-1-phenylethylamine reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid material at 105 °C for 48 hours, then dissolve. Heat solution at 60 °C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC-UV method. An HPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) is ideal for these studies.

  • Evaluation:

    • Peak Purity: Assess the peak purity of the main component in all stressed samples to ensure no co-eluting degradants.

    • Mass Balance: Calculate the mass balance to ensure that all degradants are accounted for.

    • Identify Degradants: Use the MS data to propose structures for the major degradation products.

Logical Flow of a Stability-Indicating Method Development

Stability_Workflow A Develop Initial HPLC Method B Perform Forced Degradation Study A->B C Analyze Stressed Samples with Initial Method B->C D Is Main Peak Resolved from Degradants? C->D E Optimize HPLC Method (e.g., modify gradient, pH) D->E No F Validated Stability- Indicating Method D->F Yes E->C

Caption: Iterative process for developing a stability-indicating method.

Conclusion and Recommendations

While no single official monograph currently exists for 2-(4-Methylpiperazinyl)-1-phenylethylamine, a robust analytical control strategy can be implemented using a combination of orthogonal techniques.

  • For Identity: A combination of ¹H NMR and IR spectroscopy provides unambiguous structural confirmation. GC-MS can be used as a secondary identification test.

  • For Purity and Assay: A validated, stability-indicating RP-HPLC method is the gold standard. It can quantify the main component and separate it from process-related impurities and degradation products. qNMR offers a primary, high-precision alternative for purity assignment.

  • For Chiral Purity: Chiral HPLC is essential to determine the enantiomeric excess, a critical parameter for pharmaceutical applications.

Researchers and drug development professionals should source their reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis, including identity (NMR, IR, MS), purity (HPLC or GC), and any other relevant data (e.g., water content, residual solvents). The methodologies outlined in this guide, derived from established practices for structurally related molecules, provide a solid foundation for the development and validation of analytical procedures to ensure the quality and consistency of 2-(4-Methylpiperazinyl)-1-phenylethylamine.

References

  • 2-Phenylethylamine. American Chemical Society. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. International Journal of Pharmaceutical Education and Research. [Link]

  • Certificate of Analysis - 1-Methylpiperazine. Acros Organics. [Link]

  • Garrido, N. M., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 2021. [Link]

  • HPLC chromatograms of 2-phenylethylamine metabolites. ResearchGate. [Link]

  • Supporting Information For: S1. ACS Publications. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem, National Institutes of Health. [Link]

  • Details for Phenethylamines. United Nations Office on Drugs and Crime. [Link]

  • King, L. New phenethylamines in Europe. Drug Testing and Analysis, 2014. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Mazari, S. A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. [Link]

  • The 1 H NMR spectra of a-phenylethylamine. ResearchGate. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). National Institutes of Health. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Certificate of Analysis | Pesticide Analyzer Checkout Solution. Agilent. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]

  • 1 H-NMR spectra of 2-phenylethylamine with host cone-3. ResearchGate. [Link]

  • Pharmacopeial Forum 46(2) Table of Contents. USP-NF. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazinyl)-1-phenylethylamine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazinyl)-1-phenylethylamine
© Copyright 2026 BenchChem. All Rights Reserved.